(+)-Pinocembrin
説明
特性
IUPAC Name |
(2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFCJEUYXNAHFI-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075412 | |
| Record name | (+)-Pinocembrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pinocembrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-39-7 | |
| Record name | (+)-Pinocembrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinocembrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Pinocembrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2,3-Dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINOCEMBRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T7C8CH791 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pinocembrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192 - 193 °C | |
| Record name | Pinocembrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(+)-Pinocembrin natural sources and isolation
An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Pinocembrin
Introduction
This compound, a flavonoid of the flavanone class, has garnered significant attention within the scientific community for its wide array of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] This potential as a therapeutic agent has driven research into its natural origins and the development of efficient methods for its extraction and purification. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and quantitative data to support researchers, scientists, and drug development professionals in their work with this promising natural compound.
Natural Sources of this compound
This compound is distributed across a variety of natural sources, including numerous plant families, as well as in bee products like honey and propolis.[1][3] Propolis, a resinous mixture produced by honeybees, is a particularly rich source. The concentration of pinocembrin can vary significantly depending on the geographical location, the specific plant species, and the part of the plant being analyzed.
Plant Sources
Pinocembrin has been isolated from a diverse range of plant species. Key families and species known to contain pinocembrin are detailed in Table 1. The highest concentrations in plants are often found in the leaves, roots, and heartwood. Several species of Eucalyptus have been identified as potent sources, with concentrations reaching up to 18 mg per gram of dry leaf weight in Eucalyptus preissiana.
Bee Products
Propolis and honey are significant non-plant sources of pinocembrin. Propolis, in particular, can have a high pinocembrin content, which contributes to its recognized biological activities. The composition of propolis, and thus its pinocembrin content, is highly dependent on the local flora from which the bees collect the resin.
Table 1: Natural Sources and Concentration of this compound
| Source Category | Scientific Name / Common Name | Part Used | Pinocembrin Concentration / Yield | Reference(s) |
| Plants | Eucalyptus preissiana | Leaves | 15 - 18 mg/g DW | |
| Eucalyptus stellulata | Leaves | 2 mg/g DW | ||
| Eucalyptus sieberi | Leaves | 3.3 mg/g | ||
| Eucalyptus fraxinoides | Leaves | 2.4 mg/g | ||
| Artocarpus odoratissimus | Root | Isolated, quantitative yield not specified | ||
| Alpinia mutica | Rhizomes | Isolated, quantitative yield not specified | ||
| Glycyrrhiza glabra (Licorice) | Epigeal part | Main flavonoid component | ||
| Litchi chinensis (Litchi) | Seeds | Isolated, quantitative yield not specified | ||
| Piperaceae family (e.g., Piper sp.) | - | Identified as a rich source | ||
| Lauraceae family | - | Identified as a source | ||
| Asteraceae family | - | Identified as a source | ||
| Bee Products | Propolis (Mexican Brown) | Raw Propolis | 1.53 g - 2.44 g from 43.8 g - 80.0 g of extract | |
| Propolis (general) | Raw Propolis | Average of 10% mentioned in some studies | ||
| Honey (Swiss) | Honey | 2 - 3 ppm |
DW: Dry Weight
Isolation and Purification Methodologies
The isolation of this compound from its natural sources involves a multi-step process that typically includes extraction, fractionation, and purification. The choice of methodology can significantly impact the yield and purity of the final compound. An overview of common techniques is provided in Table 2.
Table 2: Summary of Isolation and Purification Techniques for this compound
| Raw Material | Extraction Method | Purification Method(s) | Reported Outcome | Reference(s) |
| Eucalyptus sieberi Leaves | Maceration with methanol | Not specified | Isolation of pinocembrin | |
| Eucalyptus Leaves | Ultrasonic Assisted Extraction (USE) with methanol | Not specified | Higher yield compared to maceration at room temp | |
| Mexican Propolis | Maceration with 96% ethanol | Vacuum Liquid Chromatography (VLC) over silica gel | High yield of pinocembrin (e.g., 2.44 g from 80.0 g extract) | |
| Artocarpus odoratissimus Roots | Not specified | Various chromatographic methods | Isolation of pinocembrin and pinostrobin | |
| Poplar-type Propolis | Maceration, UAE, Microwave Assisted Extraction (MAE) | Not specified | UAE showed highest efficiency and selectivity |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the isolation, purification, and quantification of this compound.
Protocol for Ultrasonic-Assisted Extraction (UAE) from Plant Material
This protocol is adapted from methodologies used for extracting flavonoids from Eucalyptus species.
-
Sample Preparation: Air-dry the plant material (e.g., leaves) at room temperature and grind into a coarse powder.
-
Extraction:
-
Place 10 g of the dried powder into a 250 mL conical flask.
-
Add 100 mL of methanol to the flask.
-
Sonicate the mixture in an ultrasonic bath at 40°C for 30 minutes.
-
Filter the extract through a suitable filter paper.
-
Re-extract the remaining solid residue (marc) with an additional 100 mL of fresh methanol under the same conditions to maximize yield.
-
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
Protocol for Vacuum Liquid Chromatography (VLC) Purification
This protocol is based on the successful isolation of pinocembrin from propolis extract.
-
Column Packing:
-
Use a suitable size sintered glass funnel for the VLC.
-
Pack the funnel with 350 g of silica gel (Merck).
-
-
Sample Loading:
-
Dissolve the crude extract (e.g., 50 g of ethanolic propolis extract) in a minimal amount of the initial mobile phase solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
-
Elution:
-
Elute the column with a gradient of dichloromethane-acetone, starting with 100% dichloromethane and gradually increasing the polarity by adding acetone.
-
A typical gradient could be: 100:0, 95:5, 90:10, 80:20, 70:30, 50:50, 30:70, 10:90, 0:100 (v/v) dichloromethane:acetone.
-
Collect fractions of a consistent volume (e.g., 250 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing pinocembrin.
-
Combine the fractions that show a pure spot corresponding to a pinocembrin standard.
-
-
Final Purification: Evaporate the solvent from the combined pure fractions to yield isolated this compound. Further recrystallization may be performed to increase purity.
Protocol for HPTLC Quantification
This protocol outlines a general method for the quantification of pinocembrin in plant extracts.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a pinocembrin standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100-1000 µg/mL).
-
Prepare the sample extract solution in methanol at a known concentration (e.g., 10 mg/mL).
-
-
Chromatography:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Application: Apply the standard solutions and sample solutions as bands of a specific width using an automated applicator.
-
Mobile Phase: A common mobile phase for flavonoids is a mixture of n-hexane, ethyl acetate, and formic acid. The ratio should be optimized, for example, 20:19:1 (v/v/v).
-
Development: Develop the plate in a saturated twin-trough chamber to the desired distance.
-
Drying: Dry the plate in an oven or with a stream of warm air.
-
-
Densitometric Analysis:
-
Scan the dried plate using a densitometer at the wavelength of maximum absorbance for pinocembrin (typically around 290 nm).
-
Record the peak areas for both the standard and sample tracks.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the pinocembrin standard.
-
Determine the concentration of pinocembrin in the sample by interpolating its peak area on the calibration curve.
-
Calculate the percentage content of pinocembrin in the original crude extract.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and analysis of this compound from a natural source.
Caption: General workflow for this compound isolation.
Classification of Natural Sources
This diagram shows the hierarchical classification of the primary natural sources of this compound.
Caption: Classification of this compound natural sources.
Conclusion
This compound is a readily available natural flavonoid found in a variety of plants and bee products. This guide has outlined the primary sources and provided detailed protocols for its efficient extraction, purification, and quantification. The methodologies described, from ultrasonic-assisted extraction to chromatographic purification and HPTLC analysis, offer a robust framework for researchers. With a growing interest in its therapeutic applications, the continued exploration of high-yield natural sources and the optimization of isolation techniques are crucial for advancing the research and development of this compound-based pharmaceuticals.
References
The Biological Activities of (+)-Pinocembrin: A Technical Guide for Researchers
An In-depth Examination of the Pharmacological Properties and Molecular Mechanisms of a Promising Natural Flavonoid
Introduction
(+)-Pinocembrin, a flavonoid predominantly found in propolis, honey, and various plant species, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, focusing on its anticancer, anti-inflammatory, neuroprotective, antioxidant, and antimicrobial properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising natural compound.
Anticancer Activities
This compound has demonstrated notable anticancer effects across various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Molecular Mechanisms
Pinocembrin's anticancer activity is significantly linked to its ability to modulate key signaling pathways involved in cell proliferation and survival. A primary target is the PI3K/Akt signaling pathway , which is often dysregulated in cancer. Pinocembrin has been shown to inhibit this pathway by upregulating the expression of PTEN, a negative regulator of PI3K/Akt signaling.[2][3] This inhibition leads to decreased phosphorylation of Akt, subsequently affecting downstream targets that promote cell survival and proliferation.
Furthermore, pinocembrin can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and the activation of caspases.[4] It has also been observed to arrest the cell cycle at the G2/M phase, thereby preventing cancer cell proliferation.[2]
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 48 | 226.35 ± 19.33 | |
| MCF-7 | Breast Cancer | 72 | 108.36 ± 10.71 | |
| MDA-MB-231 | Breast Cancer | 48 | 183.32 ± 17.94 | |
| MDA-MB-231 | Breast Cancer | 72 | 96.83 ± 9.62 | |
| SKBR3 | Breast Cancer | 48 | 193.32 ± 18.34 | |
| SKBR3 | Breast Cancer | 72 | 104.72 ± 9.62 | |
| PC-3 | Prostate Cancer | 12 | ~48 | |
| PC-3 | Prostate Cancer | 24 | ~48 | |
| RBL-2H3 | Leukemia | 24 | ≥ 100 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Cell culture medium
-
Test compound (this compound)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Anti-inflammatory Activities
This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
Molecular Mechanisms
The anti-inflammatory effects of pinocembrin are largely attributed to its ability to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . Pinocembrin inhibits the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.
Additionally, pinocembrin modulates the MAPK (mitogen-activated protein kinase) pathway , including ERK, p38, and JNK. By inhibiting the phosphorylation of these kinases, pinocembrin can further reduce the expression of inflammatory cytokines.
Quantitative Data: Anti-inflammatory Activity
The following table presents the effective doses and concentrations of this compound in various models of inflammation.
| Model | Species/Cell Line | Effective Dose/Concentration | Effect | Reference |
| LPS-induced acute lung injury | Mouse | 50 mg/kg (i.p.) | Attenuated inflammation and lung injury | |
| DSS-induced colitis | Rat | 10 mg/kg (p.o.) | Alleviated colitis symptoms | |
| Collagenase-induced ICH | Mouse | 5 mg/kg | Reduced lesion volume and neurologic deficits | |
| LPS-stimulated BV2 microglial cells | Mouse | 25, 50 µM | Inhibited TNF-α, IL-1β, NO, and PGE2 production | |
| fAβ1–40-induced inflammation | hBMECs | 3.0, 10.0, 30.0 µM | Inhibited p38 MAPK pathway |
Experimental Protocol: LPS-Induced Inflammation in Mice
This protocol describes the induction of systemic inflammation in mice using lipopolysaccharide (LPS).
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal or oral gavage) at a predetermined time before LPS challenge.
-
LPS Injection: Prepare a solution of LPS in sterile saline. Inject the mice intraperitoneally with a single dose of LPS (e.g., 0.5 - 5 mg/kg body weight).
-
Monitoring: Monitor the animals for signs of sickness, such as lethargy, piloerection, and huddling.
-
Sample Collection: At a specified time point after LPS injection (e.g., 4, 6, or 24 hours), euthanize the mice and collect blood and tissues (e.g., brain, lungs, liver) for analysis of inflammatory markers (e.g., cytokines, chemokines) using techniques like ELISA or qPCR.
Neuroprotective Activities
This compound has shown significant promise as a neuroprotective agent, particularly in the context of ischemic stroke and neurodegenerative diseases.
Molecular Mechanisms
The neuroprotective effects of pinocembrin are mediated through multiple mechanisms, including its anti-inflammatory and antioxidant properties as described above. Additionally, pinocembrin has been shown to protect the integrity of the blood-brain barrier (BBB).
In models of cerebral ischemia, pinocembrin has been found to reduce infarct volume and improve neurological deficits. It can inhibit apoptosis in neurons by decreasing the expression of pro-apoptotic proteins and reducing caspase-3 activity. Furthermore, pinocembrin can modulate mitochondrial function and reduce endoplasmic reticulum stress.
Quantitative Data: Neuroprotective Activity
The following table summarizes the effective doses of this compound in various in vivo models of neurological damage.
| Model | Species | Effective Dose | Effect | Reference |
| MCAO (permanent) | Rat | 3, 10, 30 mg/kg (i.v.) | Reduced cerebral infarct volumes by 47%, 39%, and 37% respectively | |
| MCAO (permanent) | Rat | 10, 30 mg/kg | Down-regulated sEH protein in the brain | |
| Ischemia/Reperfusion | Rat | Not specified | Reduced damage of hippocampus CA1 pyramidal neurons |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used experimental model of focal cerebral ischemia.
Materials:
-
Rats (e.g., Sprague-Dawley)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-sutures and surgical instruments
-
Nylon monofilament (e.g., 4-0) with a silicon-coated tip
-
Laser Doppler flowmeter (optional)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal end of the ECA. Temporarily clamp the CCA and ICA.
-
Filament Insertion: Make a small incision in the ECA and insert the nylon monofilament. Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm.
-
Occlusion and Reperfusion: For permanent MCAO, the filament is left in place. For transient MCAO (reperfusion model), the filament is withdrawn after a specific period (e.g., 90 minutes).
-
Wound Closure: Suture the incision and allow the animal to recover from anesthesia.
-
Neurological Assessment: Evaluate neurological deficits at various time points after surgery using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment, euthanize the rat and remove the brain. Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
Antioxidant Activities
This compound possesses significant antioxidant properties, which contribute to its various biological activities. It can scavenge free radicals directly and also enhance the endogenous antioxidant defense systems.
Molecular Mechanisms
Pinocembrin's antioxidant activity is attributed to its chemical structure, which allows it to donate hydrogen atoms to free radicals, thereby neutralizing them. It has been shown to effectively scavenge radicals such as DPPH and ABTS.
Quantitative Data: Antioxidant Activity
The following table presents the radical scavenging activity of this compound in different in vitro assays.
| Assay | Concentration | Scavenging Activity (%) | Reference |
| DPPH radical | 1.0 mg/mL (complex with lecithin) | 40.07 ± 1.32 | |
| ABTS radical | 1.0 mg/mL (complex with lecithin) | 24.73 ± 1.04 | |
| Hydroxyl radical | 1.0 mg/mL (complex with lecithin) | 82.44 ± 2.21 | |
| Superoxide-anion radical | 1.0 mg/mL (complex with lecithin) | 59.15 ± 0.86 |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a compound.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
This compound solution at various concentrations
-
Methanol
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the this compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Antimicrobial Activities
This compound has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.
Molecular Mechanisms
The exact mechanisms of pinocembrin's antimicrobial action are still under investigation but are thought to involve the disruption of microbial cell membranes, inhibition of nucleic acid synthesis, and interference with microbial metabolism.
Quantitative Data: Antimicrobial Activity
The following table shows the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against different microorganisms.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Aeromonas hydrophila | 256 | 512 | |
| Streptococcus agalactiae | 7 (as part of propolis extract) | - | |
| Staphylococcus aureus (MRSA) | 15 (as part of propolis extract) | - | |
| Streptococcus pyogenes | 15 (as part of propolis extract) | - | |
| Staphylococcus aureus | 7 (as part of propolis extract) | - | |
| Acinetobacter baumannii | 3 (as part of propolis extract) | - | |
| Proteus mirabilis | 3 (as part of propolis extract) | - | |
| Pseudomonas aeruginosa | 3 (as part of propolis extract) | - | |
| Escherichia coli | 7 (as part of propolis extract) | - | |
| Candida albicans | 1 (as part of propolis extract) | - |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound solution
-
Spectrophotometer or microplate reader
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of this compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Conclusion
This compound is a natural flavonoid with a remarkable range of biological activities, including anticancer, anti-inflammatory, neuroprotective, antioxidant, and antimicrobial effects. Its therapeutic potential is underscored by its ability to modulate multiple key signaling pathways, such as PI3K/Akt, NF-κB, and MAPK. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals interested in further exploring the pharmacological properties of this promising compound. Future research should focus on clinical trials to validate its efficacy and safety in humans, as well as on the development of novel drug delivery systems to enhance its bioavailability.
References
- 1. scielo.br [scielo.br]
- 2. Acute neurovascular unit protective action of pinocembrin against permanent cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the antibacterial mechanism of pinocembrin against multidrug-resistant Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Pinocembrin mechanism of action in neuroprotection
An In-Depth Technical Guide on the Neuroprotective Mechanisms of (+)-Pinocembrin
Executive Summary
This compound is a natural flavonoid found in propolis, honey, and various plants, which has garnered significant attention for its potent neuroprotective properties.[1][2] Preclinical studies have robustly demonstrated its efficacy in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease.[3][4] Pinocembrin's therapeutic potential stems from its ability to cross the blood-brain barrier and engage multiple molecular targets, exerting a multifaceted mechanism of action that includes anti-inflammatory, antioxidant, anti-apoptotic, and mitochondrial protective effects.[3] Its significant efficacy in cerebral ischemia models has led to its approval for Phase II clinical trials in China for the treatment of ischemic stroke. This document provides a comprehensive technical overview of the molecular pathways and mechanisms underlying pinocembrin's neuroprotective effects, summarizes key quantitative data, and details relevant experimental protocols for researchers and drug development professionals.
Introduction
Pinocembrin (5,7-dihydroxyflavanone) is a well-characterized flavonoid that can be obtained through natural extraction or biosynthesis. A key feature contributing to its potential as a central nervous system (CNS) therapeutic is its ability to readily cross the blood-brain barrier (BBB) via passive transport. Once in the CNS, pinocembrin modulates a complex network of signaling pathways implicated in neuronal injury and survival. Its neuroprotective actions are not attributed to a single mechanism but rather to a synergistic combination of anti-inflammatory, antioxidant, and anti-apoptotic activities that collectively mitigate the pathological damage associated with neurological disorders.
Core Neuroprotective Mechanisms
Pinocembrin's neuroprotective efficacy is rooted in its pleiotropic effects on key cellular pathways that govern inflammation, oxidative stress, and programmed cell death.
Anti-Inflammatory Pathways
Neuroinflammation is a critical contributor to secondary injury in many neurological conditions. Pinocembrin exerts potent anti-inflammatory effects by modulating key signaling cascades and immune cell responses.
-
Inhibition of Pro-inflammatory Signaling: Pinocembrin has been shown to inhibit the expression of pro-inflammatory factors by suppressing major signaling pathways, including Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/AKT, and Nuclear Factor kappa B (NF-κB). By blocking the nuclear translocation of NF-κB p65, it reduces the transcription and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.
-
Modulation of Microglia Activation: In the context of brain injury, microglia can adopt different phenotypes. The M1 phenotype is pro-inflammatory, while the M2 phenotype is associated with anti-inflammatory and tissue repair functions. Pinocembrin has been shown to suppress the activation of M1-like microglia. This is achieved, in part, by inhibiting the Toll-like Receptor 4 (TLR4) signaling pathway, a key upstream regulator of the inflammatory response in microglia.
-
Downregulation of RAGE: Pinocembrin can inhibit the upregulation of the Receptor for Advanced Glycation End products (RAGE), which is implicated in neurodegenerative diseases. Aβ-RAGE interaction activates downstream inflammatory responses, which are dampened by pinocembrin.
Antioxidant and Oxidative Stress Reduction
Oxidative stress resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses is a major cause of neuronal damage. Pinocembrin counteracts this through multiple mechanisms.
-
Activation of the Nrf2/HO-1 Pathway: A primary antioxidant mechanism of pinocembrin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling axis. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including HO-1. This pathway enhances the endogenous antioxidant capacity of neuronal cells.
-
Direct Radical Scavenging and ROS Reduction: Pinocembrin reduces the production of ROS and nitric oxide (NO). It also down-regulates the expression of neuronal NO synthase (nNOS) and inducible NO synthase (iNOS), enzymes responsible for excessive NO production during neuroinflammation.
-
Enhancement of Endogenous Antioxidants: The compound increases the cellular content of glutathione (GSH), a critical endogenous antioxidant, and can reduce the compensatory activity of superoxide dismutase (SOD) while decreasing levels of malondialdehyde (MDA) and myeloperoxidase (MPO), which are markers of oxidative damage.
Attenuation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a final common pathway for neuronal loss in many CNS disorders. Pinocembrin interferes with this process at several key junctures, primarily through the intrinsic mitochondrial pathway.
-
Modulation of Bcl-2 Family Proteins: Pinocembrin favorably alters the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins. By increasing the Bcl-2/Bax ratio, it stabilizes the outer mitochondrial membrane and prevents its permeabilization.
-
Inhibition of Cytochrome C Release: A direct consequence of mitochondrial membrane stabilization is the inhibition of cytochrome c release from the mitochondrial intermembrane space into the cytosol.
-
Inhibition of Caspase Activation: Cytosolic cytochrome c is a critical component for the formation of the apoptosome and the subsequent activation of initiator caspase-9 and executioner caspase-3. By blocking cytochrome c release, pinocembrin prevents the activation of this caspase cascade, thereby inhibiting the final steps of apoptosis.
-
Regulation of p53: Pinocembrin has also been reported to inhibit the release of the tumor suppressor protein p53, which can act as a transcription factor for pro-apoptotic genes like Bax.
Mitochondrial Protection
Mitochondria are central to both cell survival and death pathways. Pinocembrin directly protects mitochondrial integrity and function.
-
Preservation of Mitochondrial Membrane Potential (MMP): Pinocembrin helps maintain the MMP, which is crucial for ATP production and is often lost during cellular stress.
-
Reduction of Ca2+ Overload: In conditions like cerebral ischemia, intracellular Ca2+ overload leads to mitochondrial Ca2+ uptake, causing swelling and dysfunction. Pinocembrin can reduce the accumulation of Ca2+ in mitochondria.
-
Activation of Erk1/2-Nrf2 Pathway: The activation of the Erk1/2-Nrf2 signaling axis by pinocembrin has been specifically linked to its mitochondrial protective effects, likely by upregulating mitochondrial antioxidant defenses.
Protection of the Blood-Brain Barrier (BBB)
The integrity of the BBB is vital for maintaining CNS homeostasis. Pinocembrin demonstrates significant vasoprotective effects.
-
Reduces Permeability: In models of global cerebral ischemia/reperfusion, pinocembrin reduces the leakage of tracers like Evans Blue and sodium fluorescein across the BBB, indicating a preservation of barrier integrity.
-
Alleviates Ultrastructural Damage: It mitigates ultrastructural damage to cerebral microvessels, including endothelial cells and astrocytic end-feet.
-
Inhibits MMPs: Pinocembrin can decrease the expression and activation of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that degrade tight junction proteins and the extracellular matrix, contributing to BBB breakdown.
Quantitative Data Summary
The following tables summarize key quantitative findings from various preclinical studies, illustrating the dose-dependent efficacy of pinocembrin.
Table 1: In Vivo Efficacy of this compound in Neuroprotection
| Animal Model | Insult | Dosage & Route | Key Quantitative Outcomes | Reference(s) |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | 10 mg/kg, i.v. | Reduced brain swelling; improved behavioral deficits. | |
| Rat | Global Cerebral Ischemia/Reperfusion | Not specified | Reduced brain edema and leakage of Evans Blue/NaF. | |
| Mouse | Collagenase-induced Intracerebral Hemorrhage (ICH) | 5 mg/kg (optimal dose) | Reduced lesion volume by ~47.5%; suppressed microglial activation; reduced TNF-α, IL-1β, IL-6. | |
| Mouse | Aβ₂₅₋₃₅-induced toxicity | 20 & 40 mg/kg/day, p.o. | Improved cognitive function; decreased neurodegeneration. | |
| Rat | Thromboembolic Stroke + t-PA | Pretreatment before t-PA | Significantly reduced BBB damage after 2, 4, 6, and 8 hrs of ischemia. |
Table 2: In Vitro Efficacy of this compound in Neuroprotection
| Cell Model | Insult | Concentration(s) | Key Quantitative Outcomes | Reference(s) |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not specified | Increased neuronal viability; decreased LDH release; reduced ROS and NO production. | |
| SH-SY5Y Neuroblastoma | Paraquat (100 μM) | 25 μM | Abrogated loss of mitochondrial membrane potential; inhibited activation of caspase-9 and -3. | |
| SH-SY5Y Neuroblastoma | H₂O₂, MPP+, Aβ | Up to 25 μM | Ameliorated neurotoxicity via Nrf2/HO-1 induction. | |
| BV-2 Microglia | Lipopolysaccharide (LPS) | 1, 3, or 10 μM | Dose-dependently inhibited secretion of TNF-α, IL-1β, IL-6, and NO production. | |
| Cultured Rat Cerebral Microvascular Endothelial Cells | OGD/R | Not specified | Increased cell viability and mitochondrial membrane potential. |
Key Experimental Protocols
The following are summarized methodologies for key experiments frequently cited in pinocembrin research.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is a standard in vivo model for focal cerebral ischemia.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: The right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament suture with a rounded tip is introduced into the ECA and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The suture is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the suture.
-
Pinocembrin Administration: Pinocembrin (e.g., 10 mg/kg) or vehicle is administered intravenously at the onset of reperfusion.
-
Outcome Assessment: After 24-72 hours, neurological deficit scores are evaluated. The animals are then euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Neuronal Cultures
This protocol is a widely used in vitro model to simulate ischemic/reperfusion injury.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rat brains and cultured for several days to mature.
-
OGD Induction: The normal culture medium is replaced with a glucose-free medium. The cultures are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 90 minutes).
-
Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂).
-
Pinocembrin Treatment: Pinocembrin is added to the culture medium at the beginning of the reoxygenation phase.
-
Outcome Assessment: After 24 hours of reoxygenation, cell viability is assessed using assays like MTT or measurement of lactate dehydrogenase (LDH) release into the medium. Apoptosis can be measured by TUNEL staining or caspase-3 activity assays.
Conclusion and Future Directions
This compound is a promising natural compound with a robust, multi-target profile for neuroprotection. Its ability to simultaneously mitigate inflammation, oxidative stress, and apoptosis makes it an attractive candidate for treating complex neurological disorders like ischemic stroke, where multiple injury pathways are activated concurrently. The compound's favorable pharmacokinetic property of crossing the blood-brain barrier further enhances its therapeutic potential.
Future research should focus on completing rigorous clinical trials to validate the preclinical findings in human populations. Further investigation into its effects on other CNS cell types, such as astrocytes and oligodendrocytes, could reveal additional protective mechanisms. The development of novel formulations or synthetic derivatives could also optimize its bioavailability and efficacy, paving the way for a new class of multi-target therapies for devastating neurological diseases.
References
- 1. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pinocembrin protects against β-amyloid-induced toxicity in neurons through inhibiting receptor for advanced glycation end products (RAGE)-independent signaling pathways and regulating mitochondrion-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Mechanisms of (+)-Pinocembrin: A Technical Guide to Its Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pinocembrin, a natural flavonoid found in propolis, honey, and various plants, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by this compound in its attenuation of inflammatory responses. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the therapeutic potential of this promising natural compound. Preclinical studies have demonstrated its ability to mitigate inflammatory damage in various models, and it is currently undergoing phase II clinical trials for ischemic stroke, highlighting its clinical relevance.[1]
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory mediators and the upregulation of anti-inflammatory molecules. This is largely achieved through its influence on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascades, as well as its interaction with the NLRP3 inflammasome.
Data Presentation: Quantitative Effects of this compound on Inflammatory Markers
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent inhibitory effects of this compound on key inflammatory mediators.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Cell Line/Model | Inflammatory Stimulus | Pinocembrin Concentration | Target Cytokine | Inhibition (%) / Effect | Reference |
| Labeo rohita Macrophages | Lipopolysaccharide (LPS) | Concentration-dependent | TNF-α, IL-1β | Significant decrease in mRNA and protein levels | |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent | TNF-α, IL-1β | Significant inhibition of production | |
| Human Keratinocytes (HaCaT) | Interferon-γ (IFN-γ) | 50 μM | TNF-α, IL-6 | Significant decrease in mRNA and protein levels | |
| Murine Macrophages | Lipopolysaccharide (LPS) | 20 or 50 mg/kg (i.p.) | TNF-α, IL-1β, IL-6 | Significant downregulation | |
| HK-2 Cells | Lipopolysaccharide (LPS) | 50, 100, 200 µg/ml | IL-1β, IL-6, TNF-α | Concentration-dependent decrease in protein expression |
Table 2: Inhibition of Other Inflammatory Mediators by this compound
| Cell Line/Model | Inflammatory Stimulus | Pinocembrin Concentration | Target Mediator | Effect | Reference |
| Labeo rohita Macrophages | Lipopolysaccharide (LPS) | Concentration-dependent | iNOS, COX-2 | Decreased mRNA and protein expression | |
| Labeo rohita Macrophages | Lipopolysaccharide (LPS) | Concentration-dependent | NO, PGE2 | Inhibition of production | |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent | iNOS, COX-2 | Inhibition of expression | |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent | NO, PGE2 | Inhibition of production | |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | iNOS, COX-2 | Decreased protein expression | |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | NO, PGE2 | Inhibition of production |
Signaling Pathways Modulated by this compound
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.
Mechanism of Inhibition:
-
Inhibition of IκBα Degradation: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. This compound has been demonstrated to inhibit the degradation of IκBα, thereby preventing NF-κB activation.
-
Suppression of NF-κB p65 Phosphorylation and Nuclear Translocation: this compound can also suppress the phosphorylation of the p65 subunit of NF-κB, a critical step for its transcriptional activity. By inhibiting both IκBα degradation and p65 phosphorylation, pinocembrin effectively blocks the nuclear translocation of NF-κB.
Visualization of the NF-κB Signaling Pathway Inhibition by this compound:
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to modulate MAPK signaling to exert its anti-inflammatory effects.
Mechanism of Modulation:
-
Inhibition of p38 and JNK Phosphorylation: Studies have demonstrated that this compound can significantly suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli.
-
Modulation of ERK1/2 Activation: The effect of pinocembrin on ERK1/2 phosphorylation can be context-dependent. In some inflammatory models, it inhibits ERK1/2 activation, while in others, it may promote it, suggesting a complex regulatory role.
Visualization of the MAPK Signaling Pathway Modulation by this compound:
Caption: Modulation of the MAPK signaling pathway by this compound.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is involved in cell survival, proliferation, and inflammation. This compound has been shown to suppress this pathway, contributing to its anti-inflammatory and potential anti-cancer activities.
Mechanism of Inhibition:
-
Suppression of PI3K and Akt Phosphorylation: this compound has been observed to inhibit the phosphorylation of both PI3K and its downstream target Akt in a dose-dependent manner. This inhibition leads to the downstream suppression of NF-κB activation.
Visualization of the PI3K/Akt Signaling Pathway Inhibition by this compound:
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.
Mechanism of Inhibition:
-
Suppression of NLRP3 and ASC Expression: this compound can downregulate the expression of key components of the inflammasome, including NLRP3 and the adaptor protein ASC.
-
Inhibition of Caspase-1 Activation: By suppressing the assembly of the NLRP3 inflammasome, pinocembrin inhibits the activation of caspase-1, which in turn prevents the cleavage and maturation of pro-IL-1β and pro-IL-18.
Visualization of NLRP3 Inflammasome Inhibition by this compound:
Caption: Inhibition of the NLRP3 inflammasome by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of this compound.
LPS-Induced Inflammation in Macrophage Cell Lines (e.g., RAW 264.7)
This in vitro model is widely used to screen for anti-inflammatory compounds.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production: The levels of these cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
iNOS and COX-2 Expression: The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates are determined by Western blotting.
-
Visualization of the Experimental Workflow for LPS-Induced Inflammation:
Caption: Experimental workflow for LPS-induced inflammation in RAW 264.7 cells.
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins within the signaling pathways.
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-p-Akt) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a highly sensitive method for quantifying the concentration of cytokines in biological fluids.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1-2 hours at room temperature.
-
Enzyme and Substrate Addition: Streptavidin-HRP is added and incubated for 20 minutes, followed by the addition of a TMB substrate solution.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm using a microplate reader. The cytokine concentration in the samples is determined by interpolating from the standard curve.
Conclusion
This compound demonstrates significant anti-inflammatory properties by targeting multiple key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, and by inhibiting the NLRP3 inflammasome. The quantitative data and experimental evidence presented in this guide underscore its potential as a therapeutic agent for a range of inflammatory conditions. Further research into its clinical efficacy and the development of optimized delivery systems will be crucial in translating the promising preclinical findings into tangible therapeutic benefits for patients. The detailed methodologies provided herein aim to facilitate further investigation into the precise molecular mechanisms of this versatile natural compound.
References
- 1. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug [mdpi.com]
- 3. Pinocembrin ameliorates non-alcoholic fatty liver disease by activating Nrf2/HO-1 and inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Anticancer Potential of (+)-Pinocembrin: A Technical Guide for Researchers
An In-depth Examination of the Bioactivity of (+)-Pinocembrin on Specific Cancer Cell Lines for Drug Development Professionals, Researchers, and Scientists.
This compound, a natural flavonoid found in various plants, has garnered significant attention for its potential as an anticancer agent. This technical guide provides a comprehensive overview of its effects on specific cancer cell lines, detailing its impact on cell viability, apoptosis, and cell cycle progression. The underlying molecular mechanisms, primarily the modulation of key signaling pathways, are also elucidated.
Quantitative Analysis of Pinocembrin's Anticancer Activity
The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below, along with data on apoptosis induction.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 48 | 226.35 ± 19.33 | [1] |
| 72 | 108.36 ± 10.71 | [1] | ||
| MDA-MB-231 | Breast Cancer | 48 | 183.32 ± 17.94 | [1] |
| 72 | 96.83 ± 9.62 | [1] | ||
| SKBR3 | Breast Cancer | 48 | 193.32 ± 18.34 | [1] |
| 72 | 104.72 ± 9.62 | |||
| LNCaP | Prostate Cancer | 24 | Not explicitly stated, but showed potent antiproliferative effect | |
| PC-3 | Prostate Cancer | 24 | Not explicitly stated, but showed potent antiproliferative effect | |
| DU-145 | Prostate Cancer | 24 | Not explicitly stated, but showed potent antiproliferative effect | |
| HepG2 | Hepatocellular Carcinoma | Not specified | Inhibitory effects observed | |
| Li-7 | Hepatocellular Carcinoma | Not specified | Inhibitory effects observed | |
| HCT116 | Colon Cancer | Not specified | 26.33 to 143.09 µg/mL | |
| HT-29 | Colon Cancer | Not specified | 1.6 to 13.6 µM | |
| HL-60 | Leukemia | Not specified | < 100 ng/mL | |
| A549 | Lung Cancer | 24, 48, 72 | Dose-dependent inhibition (25-200 µM) | |
| Y-79 | Retinoblastoma | 24 | Dose-dependent inhibition (5-100 µM) | |
| THP-1 | Leukemia | 22 | IC50 calculated via non-linear regression | |
| SKOV3 | Ovarian Cancer | Not specified | Apoptosis induced at 200 µM |
Note: The cytotoxicity of Pinocembrin was found to be relatively low in normal immortalized breast epithelial MCF-10A cells.
Table 2: Apoptosis Induction by this compound in Breast Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) |
| MCF-7 | 0 (Control) | 72 | 9.2 ± 0.87 |
| 80 | 72 | 13.6 ± 1.28 | |
| 160 | 72 | 24.8 ± 4.27 | |
| 240 | 72 | 47.4 ± 4.38 | |
| MDA-MB-231 | 0 (Control) | 72 | 5.0 ± 0.32 |
| 80 | 72 | 18.6 ± 1.53 | |
| 160 | 72 | 30.0 ± 2.13 | |
| 240 | 72 | 38.2 ± 3.26 |
Data from
Key Signaling Pathways Modulated by this compound
Pinocembrin exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/AKT Signaling Pathway
In breast cancer cells, pinocembrin has been shown to suppress the PI3K/AKT signaling pathway. This is a crucial pathway that regulates cell survival, proliferation, and growth. Pinocembrin treatment leads to the upregulation of PTEN, a negative regulator of the PI3K/AKT pathway. This, in turn, leads to the downregulation of phosphorylated AKT (p-Akt) and PI3K, thereby inhibiting the downstream signaling cascade that promotes cancer cell survival.
Caption: PI3K/AKT signaling pathway inhibition by this compound.
Apoptosis Pathways
Pinocembrin induces apoptosis through both the intrinsic and extrinsic pathways.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress and involves the mitochondria. Pinocembrin upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3, leading to apoptosis.
-
Extrinsic Pathway: This pathway is triggered by external death signals. Pinocembrin can activate this pathway via the Fas-associated protein death domain (FADD), leading to the activation of caspase-8 and subsequent activation of caspase-3.
Caption: Intrinsic and extrinsic apoptosis pathways induced by this compound.
STAT3 Signaling Pathway
In hepatocellular carcinoma cells, pinocembrin has been shown to suppress the STAT3 signaling pathway. It achieves this by inhibiting the phosphorylation of STAT3 at both Tyr705 and Ser727. This leads to the downregulation of downstream cell cycle regulatory proteins such as cyclin D1, cyclin E, CDK4, and CDK6, ultimately causing G1 phase cell cycle arrest.
Caption: STAT3 signaling pathway suppression by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of pinocembrin's anticancer effects.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of pinocembrin on cancer cells.
-
Cell Seeding: Seed cells (e.g., LNCaP, PC-3, DU-145) at a density of 1x10⁴ cells per well in 96-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of pinocembrin (e.g., 0, 25, 50, 100, 150, and 200 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µl of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 100-200 µl of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
References
The Antimicrobial Potential of (+)-Pinocembrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Pinocembrin, a natural flavonoid predominantly found in propolis, honey, and various plants, has emerged as a promising antimicrobial agent with a broad spectrum of activity against pathogenic bacteria, fungi, and viruses. This technical guide provides an in-depth overview of its antimicrobial properties, compiling quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated significant inhibitory effects against a range of clinically relevant pathogens. Its efficacy is quantified through various metrics, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Minimum Fungicidal Concentration (MFC), and 50% Inhibitory Concentration (IC50) for viruses.
Antibacterial Activity
Pinocembrin exhibits activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the available quantitative data on its antibacterial spectrum.
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | - | 32 | - | [1] |
| Aeromonas hydrophila | Multidrug-resistant | 256 | 512 | [2][3] |
| Campylobacter jejuni | NCTC 11168 | 64 | >128 | [4] |
| Listeria monocytogenes | - | 680 | 680 | [5] |
| Neisseria gonorrhoeae | Panel | 64 - 128 | - |
Table 1: Antibacterial Spectrum of this compound
Antifungal Activity
The antifungal properties of pinocembrin have been recognized for decades. It shows notable activity against various fungal pathogens.
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 100 | |
| Penicillium italicum | 100 |
Table 2: Antifungal Spectrum of this compound
Antiviral Activity
Recent studies have highlighted the antiviral potential of pinocembrin, particularly against enveloped viruses.
| Virus | Cell Line | IC50 (µM) | Reference |
| Zika Virus (ZIKV) | JEG-3 | 17.4 |
Table 3: Antiviral Spectrum of this compound
Mechanisms of Antimicrobial Action
The antimicrobial activity of this compound is attributed to several mechanisms, primarily targeting cellular integrity and viral replication processes.
Antibacterial and Antifungal Mechanisms
Pinocembrin's primary mode of action against bacteria and fungi involves the disruption of cell membrane integrity and function. Studies have shown that it increases the permeability of the cell membrane, leading to the leakage of intracellular components and ultimately cell death. In the case of Penicillium italicum, pinocembrin has been shown to interfere with energy homeostasis and cause cell membrane damage.
Antiviral Mechanisms
Against the Zika virus, pinocembrin has been found to act on the post-entry processes of the viral replication cycle. It effectively inhibits viral RNA production and the synthesis of viral envelope proteins.
The following diagram illustrates the proposed mechanism of action against bacterial cells.
Caption: Proposed antibacterial mechanism of this compound.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of the antimicrobial properties of natural compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Include a positive control (microorganism in broth without pinocembrin) and a negative control (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of pinocembrin at which no visible growth is observed.
The following diagram outlines the workflow for the broth microdilution assay.
Caption: Workflow for the broth microdilution assay.
Determination of Antimicrobial Activity by Agar Well Diffusion
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the zone of inhibition.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal culture
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
This compound solution
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate using a sterile swab.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a known volume of the this compound solution to each well.
-
Include positive (known antibiotic) and negative (solvent) controls.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited).
Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity
This assay is the gold standard for determining the concentration of an antiviral substance that reduces the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells in culture plates
-
Virus stock of known titer
-
This compound solutions of varying concentrations
-
Cell culture medium
-
Semi-solid overlay (e.g., containing carboxymethyl cellulose or agar)
-
Staining solution (e.g., crystal violet)
-
Incubator
Procedure:
-
Prepare serial dilutions of this compound.
-
Mix a standard amount of virus with each dilution of pinocembrin and incubate to allow for interaction.
-
Infect the confluent cell monolayers with the virus-pinocembrin mixtures.
-
After an adsorption period, remove the inoculum and add a semi-solid overlay to restrict virus spread to adjacent cells.
-
Incubate the plates until visible plaques are formed.
-
Fix and stain the cells to visualize and count the plaques.
-
The IC50 is calculated as the concentration of pinocembrin that causes a 50% reduction in the number of plaques compared to the virus control.
Conclusion and Future Directions
This compound has demonstrated a compelling antimicrobial profile, positioning it as a strong candidate for further investigation and development as a novel therapeutic agent. Its broad-spectrum activity, coupled with its natural origin, suggests a favorable safety profile. Future research should focus on expanding the quantitative data against a wider array of resistant pathogens, elucidating the detailed molecular mechanisms underlying its antimicrobial effects, and conducting in vivo studies to validate its therapeutic potential. The development of optimized formulations to enhance its bioavailability will also be a critical step in translating its promising in vitro activity into clinical applications.
References
The Structure-Activity Relationship of (+)-Pinocembrin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
(+)-Pinocembrin, a natural flavonoid predominantly found in propolis and honey, has garnered significant attention in the scientific community for its diverse pharmacological activities. Its therapeutic potential spans anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design and development of novel, more potent therapeutic agents. This technical guide provides a comprehensive overview of the SAR studies on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Quantitative Structure-Activity Relationship Data
The biological activity of this compound and its derivatives is intricately linked to their chemical structure. Modifications to the flavanone scaffold can significantly impact their potency and selectivity. The following tables summarize the quantitative data from various studies, providing a comparative overview of the structure-activity relationships.
Anticancer Activity
The cytotoxic effects of pinocembrin and its analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter in these studies.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Pinocembrin | MCF-7 (Breast) | Anti-proliferative | 108.36 ± 10.71 (72h) | [1] |
| MDA-MB-231 (Breast) | Anti-proliferative | 96.83 ± 9.62 (72h) | [1] | |
| SKBR3 (Breast) | Anti-proliferative | 104.72 ± 9.62 (72h) | [1] | |
| Pinocembrin Benzoate Derivative (a1) | HeLa (Cervical) | Anti-proliferative | 8.5 | [2] |
| SKBR3 (Breast) | Anti-proliferative | 12.7 | [2] |
Anti-inflammatory Activity
The anti-inflammatory properties of pinocembrin derivatives are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | Activity | IC50 (µg/mL) | Reference |
| Pinocembrin | RAW 264.7 | NO Inhibition | 203.6 | |
| Pinocembrin-oleoyl derivative (MC2) | RAW 264.7 | NO Inhibition | > 50 | |
| Pinocembrin-linoleoyl derivative (MC3) | RAW 264.7 | NO Inhibition | 26.26 | |
| Pinocembrin-docosahexaenoyl derivative (MC5) | RAW 264.7 | NO Inhibition | 15.51 |
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial efficacy of a compound.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pinocembrin | Staphylococcus aureus | > 128 | |
| Pinocembrin-oleoyl derivative (MC2) | Staphylococcus aureus | 32 | |
| Pinocembrin-linoleoyl derivative (MC3) | Staphylococcus aureus | 32 |
Key Signaling Pathways
Pinocembrin exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and for designing targeted therapies.
Key signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides protocols for key experiments cited in the SAR studies of this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pinocembrin derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Workflow for the MTT cell viability assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Principle: Nitrite, a stable end-product of NO, is measured using the Griess reagent. The intensity of the color developed is proportional to the nitrite concentration.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of pinocembrin derivatives for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: Collect 50-100 µL of the cell culture supernatant. Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
Neuroprotective Activity: Assay in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from toxin-induced cell death.
Principle: Neuroblastoma SH-SY5Y cells are a common model for studying neurodegenerative diseases. Neurotoxicity can be induced by various agents like 6-hydroxydopamine (6-OHDA) or amyloid-β (Aβ). The protective effect of the compound is assessed by measuring cell viability.
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with FBS.
-
Cell Seeding: Plate the cells in a 96-well plate at an appropriate density.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of pinocembrin derivatives for a specified period (e.g., 2-4 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin such as 6-OHDA or Aβ peptide for 24-48 hours.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the compound compared to the toxin-only control indicates a neuroprotective effect.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is a common technique where microorganisms are grown in a liquid medium containing serial dilutions of the antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the pinocembrin derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
References
The Bioavailability and Pharmacokinetics of (+)-Pinocembrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pinocembrin, a natural flavonoid predominantly found in propolis, honey, and various plants, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Preclinical and clinical studies have highlighted its neuroprotective, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] Notably, pinocembrin has been investigated for its therapeutic potential in ischemic stroke and is currently in Phase II clinical trials in China. A thorough understanding of its bioavailability and pharmacokinetic profile is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been investigated in both preclinical animal models and human subjects. These studies reveal that pinocembrin is rapidly absorbed and distributed in the body, with a relatively short half-life, and undergoes extensive metabolism.
Pharmacokinetics in Rats
Studies in Sprague-Dawley rats have characterized the pharmacokinetic parameters of pinocembrin following both intravenous (IV) and oral administration. Following IV administration, pinocembrin exhibits a biexponential concentration-time profile. It is characterized by a large volume of distribution and a short half-life, suggesting extensive tissue distribution and rapid elimination. Oral administration results in low absorption of the free flavonoid, indicating significant first-pass metabolism. The primary metabolic pathway for pinocembrin is phase II metabolism, specifically rapid glucuronidation.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | CL (L/h/kg) | Vd (L/kg) | Reference |
| Intravenous | 10 | - | - | 1.821 ± 0.211 (S-Pino) | 0.212 ± 0.14 (S-Pino) | 0.092 ± 0.011 | 1.758 ± 1.313 | |
| Intravenous | 10 | - | - | - | 0.213 ± 0.045 (R-Pino) | - | - | |
| Intravenous | 20 | - | - | - | ~0.25 | - | - | |
| Intravenous | 22.5 | - | - | 5.67 ± 0.04 (mg/L·min) | 0.24 ± 0.06 | 0.07 ± 0.02 | - | |
| Intravenous | 67.5 | - | - | 28.31 ± 5.60 (mg/L·min) | 0.23 ± 0.08 | 0.04 ± 0.01 | - | |
| Oral | 100 | Low Absorption | ~2 | - | - | - | - |
Note: Data are presented as mean ± standard deviation where available. S-Pino and R-Pino refer to the S and R enantiomers of pinocembrin, respectively.
Pharmacokinetics in Humans
In healthy human volunteers, intravenously administered pinocembrin is well-tolerated and exhibits linear pharmacokinetics over the dose range of 20-150 mg. The peak plasma concentration is typically reached at the end of the infusion. Similar to findings in rats, pinocembrin has a short half-life in humans and is extensively metabolized, with very low levels of the parent compound excreted in urine and feces. The primary metabolites identified in humans are sulfonic and glucuronide conjugates.
Table 2: Pharmacokinetic Parameters of this compound in Humans following Intravenous Administration
| Dose (mg) | Cmax (µg/mL) | AUC₀₋∞ (µg·min/mL) | T½ (min) | CL (L/min) | Vd (L) | Reference |
| 20 | 0.28 | 10.34 | 40-55 | - | - | |
| 40 | 0.6 | - | 55 | - | - | |
| 80 | 1.22 | - | 55 | - | - | |
| 150 | 2.46 | 89.34 | 40-55 | - | - | |
| - | - | - | - | 2.0 ± 0.31 | 136.6 ± 52.8 |
Note: Data are presented as mean ± standard deviation where available.
Experimental Protocols
Animal Pharmacokinetic Studies
A representative experimental workflow for assessing the pharmacokinetics of this compound in rats is outlined below.
Methodology Details:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Housing and Acclimatization: Animals are housed in controlled environments with a 12-hour light-dark cycle and have free access to food and water. An acclimatization period of at least one week is standard.
-
Dosing: For intravenous studies, pinocembrin is dissolved in a suitable vehicle and administered, for example, via the tail vein. For oral studies, it is often administered by gavage.
-
Sample Collection: Blood samples are collected at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis. Urine and feces can also be collected in metabolic cages.
-
Bioanalysis: Plasma concentrations of pinocembrin and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
Human Pharmacokinetic Studies
Clinical studies in healthy volunteers typically follow a double-blind, placebo-controlled, randomized design.
Methodology Details:
-
Study Design: Single ascending dose and multiple-dose studies are conducted to assess safety, tolerability, and pharmacokinetics.
-
Administration: Pinocembrin is administered as an intravenous infusion over a specified period, for instance, 30 minutes.
-
Sample Collection: Blood samples are collected at various time points during and after the infusion. Urine and feces are also collected over a defined period.
-
Bioanalysis: A validated LC-MS/MS method is used for the quantification of pinocembrin in plasma and urine.
Analytical Method: LC-MS/MS for Pinocembrin Quantification in Human Plasma
A sensitive and specific LC-MS/MS method is crucial for accurately determining pinocembrin concentrations in biological matrices.
Protocol Summary:
-
Sample Preparation:
-
To 500 µL of human plasma, an internal standard (e.g., clonazepam) is added.
-
Solid-phase extraction is performed to isolate pinocembrin and the internal standard.
-
-
Chromatographic Separation:
-
A C8 column (e.g., Luna C8) is used for separation.
-
The mobile phase typically consists of an acetonitrile and ammonium acetate solution gradient.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole tandem mass spectrometer is used for detection.
-
Detection is performed in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in negative mode.
-
This method has been shown to be linear over a range of 1 to 400 ng/mL with high accuracy and precision.
Signaling Pathways Modulated by this compound
Pinocembrin exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily related to inflammation, oxidative stress, and cell survival.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is involved in cell proliferation and differentiation. Pinocembrin has been shown to activate the ERK1/2 pathway, which contributes to its regenerative and protective effects in certain cell types.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Pinocembrin can activate this pathway, leading to the phosphorylation of Akt, which in turn promotes cell survival and inhibits apoptosis.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. Pinocembrin has been demonstrated to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This anti-inflammatory action is a key mechanism underlying its therapeutic potential.
Conclusion
This compound demonstrates favorable pharmacokinetic properties for a therapeutic agent, including rapid absorption and distribution. However, its extensive first-pass metabolism and short half-life present challenges for maintaining therapeutic concentrations. Future research should focus on strategies to improve its bioavailability, such as novel drug delivery systems or co-administration with metabolic inhibitors. The well-characterized mechanisms of action, involving key signaling pathways like MAPK/ERK, PI3K/Akt, and NF-κB, provide a solid foundation for its continued development in treating a range of conditions, particularly those with inflammatory and neurodegenerative components. This guide serves as a comprehensive resource for researchers and drug development professionals, consolidating the current understanding of this compound's bioavailability and pharmacokinetics to facilitate its journey from a promising natural compound to a clinically effective therapeutic.
References
The Discovery and Traditional Medicine Legacy of (+)-Pinocembrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Pinocembrin, a naturally occurring flavanone, has a rich history deeply embedded in traditional medicine, primarily through its presence in propolis, honey, and various medicinal plants.[1][2][3] For centuries, these natural products have been utilized for their therapeutic properties, although the specific bioactive compounds remained uncharacterized. This technical guide provides an in-depth exploration of the discovery of this compound, its historical applications in traditional medicine, and the modern scientific validation of its pharmacological activities. We present quantitative data on its prevalence, detailed experimental protocols for its analysis and biological evaluation, and a visualization of its key signaling pathways to support further research and drug development.
Discovery and Historical Context
The formal scientific discovery of pinocembrin as a distinct chemical entity is a relatively recent event in the long history of the use of its natural sources. Propolis, a resinous mixture produced by honeybees from tree buds, has been a cornerstone of traditional medicine since ancient times.[4] Historical records indicate its use by civilizations such as the ancient Egyptians, Greeks, and Romans for its antimicrobial and wound-healing properties.[4] Similarly, honey has been recognized for its medicinal value across various cultures for millennia.
It was within these traditionally used substances that pinocembrin was eventually identified. While the exact date of its first isolation is not definitively cited in the provided results, modern analytical techniques have established pinocembrin as a major flavonoid constituent of propolis, particularly "poplar type" propolis from temperate regions. Its presence has also been confirmed in a variety of plants, including those from the Piperaceae, Lauraceae, and Asteraceae families.
The journey of pinocembrin from a component of traditional remedies to a subject of intense scientific scrutiny exemplifies the process of reverse pharmacology, where the documented efficacy of traditional medicines guides the discovery of novel bioactive compounds.
Traditional Medicine Applications
The historical use of pinocembrin is intrinsically linked to the application of propolis and other natural sources in which it is found. Traditional medicine systems have long employed these substances for a wide range of ailments.
Key Traditional Uses:
-
Antimicrobial and Wound Healing: Propolis has been traditionally applied topically to wounds to prevent infection and promote healing. This aligns with modern findings on pinocembrin's antibacterial and anti-inflammatory properties.
-
Oral Health: It has also been used in oral hygiene to treat sores and infections of the mouth and throat.
-
Anti-inflammatory: Traditional remedies have utilized propolis to address inflammatory conditions.
-
General Health Tonic: As a component of honey and various medicinal plants, pinocembrin has been part of traditional preparations aimed at maintaining good health.
Quantitative Analysis of Pinocembrin in Natural Sources
The concentration of pinocembrin can vary significantly depending on the geographical origin and botanical source of the natural product. Propolis, in particular, shows a wide range of pinocembrin content.
| Natural Source | Geographic/Botanical Origin | Pinocembrin Concentration | Reference |
| Propolis | Korean | 11.0 - 38.1 mg/g | |
| Propolis | Mexican (Durango) | 2.44 g (isolated from extract) | |
| Propolis | Mexican (Chihuahua) | 1.76 g (isolated from extract) | |
| Propolis | Mexican (Zacatecas) | 1.53 g (isolated from extract) | |
| Propolis | Northern Indian | 0.9 - 1.7% in extracts | |
| Balsam from Propolis | Not Specified | 606–701 mg/g (in 70% ethanol extract) |
Traditional Dosage of Propolis:
While traditional dosages are not standardized, modern recommendations for propolis supplementation, which contains pinocembrin, provide some insight. Oral intake of propolis is often in the range of 400-500 mg daily. Another source suggests a typical dose of 0.2 to 0.6 grams of propolis per day. For children aged 4-10, a daily dosage of 10 drops of a 10% propolis tincture is suggested, while for individuals over 11, the recommendation is 20 drops daily.
Experimental Protocols
Extraction and Isolation of Pinocembrin from Propolis
This protocol outlines a general method for the extraction and isolation of pinocembrin from propolis, based on common laboratory practices.
Caption: Workflow for the extraction and isolation of this compound.
Methodology:
-
Extraction: Raw propolis is macerated in ethanol (e.g., 70-95%) for a period of 1 to 15 days. The mixture is then filtered to remove solid residues. The solvent from the filtrate is removed under reduced pressure using a rotary evaporator to yield the crude ethanolic extract of propolis (EEP).
-
Isolation: The crude EEP is subjected to vacuum liquid chromatography (VLC) on silica gel. Fractions are eluted with a gradient of solvents, such as dichloromethane-acetone. The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing pinocembrin are combined and may spontaneously precipitate. The solid can then be purified by recrystallization from a suitable solvent like dichloromethane to yield pure pinocembrin.
Quantification of Pinocembrin by High-Performance Liquid Chromatography (HPLC)
This protocol describes a typical Reverse-Phase HPLC (RP-HPLC) method for the quantification of pinocembrin.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a PDA detector and a C18 column (e.g., 250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 2% acetic acid) and an organic phase (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 290 nm is a suitable wavelength for detecting pinocembrin.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: A stock solution of analytical standard pinocembrin (≥95.0% purity) is prepared in a suitable solvent like methanol or ethanol. A series of dilutions are made to create calibration standards.
-
Sample Preparation: The propolis extract is dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm syringe filter before injection.
-
Analysis: The standards and samples are injected into the HPLC system. The retention time and peak area of pinocembrin in the samples are compared to those of the standards for identification and quantification.
Key Signaling Pathways Modulated by this compound
Pinocembrin exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation, apoptosis, and cell survival.
Anti-inflammatory Signaling: Inhibition of MAPK and NF-κB Pathways
Pinocembrin has been shown to suppress inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
References
Pinocembrin: A Neuroprotective Agent in Cerebral Ischemic Injury - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemic injury, the underlying cause of ischemic stroke, represents a significant global health burden. The pathophysiology is complex, involving a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death and neurological deficits. Pinocembrin, a natural flavonoid found in propolis and various plants, has emerged as a promising neuroprotective agent. Its multifaceted mechanism of action, targeting several key pathways in the ischemic cascade, makes it a compelling candidate for therapeutic development. This technical guide provides an in-depth overview of the neuroprotective effects of pinocembrin against cerebral ischemic injury, focusing on its mechanisms of action, experimental evidence, and detailed protocols for key assays.
Mechanisms of Neuroprotective Action
Pinocembrin exerts its neuroprotective effects through a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities. It also plays a crucial role in maintaining the integrity of the blood-brain barrier (BBB) and modulating mitochondrial function.
Anti-inflammatory Effects
Neuroinflammation is a critical contributor to secondary brain injury following cerebral ischemia. Pinocembrin has been shown to suppress the inflammatory response by inhibiting key signaling pathways.[1][2]
-
Inhibition of NF-κB Pathway: Pinocembrin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[3][4]
-
Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also implicated in the inflammatory response. Pinocembrin has been shown to inhibit the phosphorylation of key MAPK members like ERK1/2, thereby reducing the expression of pro-inflammatory mediators.
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms, is a major driver of neuronal damage in ischemia. Pinocembrin combats oxidative stress through multiple mechanisms.
-
Activation of the Nrf2 Pathway: Pinocembrin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of endogenous antioxidant responses. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
-
Direct Radical Scavenging: Pinocembrin possesses intrinsic free radical scavenging properties, directly neutralizing harmful ROS.
Anti-apoptotic Effects
Apoptosis, or programmed cell death, is a significant contributor to neuronal loss in the ischemic penumbra. Pinocembrin has demonstrated potent anti-apoptotic effects.
-
Regulation of the Bcl-2 Family: Pinocembrin modulates the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby shifting the balance towards cell survival.
-
Inhibition of Caspase Activity: Pinocembrin has been shown to reduce the activity of caspase-3, a key executioner caspase in the apoptotic cascade. This inhibition prevents the cleavage of downstream substrates and the dismantling of the cell.
Blood-Brain Barrier Protection
The integrity of the blood-brain barrier is compromised during cerebral ischemia, leading to vasogenic edema and further neuronal damage. Pinocembrin has been shown to protect the BBB.
-
Reduction of BBB Permeability: Studies using Evans blue dye extravasation have demonstrated that pinocembrin significantly reduces the permeability of the BBB following ischemic injury.
Mitochondrial Protection
Mitochondrial dysfunction is a central event in ischemic neuronal injury. Pinocembrin helps to preserve mitochondrial function.
-
Preservation of Mitochondrial Membrane Potential: Pinocembrin helps to maintain the mitochondrial membrane potential, which is crucial for ATP production and cell survival.
Signaling Pathways
The neuroprotective effects of pinocembrin are mediated through its interaction with several key signaling pathways.
Caption: Key signaling pathways modulated by pinocembrin.
Quantitative Data Summary
The neuroprotective efficacy of pinocembrin has been quantified in numerous preclinical studies. The following tables summarize key findings.
Table 1: Effect of Pinocembrin on Infarct Volume and Neurological Deficit
| Animal Model | Ischemia/Reperfusion Time | Pinocembrin Dose (mg/kg) | Reduction in Infarct Volume (%) | Improvement in Neurological Score | Reference |
| Rat MCAO | 2h / 24h | 1, 3, 10 | Dose-dependent reduction | Dose-dependent improvement | |
| Rat MCAO | Permanent | 10 | Significant reduction | Improved behavioral deficits | |
| Rat 4-VO | 10 min / 7 days | 1, 5, 10 | Not reported | Dose-dependent improvement |
Table 2: Effect of Pinocembrin on Inflammatory Markers
| Animal Model | Pinocembrin Dose (mg/kg) | Marker | Fold Change vs. Ischemic Control | Reference |
| Rat MCAO | 3, 10, 30 | TNF-α | Reduced expression | |
| Rat MCAO | 3, 10, 30 | IL-1β | Reduced expression | |
| Mouse ICH | 5 | TNF-α, IL-1β, IL-6 | Significantly reduced |
Table 3: Effect of Pinocembrin on Apoptotic Markers
| Animal Model | Pinocembrin Dose (mg/kg) | Marker | Fold Change vs. Ischemic Control | Reference |
| Rat MCAO | 1, 3, 10 | Caspase-3 | Dose-dependent inhibition of upregulation | |
| Rat MCAO | 1, 3, 10 | TUNEL-positive cells | Dose-dependent reduction | |
| Lung Cancer Cells | Not specified | Bax/Bcl-2 ratio | Decreased |
Table 4: Effect of Pinocembrin on Blood-Brain Barrier Permeability
| Animal Model | Ischemia/Reperfusion Time | Pinocembrin Dose (mg/kg) | Method | Reduction in Permeability | Reference |
| Rat GCI/R | 15 min / 24h | 5 | Evans blue & Sodium fluorescein | Significantly reduced | |
| Rat Thromboembolic Stroke | 2, 4, 6, 8h / 2h | 10 | Evans blue | Significantly reduced |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This in vivo model is widely used to mimic focal cerebral ischemia.
Caption: Workflow for the MCAO procedure in rats.
Detailed Methodology:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). Maintain body temperature at 37°C throughout the procedure.
-
Surgical Preparation: Place the rat in a supine position and make a midline cervical incision.
-
Vessel Exposure: Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Filament Insertion: Ligate the distal end of the ECA. Introduce a nylon monofilament (e.g., 4-0) coated with poly-L-lysine through a small incision in the ECA stump and advance it into the ICA.
-
Occlusion: Gently advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The occlusion is typically maintained for a period of 60 to 120 minutes.
-
Reperfusion: After the desired occlusion period, carefully withdraw the filament to allow for reperfusion.
-
Closure: Ligate the ECA stump and suture the cervical incision.
-
Post-operative Care: Provide post-operative care, including analgesia and monitoring for recovery.
Neurological Deficit Scoring
Neurological function is assessed using a standardized scoring system. A common five-point scale is as follows:
-
0: No observable neurological deficit.
-
1: Forelimb flexion.
-
2: Circling towards the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis
This method is used to detect DNA fragmentation, a hallmark of apoptosis, in brain tissue sections.
Caption: Workflow for the TUNEL assay.
Detailed Methodology:
-
Tissue Preparation: Perfuse the brain with saline followed by 4% paraformaldehyde. Post-fix the brain and embed in paraffin. Cut coronal sections (e.g., 5 µm thick).
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Permeabilization: Incubate the sections with Proteinase K solution to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT catalyzes the addition of biotin-dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Incubate the sections with streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated dUTP.
-
Visualization: Add a substrate solution containing diaminobenzidine (DAB) and hydrogen peroxide. HRP catalyzes the oxidation of DAB, producing a brown precipitate at the sites of DNA fragmentation.
-
Counterstaining and Analysis: Counterstain the sections with a suitable nuclear stain (e.g., hematoxylin) and analyze under a light microscope. TUNEL-positive cells will exhibit dark brown nuclear staining.
Western Blot Analysis for Protein Expression
This technique is used to quantify the expression levels of specific proteins in brain tissue homogenates.
Caption: Workflow for Western blot analysis.
Detailed Methodology for p-p65 and IκBα:
-
Sample Preparation: Homogenize ischemic brain tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-NF-κB p65 (p-p65) and IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Cortical Neurons
This in vitro model simulates the conditions of ischemia-reperfusion injury in cultured neurons.
Detailed Methodology:
-
Cell Culture: Culture primary cortical neurons from embryonic rats or mice on poly-L-lysine-coated plates in a suitable neurobasal medium supplemented with B27.
-
Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with a glucose-free medium (e.g., Earle's Balanced Salt Solution). Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 1-2 hours).
-
Reoxygenation: After the OGD period, replace the glucose-free medium with the original complete culture medium and return the plates to a normoxic incubator (95% air, 5% CO2) for a desired reperfusion time (e.g., 24 hours).
-
Assessment: Following reoxygenation, assess cell viability (e.g., using MTT assay), apoptosis (e.g., by TUNEL or caspase-3 activity assay), and other cellular and molecular parameters.
Conclusion
Pinocembrin demonstrates significant neuroprotective potential against cerebral ischemic injury through its pleiotropic mechanisms of action. By targeting key pathways involved in inflammation, oxidative stress, and apoptosis, pinocembrin offers a promising therapeutic strategy for the treatment of ischemic stroke. The experimental data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working in this critical area of neuroscience. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic efficacy of pinocembrin in human stroke patients.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Protective role of pinocembrin in a rat model of intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinocembrin protects hemorrhagic brain primarily by inhibiting toll-like receptor 4 and reducing M1 phenotype microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinocembrin: A Multifaceted Flavonoid for the Treatment of Central Nervous System Diseases
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Pinocembrin, a natural flavonoid found in honey and propolis, is emerging as a promising therapeutic candidate for a range of central nervous system (CNS) diseases. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective effects, positions it as a molecule of significant interest for conditions such as ischemic stroke, Alzheimer's disease, Parkinson's disease, traumatic brain injury, and intracerebral hemorrhage. Preclinical studies have demonstrated its ability to cross the blood-brain barrier and modulate key signaling pathways implicated in neuronal damage and degeneration. This technical guide provides a comprehensive overview of the current state of research on pinocembrin for CNS disorders, including detailed experimental protocols, quantitative data from key studies, and visualizations of its molecular interactions.
Introduction
Central nervous system diseases represent a significant and growing global health burden. The complex pathophysiology of these disorders, often involving a confluence of inflammation, oxidative stress, and programmed cell death, necessitates the development of therapeutic agents with pleiotropic effects. Pinocembrin, a flavonoid with a well-documented safety profile, has garnered considerable attention for its potential to address these interconnected pathological processes. In 2008, it was approved by the State Food and Drug Administration of China for clinical trials in patients with ischemic stroke and is currently in Phase II clinical trials.[1] This guide synthesizes the existing preclinical evidence supporting the use of pinocembrin in various CNS disease models, offering a valuable resource for researchers and drug development professionals.
Mechanisms of Action
Pinocembrin exerts its neuroprotective effects through a variety of mechanisms:
-
Anti-Inflammatory Effects: Pinocembrin has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes.[2][3] It modulates key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPK), and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt), leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[4][5]
-
Antioxidant Properties: The flavonoid structure of pinocembrin allows it to scavenge reactive oxygen species (ROS) and reduce oxidative stress, a major contributor to neuronal damage in CNS diseases. It can increase the levels of endogenous antioxidants like glutathione and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD).
-
Anti-Apoptotic Activity: Pinocembrin can inhibit programmed cell death in neurons by modulating the expression of key apoptotic proteins. It has been observed to decrease the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and inhibit the activation of caspases, particularly caspase-3.
-
Neuroprotection and Blood-Brain Barrier Integrity: Pinocembrin directly protects neurons from various insults, including excitotoxicity and mitochondrial dysfunction. Furthermore, it plays a crucial role in maintaining the integrity of the blood-brain barrier (BBB), which is often compromised in CNS disorders. Pinocembrin has been shown to reduce BBB permeability and protect cerebral microvascular endothelial cells.
Preclinical Evidence in CNS Disease Models
Pinocembrin has demonstrated significant therapeutic potential in a variety of preclinical models of CNS diseases.
Ischemic Stroke
In animal models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model, pinocembrin has been shown to reduce infarct volume, decrease brain edema, and improve neurological deficits. It protects the neurovascular unit and can extend the therapeutic window for tissue-type plasminogen activator (t-PA) treatment.
Alzheimer's Disease
In models of Alzheimer's disease, pinocembrin has been found to improve cognitive function and reduce neuronal cell death. One of its key mechanisms in this context is the inhibition of the Receptor for Advanced Glycation End products (RAGE), which is implicated in amyloid-beta (Aβ)-induced neurotoxicity. It also protects human brain microvascular endothelial cells from Aβ-induced injury.
Parkinson's Disease
In cellular models of Parkinson's disease using the neurotoxin MPP+ in SH-SY5Y cells, pinocembrin has been shown to protect against neuronal apoptosis and mitochondrial dysfunction. It also attenuates 6-hydroxydopamine (6-OHDA)-induced neuronal cell death through the activation of the Nrf2/ARE pathway.
Traumatic Brain Injury and Intracerebral Hemorrhage
Pinocembrin has demonstrated neuroprotective effects in models of traumatic brain injury (TBI) and intracerebral hemorrhage (ICH). In TBI models, it reduces lesion volume and improves neurological function. In a collagenase-induced ICH model, pinocembrin dose-dependently reduced lesion volume and neurological deficits.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on pinocembrin in various CNS disease models.
Table 1: In Vivo Efficacy of Pinocembrin in CNS Disease Models
| Disease Model | Species | Treatment Protocol | Key Findings | Reference |
| Ischemic Stroke (MCAO) | Rat | 3, 10, or 30 mg/kg, i.v. at 0, 8, 16h post-MCAO | Reduced neuronal apoptosis and edema. | |
| Rat | 10 mg/kg, i.v. 5 min before t-PA | Reduced BBB damage and infarct volume. | ||
| Alzheimer's Disease (Aβ₂₅₋₃₅) | Mouse | 20 and 40 mg/kg/day, p.o. for 8 days | Improved cognitive function. | |
| Traumatic Brain Injury (CCI) | Rat | 5 and 10 mg/kg, i.p. | Smaller lesion volumes and improved neurologic function. | |
| Intracerebral Hemorrhage (Collagenase) | Mouse | Dose-dependently (up to 5 mg/kg) | Reduced lesion volume by ~47.5% and neurologic deficits. |
Table 2: In Vitro Effects of Pinocembrin
| Cell Model | Insult | Pinocembrin Concentration | Key Findings | Reference |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not specified | Increased neuronal viability, decreased LDH release, inhibited NO and ROS production. | |
| SH-SY5Y Cells | Glutamate | 10⁻⁵, 10⁻⁶, 10⁻⁷ mol/L | Increased cell viability, inhibited LDH release, attenuated apoptosis. | |
| SH-SY5Y Cells | MPP⁺ | Not specified | Reduced loss of cell viability, ROS generation, and apoptosis. | |
| SH-SY5Y Cells | 6-OHDA | 25 µM | Reduced cell viability loss and apoptosis. | |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | 1, 3, or 10 μM | Dose-dependently inhibited TNF-α, IL-1β, and IL-6 secretion. | |
| hBMECs | Fibrillar Aβ₁₋₄₀ | 3.0, 10.0, and 30.0 μM | Increased cell viability and reduced LDH release. |
Signaling Pathways Modulated by Pinocembrin
Pinocembrin's therapeutic effects are mediated through its interaction with multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Pinocembrin's Anti-Inflammatory Signaling Pathway.
Pinocembrin's Antioxidant Signaling Pathway.
Pinocembrin's Anti-Apoptotic Signaling Pathway.
Experimental Protocols
This section provides an overview of the methodologies used in key preclinical studies to evaluate the efficacy of pinocembrin.
In Vivo Models
-
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke:
-
Procedure: Adult male rats or mice are anesthetized, and the middle cerebral artery is occluded for a specific duration (e.g., 2 hours) using an intraluminal filament. This is followed by a period of reperfusion (e.g., 22 hours).
-
Pinocembrin Administration: Pinocembrin is typically dissolved in a vehicle (e.g., saline) and administered intravenously or intraperitoneally at various doses (e.g., 3-30 mg/kg) at the onset of reperfusion or at multiple time points post-occlusion.
-
Outcome Measures: Neurological deficit scores, infarct volume (measured by TTC staining), and brain edema are assessed.
-
-
Amyloid-Beta (Aβ) Infusion Model of Alzheimer's Disease:
-
Procedure: Aggregated Aβ₂₅₋₃₅ is administered via intracerebroventricular (ICV) injection into the brains of mice.
-
Pinocembrin Administration: Pinocembrin is administered orally (p.o.) at doses of 20 or 40 mg/kg/day for a specified period (e.g., 8 days).
-
Outcome Measures: Cognitive function is assessed using behavioral tests such as the Morris water maze. Neuronal degeneration and protein expression (e.g., RAGE) are evaluated in brain tissue.
-
-
Collagenase-Induced Intracerebral Hemorrhage (ICH) Model:
-
Procedure: Bacterial collagenase is injected into the striatum of mice to induce hemorrhage.
-
Pinocembrin Administration: Pinocembrin is administered, and the dose is varied to determine the optimal therapeutic effect (e.g., up to 5 mg/kg).
-
Outcome Measures: Lesion volume and neurological deficits are measured at specific time points (e.g., 72 hours) post-ICH.
-
In Vitro Models
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Neurons:
-
Procedure: Primary cortical neurons are cultured and then subjected to a period of oxygen and glucose deprivation, followed by reoxygenation to mimic ischemic/reperfusion injury.
-
Pinocembrin Treatment: Pinocembrin is added to the culture medium at the beginning of the reoxygenation phase.
-
Outcome Measures: Cell viability (e.g., MTT assay), lactate dehydrogenase (LDH) release, and levels of reactive oxygen species (ROS) and nitric oxide (NO) are measured.
-
-
Neurotoxicity in SH-SY5Y Cells:
-
Procedure: The human neuroblastoma cell line SH-SY5Y is treated with neurotoxins such as glutamate, MPP⁺, or 6-OHDA to model different aspects of neurodegenerative diseases.
-
Pinocembrin Treatment: Cells are pre-treated with various concentrations of pinocembrin for a specific duration (e.g., 2 hours) before the addition of the neurotoxin.
-
Outcome Measures: Cell viability, apoptosis (e.g., Hoechst staining, flow cytometry), mitochondrial membrane potential, and the expression of apoptotic and antioxidant proteins are assessed.
-
-
Inflammation in BV2 Microglial Cells:
-
Procedure: The immortalized murine microglial cell line BV2 is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Pinocembrin Treatment: Cells are pre-treated with pinocembrin for 1 hour before LPS stimulation.
-
Outcome Measures: The production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide is quantified using ELISA and Griess assays, respectively. The expression of inflammatory enzymes like iNOS and COX-2 is measured by Western blotting.
-
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of pinocembrin for a variety of CNS diseases. Its ability to modulate multiple key pathological pathways, including inflammation, oxidative stress, and apoptosis, makes it a highly attractive candidate for further development. The successful completion of Phase II clinical trials for ischemic stroke will be a critical milestone and may pave the way for its investigation in other neurological conditions.
Future research should focus on:
-
Elucidating the precise molecular targets of pinocembrin.
-
Optimizing drug delivery systems to enhance its bioavailability in the CNS.
-
Conducting well-designed clinical trials to evaluate its efficacy and safety in patients with various CNS disorders.
The comprehensive evidence presented in this technical guide underscores the promise of pinocembrin as a novel therapeutic agent for the treatment of central nervous system diseases. Continued investigation into its mechanisms and clinical applications is warranted.
References
- 1. Pinocembrin protects against β-amyloid-induced toxicity in neurons through inhibiting receptor for advanced glycation end products (RAGE)-independent signaling pathways and regulating mitochondrion-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using functional and molecular MRI techniques to detect neuroinflammation and neuroprotection after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinocembrin protects the neurovascular unit by reducing inflammation and extracellular proteolysis in MCAO rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Flavonoid (+)-Pinocembrin: A Potent Modulator of Mitochondrial Function in Neuroprotection
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(+)-Pinocembrin, a natural flavonoid predominantly found in propolis and various plants, has garnered significant scientific attention for its diverse pharmacological activities, particularly its neuroprotective effects. Emerging evidence strongly suggests that a key mechanism underlying these protective actions is its ability to modulate mitochondrial function. This technical guide provides an in-depth overview of the role of this compound in preserving mitochondrial integrity and function, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.
Data Presentation: Quantitative Effects of this compound on Mitochondrial Parameters
The following table summarizes the quantitative effects of this compound on key mitochondrial functions as reported in preclinical studies. These data highlight its potential to counteract mitochondrial dysfunction in various models of cellular stress.
| Parameter | Model System | Treatment | Result | Reference |
| Mitochondrial Membrane Potential (MMP) | SH-SY5Y cells treated with Paraquat (PQ) | 25 µM this compound pretreatment for 4h | Prevents PQ-induced loss of MMP | [1] |
| Cultured rat cerebral microvascular endothelial cells (OGD/R) | Not specified | Increased MMP | [2] | |
| SH-SY5Y cells treated with MPP+ | Not specified | Reduced MPP+-induced lowering of MMP | [3][4] | |
| ATP Levels | SH-SY5Y cells treated with Paraquat (PQ) | 25 µM this compound pretreatment for 4h | Abrogated the PQ-induced decline in ATP levels | [1] |
| Brain mitochondria in vitro and in SH-SY5Y cells | Not specified | Enhanced ATP content | ||
| Reactive Oxygen Species (ROS) Production | SH-SY5Y cells treated with Paraquat (PQ) | 25 µM this compound pretreatment for 4h | Decreased PQ-induced superoxide (O2−•) production | |
| SH-SY5Y cells treated with MPP+ | Not specified | Reduced the generation of intracellular ROS | ||
| Primary cortical neurons (OGD/R) | Not specified | Inhibited the production of ROS | ||
| Apoptosis Regulation | SH-SY5Y cells treated with MPP+ | Not specified | Decreased Bcl-2/Bax ratio and inhibited cytochrome c release | |
| Glutamate-induced SH-SY5Y cells | Not specified | Decreased the release of cytochrome c and reduced Bax synthesis |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the effects of this compound on mitochondrial function.
Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
The JC-1 assay is a widely used method to determine the mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP or CCCP (positive control for MMP depolarization)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations for the desired duration. Include untreated controls and a positive control group treated with FCCP or CCCP (e.g., 5-50 µM for 15-30 minutes) to induce mitochondrial depolarization.
-
JC-1 Staining:
-
Prepare a JC-1 staining solution (typically 1-10 µM) in cell culture medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS or an assay buffer provided with a kit.
-
Fluorescence Measurement:
-
Add PBS or assay buffer to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
Red fluorescence (J-aggregates): Excitation ~540 nm / Emission ~590 nm.
-
Green fluorescence (monomers): Excitation ~485 nm / Emission ~535 nm.
-
-
Alternatively, visualize the cells under a fluorescence microscope using appropriate filters.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFH-DA
-
Cell culture medium (serum-free for staining)
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) or another ROS inducer (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with this compound for the desired time. Then, induce oxidative stress by adding a ROS inducer (e.g., H₂O₂) for a specific duration.
-
DCFH-DA Staining:
-
Prepare a DCFH-DA working solution (typically 10-25 µM) in serum-free medium.
-
Remove the treatment medium and wash the cells with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement:
-
Add PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader.
-
Alternatively, capture images using a fluorescence microscope.
-
-
Data Analysis: The fluorescence intensity is directly proportional to the level of intracellular ROS.
Quantification of ATP Levels using a Luciferase-Based Assay
This method quantifies ATP based on the luciferin-luciferase bioluminescent reaction, where the light emitted is proportional to the ATP concentration.
Materials:
-
Luciferin-luciferase assay kit
-
Cell lysis buffer
-
ATP standards
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound and/or a stressor in appropriate culture plates.
-
Cell Lysis:
-
Remove the culture medium and wash the cells with PBS.
-
Add a suitable cell lysis buffer to each well and incubate according to the manufacturer's instructions to release intracellular ATP.
-
-
ATP Measurement:
-
Prepare ATP standards of known concentrations.
-
In a luminometer plate, add a specific volume of the cell lysate or ATP standard.
-
Add the luciferin-luciferase reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using the luminescence readings from the ATP standards.
-
Determine the ATP concentration in the cell lysates by interpolating their luminescence values on the standard curve.
-
Normalize the ATP concentration to the protein concentration of the cell lysate.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathways of this compound in mitochondrial protection.
Caption: Experimental workflow for evaluating this compound's mitochondrial effects.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for conditions associated with mitochondrial dysfunction, particularly in the context of neurodegenerative diseases and ischemic injury. Its multifaceted mechanism of action, which includes the preservation of mitochondrial membrane potential, enhancement of ATP production, reduction of oxidative stress, and inhibition of apoptotic pathways, underscores its promise. The activation of pro-survival signaling cascades, such as the Erk1/2-Nrf2 pathway, further solidifies its role as a potent mitochondrial modulator. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of this compound as a novel therapeutic strategy. Further research, including well-designed clinical trials, is warranted to fully elucidate its clinical efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug [mdpi.com]
- 4. Pinocembrin protects SH-SY5Y cells against MPP+-induced neurotoxicity through the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of (+)-Pinocembrin on Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Pinocembrin, a natural flavonoid, has garnered significant attention for its neuroprotective properties, particularly its ability to modulate the permeability of the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of how this compound impacts the BBB. It synthesizes quantitative data from various studies, details key experimental protocols for assessing BBB permeability in the context of Pinocembrin research, and visually elucidates the intricate signaling pathways involved through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound for neurological disorders.
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Disruption of the BBB is a critical event in the pathogenesis of numerous neurological diseases, including ischemic stroke, traumatic brain injury, and neurodegenerative disorders.[1] this compound, a flavonoid found in honey and propolis, has emerged as a promising agent for protecting the BBB and mitigating the neurological damage associated with these conditions.[2][3] This guide delves into the mechanisms by which Pinocembrin exerts its effects on BBB permeability, supported by experimental evidence.
Quantitative Data on the Effect of this compound on BBB Permeability
The protective effects of this compound on the BBB have been quantified in several preclinical studies. The following tables summarize key findings from in vivo and in vitro experiments.
Table 1: In Vivo Effects of this compound on BBB Permeability
| Animal Model | Injury Model | Pinocembrin Dosage | Outcome Measure | Result | Reference |
| Rat | Global Cerebral Ischemia/Reperfusion (GCI/R) | 1, 3, 10 mg/kg (i.v.) | Brain Edema | Dose-dependent reduction | [1] |
| Rat | GCI/R | 1, 3, 10 mg/kg (i.v.) | Evans Blue (EB) Extravasation | Dose-dependent reduction | [1] |
| Rat | GCI/R | 1, 3, 10 mg/kg (i.v.) | Sodium Fluorescein (NaF) Extravasation | Dose-dependent reduction | |
| Rat | Thromboembolic Stroke | 5 mg/kg (i.v.) pretreatment before t-PA | Evans Blue Leakage | Significant reduction after 2, 4, 6, and 8 hours of ischemia | |
| Rat | Thromboembolic Stroke | 5 mg/kg (i.v.) pretreatment before t-PA | Brain Edema | Significant decrease | |
| Mouse | Intracerebral Hemorrhage (ICH) | 5 mg/kg | Brain Water Content | Significant reduction |
Table 2: In Vitro Effects of this compound on Brain Endothelial Cells
| Cell Model | Insult | Pinocembrin Concentration | Outcome Measure | Result | Reference |
| Human Brain Microvascular Endothelial Cells (hBMECs) | Fibrillar Amyloid-β 1-40 (fAβ 1-40) | 3.0, 10.0, 30.0 μM | Cell Viability (MTS assay) | Dose-dependent increase | |
| hBMECs | fAβ 1-40 | 3.0, 10.0, 30.0 μM | LDH Release | Dose-dependent decrease | |
| Rat Cerebral Microvascular Endothelial Cells (RCMECs) | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not specified | Cell Viability | Increased | |
| In vitro BBB model (cerebEND and CTX-TNA2 cells) | Hypoxia/Aglycemia | Not specified | Transendothelial Permeability | Decreased |
Signaling Pathways Modulated by this compound
This compound exerts its protective effects on the BBB by modulating several key inflammatory and cell-survival signaling pathways.
Inhibition of MAPK and NF-κB Signaling Pathways
In response to inflammatory stimuli like fibrillar amyloid-β, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are activated in brain endothelial cells, leading to increased BBB permeability. Pinocembrin has been shown to suppress the activation of major MAPK subfamilies (p38, JNK, and ERK) and inhibit the nuclear translocation of NF-κB p65. This anti-inflammatory action helps to preserve the integrity of the BBB.
Modulation of PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and function. Pinocembrin has been shown to modulate this pathway, which can contribute to the protection of endothelial cells and the maintenance of BBB integrity.
References
- 1. Pinocembrin attenuates blood-brain barrier injury induced by global cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pinocembrin protects hemorrhagic brain primarily by inhibiting toll-like receptor 4 and reducing M1 phenotype microglia - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Pinocembrin: A Multifaceted Flavonoid for Ischemic Stroke Therapy
A Technical Guide for Drug Development Professionals
Abstract
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiology involving excitotoxicity, oxidative stress, inflammation, and apoptosis. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective agents. (+)-Pinocembrin, a natural flavonoid found in propolis and various plants, has emerged as a promising candidate due to its ability to cross the blood-brain barrier and exert pleiotropic effects on key pathological pathways.[1][2][3] Having been approved for Phase II clinical trials for ischemic stroke in China, pinocembrin warrants detailed investigation.[1][4] This technical guide provides an in-depth overview of the mechanisms of action, preclinical efficacy, and experimental protocols related to this compound as a potential treatment for ischemic stroke, aimed at researchers, scientists, and drug development professionals.
Introduction to Ischemic Stroke and this compound
Ischemic stroke results from the occlusion of a cerebral artery, which disrupts blood flow and triggers a cascade of detrimental events including ionic imbalance, oxidative stress, and inflammation, ultimately leading to neuronal cell death in the affected brain region. The only approved pharmacological treatment, recombinant tissue plasminogen activator (r-t-PA), is limited by a narrow therapeutic window (typically 3-4.5 hours) and a significant risk of hemorrhagic transformation.
Pinocembrin (5,7-dihydroxyflavanone) is a flavonoid with a low molecular weight and good liposolubility, properties that facilitate its passage across the blood-brain barrier (BBB) via passive transport. Preclinical studies have demonstrated its neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic properties in various models of cerebral ischemia. Its multifaceted mechanism of action makes it an attractive candidate for mitigating the complex injury cascade of ischemic stroke.
Pharmacokinetics and Blood-Brain Barrier Permeability
A critical attribute for any neuroprotective agent is its ability to reach the central nervous system. Studies have confirmed that pinocembrin can be absorbed rapidly and can readily cross the BBB. In vitro models using rat brain microvascular endothelial cells (BMECs) have shown that pinocembrin uptake occurs in a time- and concentration-dependent manner, primarily through passive transport. The P-glycoprotein (P-gp) efflux transporter appears to have little effect on this process, suggesting that pinocembrin can effectively accumulate in the brain.
Multifaceted Mechanisms of Action
Pinocembrin's neuroprotective effects stem from its ability to modulate multiple signaling pathways involved in the pathophysiology of ischemic stroke.
Anti-Inflammatory Effects
Neuroinflammation is a key contributor to secondary brain injury following stroke. Pinocembrin exerts potent anti-inflammatory effects by inhibiting multiple signaling pathways. It suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. This is achieved, in part, by inhibiting the Toll-like receptor 4 (TLR4) pathway and its downstream targets MyD88 and TRIF, which leads to reduced activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling. Furthermore, pinocembrin inhibits the activation of microglia and astrocytes, key cellular mediators of neuroinflammation.
Antioxidant Effects
Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a major cause of neuronal damage during ischemia-reperfusion. Pinocembrin mitigates oxidative stress through several mechanisms. It directly scavenges ROS and reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation. It also enhances the endogenous antioxidant defense system by increasing the content of glutathione (GSH) and the activity of superoxide dismutase (SOD). A key mechanism is the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway, which upregulates the expression of various antioxidant genes.
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a significant contributor to neuronal loss in the ischemic penumbra. Pinocembrin inhibits apoptosis by modulating the p53 pathway and the balance of Bcl-2 family proteins. It decreases the expression of the pro-apoptotic protein Bax while increasing the anti-apoptotic protein Bcl-2, thereby reducing the Bax/Bcl-2 ratio. This prevents the release of cytochrome C from the mitochondria and subsequently inhibits the activation of caspase-3 and the degradation of PARP, key executioners of apoptosis.
Protection of the Blood-Brain Barrier (BBB)
Ischemia-reperfusion injury leads to BBB disruption, causing cerebral edema and increasing the risk of hemorrhagic transformation. Pinocembrin protects the integrity of the BBB. It reduces the degradation of tight junction proteins, such as occludin and claudin-5, by inhibiting the activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. This action helps to decrease BBB permeability, reduce brain edema, and prevent the leakage of harmful substances into the brain parenchyma.
Preclinical Efficacy: Quantitative Data Summary
Numerous preclinical studies using rodent models of ischemic stroke have demonstrated the efficacy of this compound. The following tables summarize key quantitative findings.
Table 1: Effects of Pinocembrin on Infarct Volume and Neurological Deficits
| Animal Model | Pinocembrin Dose | Administration Route | Outcome Measure | Result | Reference |
| Rat MCAO | 10 mg/kg | i.v. at reperfusion | Infarct Volume | Significantly reduced | |
| Rat MCAO | 10 mg/kg | i.v. at reperfusion | Neurological Score | Significantly improved | |
| Mouse ICH | 5 mg/kg | i.p. | Lesion Volume | Reduced by ~47.5% at 72h | |
| Mouse ICH | 5 mg/kg | i.p. | Neurological Deficits | Significantly reduced at 72h | |
| Rat Thromboembolic | 10 mg/kg | i.v. before t-PA | Infarct Volume | Significantly decreased | |
| Rat Thromboembolic | 10 mg/kg | i.v. before t-PA | Neurological Function | Significantly improved |
Table 2: Effects of Pinocembrin on Inflammatory and Oxidative Stress Markers
| Animal Model / Cell Line | Pinocembrin Dose / Conc. | Marker | Effect | Reference |
| Mouse ICH | 5 mg/kg | TNF-α, IL-1β, IL-6 (brain) | Significantly reduced | |
| Rat MCAO | 3, 10, 30 mg/kg | TNF-α, IL-1β (brain) | Reduced expression | |
| Rat Global Ischemia | 1, 5, 10 mg/kg | SOD, MDA, MPO (brain) | Reduced levels/activity | |
| Primary Cortical Neurons (OGD/R) | N/A | ROS, NO, nNOS, iNOS | Reduced production/expression | |
| Primary Cortical Neurons (OGD/R) | N/A | Glutathione (GSH) | Increased levels | |
| BV-2 Microglia (LPS-stimulated) | 10 µM | IL-1β, IL-6, TNF-α, iNOS | Decreased expression/secretion |
Table 3: Effects of Pinocembrin on Apoptosis and BBB Integrity
| Animal Model / Cell Line | Pinocembrin Dose / Conc. | Marker / Measure | Effect | Reference |
| Primary Cortical Neurons (OGD/R) | N/A | Caspase-3, PARP degradation | Down-regulated Caspase-3, alleviated PARP degradation | |
| Rat MCAO | 1, 3, 10 mg/kg | TUNEL-positive cells | Reduced number | |
| Rat Thromboembolic | 10 mg/kg | MMP-2, MMP-9 activation | Inhibited | |
| Rat Thromboembolic | 10 mg/kg | Occludin, Claudin-5 | Inhibited degradation | |
| Rat Global Ischemia | N/A | Evans Blue & NaF leakage | Reduced concentrations in brain | |
| Rat MCAO | 3, 10, 30 mg/kg | Occludin, ZO-1 mRNA | Inhibited ischemia-induced decrease |
Experimental Protocols
The most common animal model used to evaluate the efficacy of pinocembrin is the middle cerebral artery occlusion (MCAO) model in rats, which mimics focal ischemic stroke in humans.
Representative MCAO Experimental Workflow
Detailed Methodologies
-
Animal Model: Focal cerebral ischemia is induced in male Sprague-Dawley rats by occluding the middle cerebral artery (MCAO) using an intraluminal filament for 2 hours, followed by reperfusion. Global cerebral ischemia models have also been used.
-
Drug Administration: Pinocembrin is typically dissolved in a vehicle (e.g., saline containing DMSO and Tween 80) and administered intravenously (i.v.) at doses ranging from 3 to 30 mg/kg. A crucial aspect of many studies is the administration of pinocembrin at the onset of reperfusion, mimicking a clinical scenario.
-
Neurological Assessment: Neurological deficit scores are evaluated at 24 hours post-MCAO using established scoring systems (e.g., a 5-point scale assessing motor deficits).
-
Infarct Volume Measurement: At the end of the experiment, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software to determine the infarct volume.
-
BBB Permeability Assessment: BBB disruption is measured by injecting Evans blue dye intravenously before euthanasia. The amount of dye that has extravasated into the brain parenchyma is then quantified spectrophotometrically.
-
Biomarker Analysis: Brain tissue from the ischemic penumbra is collected for molecular analysis.
-
Western Blotting: To quantify protein levels of inflammatory markers (iNOS, COX-2), apoptotic proteins (Caspase-3, Bcl-2, Bax), and tight junction proteins (Occludin, Claudin-5).
-
ELISA: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
-
Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of markers such as Caspase-3 or to identify activated microglia (e.g., using CD68 staining).
-
Clinical Status
Based on its significant preclinical efficacy, pinocembrin was approved by the China Food and Drug Administration (CFDA) for clinical trials. A randomized, double-blind, placebo-controlled, multicenter Phase II clinical trial was initiated to evaluate the safety and efficacy of pinocembrin injection in patients with acute ischemic stroke. The trial aimed to enroll patients aged 35-75 within 24 hours of acute stroke onset, with a National Institutes of Health Stroke Scale (NIHSS) score between 6 and 20.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for ischemic stroke in a wealth of preclinical studies. Its ability to cross the blood-brain barrier and simultaneously target multiple injury pathways—including inflammation, oxidative stress, apoptosis, and BBB breakdown—positions it as a highly promising neuroprotective candidate. The progression to Phase II clinical trials underscores its potential clinical utility.
Future research should focus on elucidating the primary molecular target of pinocembrin to further refine its therapeutic application. Additionally, studies exploring its efficacy in combination with thrombolytic therapy are warranted, as some evidence suggests pinocembrin can expand the therapeutic window of t-PA and reduce its associated hemorrhagic complications. As the results from clinical trials become available, the role of this compound in the clinical management of ischemic stroke will be further clarified.
References
- 1. mdpi.com [mdpi.com]
- 2. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
Methodological & Application
Application Notes and Protocols for the Extraction of (+)-Pinocembrin from Propolis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pinocembrin, a prominent flavonoid found in propolis, has garnered significant scientific interest due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. Propolis, a resinous substance collected by honeybees, serves as a rich natural source of this valuable compound. The efficient extraction of this compound from the complex propolis matrix is a critical first step for research and development in the pharmaceutical and nutraceutical industries.
This document provides detailed application notes and standardized protocols for the extraction of this compound from propolis using various established methods. The information presented herein is intended to guide researchers in selecting and implementing the most suitable extraction strategy based on their specific laboratory capabilities and research objectives.
Extraction Methodologies Overview
Several techniques have been developed for the extraction of bioactive compounds from propolis. The choice of method depends on factors such as extraction efficiency, selectivity for the target compound, time, cost, and environmental considerations. The most commonly employed methods for this compound extraction include:
-
Solvent Extraction (Maceration): A conventional, simple, and widely used method involving the soaking of propolis in a solvent to dissolve the target compounds.
-
Ultrasound-Assisted Extraction (UAE): A modern technique that utilizes ultrasonic waves to enhance the extraction process, leading to higher yields in shorter times.
-
Supercritical Fluid Extraction (SFE): A "green" technology that employs a supercritical fluid, typically carbon dioxide, as the solvent, offering high selectivity and yielding solvent-free extracts.
Quantitative Data Summary
The following tables summarize quantitative data on the extraction of pinocembrin and total flavonoids from propolis using different methods as reported in the scientific literature. This data allows for a comparative assessment of the efficiency of each technique.
Table 1: Pinocembrin Content in Propolis Extracts Obtained by Various Extraction Methods
| Extraction Method | Solvent/Conditions | Pinocembrin Concentration (mg/g of extract) | Source |
| Solvent Extraction | 70% Ethanol | 35.89 | [1] |
| Solvent Extraction | 96% Ethanol | 26.17 | [1] |
| Solvent Extraction | Acetone | 29.54 | [1] |
| Ultrasound-Assisted Extraction | 50% Ethanol, 10-100 min | ~39.9 | [2] |
| Maceration (5 days) | 70% Ethanol | 35.9 | [2] |
Table 2: Total Flavonoid Content (TFC) in Propolis Extracts
| Extraction Method | Solvent/Conditions | Total Flavonoid Content (mg Quercetin Equivalents/g of extract) | Source |
| Solvent Extraction | 70% Ethanol | 97.77% of acetone extract | |
| Solvent Extraction | 96% Ethanol | ~20% lower than 70% ethanol extract | |
| Solvent Extraction | Acetone | 95.25 |
Experimental Protocols
Solvent Extraction (Maceration)
This protocol describes a standard maceration procedure for the extraction of this compound from raw propolis.
Materials and Equipment:
-
Raw propolis, pulverized
-
Ethanol (70% v/v)
-
Analytical balance
-
Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar
-
Filter paper (Whatman No. 1 or equivalent)
-
Funnel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Protocol:
-
Weigh 10 g of pulverized raw propolis and transfer it to a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol to the flask (solid-to-solvent ratio of 1:10 w/v).
-
Place the flask on a magnetic stirrer and stir at room temperature for 24 to 72 hours. Protect the mixture from light by wrapping the flask in aluminum foil. Some studies suggest that for certain flavonoids like pinocembrin, a maceration time of 15 days can yield maximum concentrations.
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the ethanolic extract from the solid residue.
-
Wash the residue with a small amount of 70% ethanol to ensure maximum recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.
-
The resulting crude extract can be further purified or directly analyzed for this compound content using HPLC.
Workflow for Solvent Extraction (Maceration)
Caption: Workflow for this compound Extraction by Maceration.
Ultrasound-Assisted Extraction (UAE)
This protocol outlines the use of ultrasound to accelerate the extraction of this compound from propolis.
Materials and Equipment:
-
Raw propolis, pulverized
-
Ethanol (80% v/v)
-
Analytical balance
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter paper or syringe filter (0.45 µm)
-
Rotary evaporator
-
HPLC system
Protocol:
-
Weigh 1 g of pulverized raw propolis and place it in a 100 mL beaker.
-
Add 60 mL of 80% ethanol to achieve a liquid-to-solid ratio of 60:1 (mL/g).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasound at a power of 135 W for 20 minutes. Maintain a constant temperature, for example, by using a water bath, as temperature can affect extraction efficiency.
-
After sonication, centrifuge the mixture at 5000 rpm for 10 minutes to pellet the solid particles.
-
Decant the supernatant and filter it through a 0.45 µm syringe filter to obtain a clear extract.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
-
Analyze the final extract for this compound content by HPLC. Ultrasound-assisted extraction has been shown to significantly increase the content of flavonoids like pinocembrin compared to traditional maceration.
Workflow for Ultrasound-Assisted Extraction (UAE)
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Supercritical Fluid Extraction (SFE)
This protocol provides a general procedure for the extraction of this compound using supercritical CO₂. The optimal parameters may vary depending on the specific SFE equipment.
Materials and Equipment:
-
Raw propolis, ground
-
Supercritical Fluid Extraction (SFE) system
-
Food-grade carbon dioxide (CO₂)
-
Ethanol (as a co-solvent)
-
Analytical balance
-
Collection vials
-
HPLC system
Protocol:
-
Grind the raw propolis to a fine powder to increase the surface area for extraction.
-
Weigh approximately 10 g of the ground propolis and pack it into the extraction vessel of the SFE system.
-
Set the extraction parameters. Optimal conditions for the extraction of phenolic compounds from propolis have been reported at a pressure of 350 bar and a temperature of 40°C.
-
Introduce ethanol as a co-solvent at a concentration of 4% (w/w) to enhance the extraction of polar compounds like pinocembrin.
-
Start the SFE process by pumping supercritical CO₂ through the extraction vessel. The extraction time will depend on the flow rate and the volume of the vessel.
-
The extract, containing this compound, will be precipitated in the separator by reducing the pressure and/or temperature.
-
Collect the extract from the collection vials.
-
Dissolve a known amount of the extract in a suitable solvent (e.g., ethanol or methanol) for quantification of this compound by HPLC. Supercritical fluid extraction is noted for its selectivity, and the use of a co-solvent like ethanol is crucial for efficiently extracting flavonoids.
Logical Flow for Supercritical Fluid Extraction (SFE)
Caption: Logical Flow of Supercritical Fluid Extraction for this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A fast HPLC method can also utilize an ammonium formate buffer (pH 4.5) and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Pinocembrin can be detected at approximately 290 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol or ethanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 200 µg/mL.
Sample Preparation:
-
Dissolve a known weight of the dried propolis extract in the mobile phase or a suitable solvent (e.g., methanol) to a known final concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Identify the pinocembrin peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of pinocembrin in the sample by using the calibration curve.
Conclusion
The selection of an appropriate extraction method is paramount for the efficient isolation of this compound from propolis. While traditional maceration is simple and requires minimal specialized equipment, modern techniques like ultrasound-assisted extraction and supercritical fluid extraction offer significant advantages in terms of reduced extraction time, increased efficiency, and in the case of SFE, the elimination of organic solvents in the final product. The protocols and data presented in these application notes provide a solid foundation for researchers to embark on the extraction and quantification of this promising natural compound for further scientific investigation and product development.
References
- 1. Effect of the Solvent on Propolis Phenolic Profile and its Antifungal, Antioxidant, and In Vitro Cytoprotective Activity in Human Erythrocytes Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Do ultrasonic field effects upon the polyphenolics profile of propolis extracts improve their antioxidant and antimicrobial activity? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of (+)-Pinocembrin in Plasma using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pinocembrin, a flavonoid found in various plants, has garnered significant interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects. To support pharmacokinetic and toxicokinetic studies in drug development, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential. This application note details two validated High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of this compound in plasma: a Reverse-Phase HPLC with Ultraviolet detection (RP-HPLC-UV) method and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) method.
Chromatographic Methods
Two distinct chromatographic methods are presented, offering flexibility based on the required sensitivity and available instrumentation.
Method 1: RP-HPLC with UV Detection
This method is suitable for routine analysis and studies where high sensitivity is not a primary requirement. A sensitive and specific RP-HPLC-UV method has been developed and validated for the quantification of pinocembrin in rat plasma.[1]
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS)
For applications demanding high sensitivity and selectivity, such as clinical pharmacokinetic studies with low dosage, the LC/MS/MS method is recommended. A sensitive, fast, and specific LC/MS/MS method has been developed and validated for the quantitation of pinocembrin in human plasma.[2]
Data Presentation
The quantitative parameters for both the HPLC-UV and LC/MS/MS methods are summarized in the tables below for easy comparison.
Table 1: HPLC-UV Method Parameters and Validation Data
| Parameter | Value |
| Chromatographic Conditions | |
| HPLC Column | Agilent TC-C18 (5 µm, 4.6 mm x 150 mm)[1] |
| Mobile Phase | 0.01 M ammonium acetate (pH 4.0)-methanol (35:65, v/v)[1] |
| Flow Rate | 1 mL/min[1] |
| Column Temperature | 40°C |
| Detection Wavelength | 290 nm |
| Internal Standard | Chrysin |
| Validation Parameters | |
| Linearity Range | 0.07-133.33 µg/mL (r=0.9995) |
| Lower Limit of Quantification (LLOQ) | 66.7 ng/mL |
| Lower Limit of Detection (LLOD) | 25 ng/mL |
| Recovery | 93.9% to 97.8% |
| Intra-day Precision (RSD) | 0.15-2.03% |
| Inter-day Precision (RSD) | 1.18-9.96% |
Table 2: LC/MS/MS Method Parameters and Validation Data
| Parameter | Value |
| Chromatographic Conditions | |
| HPLC Column | Luna C8 |
| Mobile Phase | Acetonitrile-0.3 mM ammonium acetate solution (65:35, v/v) |
| Flow Rate | 0.25 mL/min |
| Detector | Triple quadrupole tandem mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Internal Standard | Clonazepam |
| Validation Parameters | |
| Linearity Range | 1-400 ng/mL |
| Accuracy (Relative Error) | -1.82% to 0.54% |
| Within-run Precision (CV) | < 5.25% |
| Between-run Precision (CV) | < 5.25% |
| Recovery | > 88% |
Experimental Protocols
Detailed methodologies for sample preparation and analysis for each method are provided below.
Experimental Workflow
References
- 1. Determination of pinocembrin in human plasma by solid-phase extraction and LC/MS/MS: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-performance liquid chromatographic method for determination of pinocembrin in rat plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (+)-Pinocembrin
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the laboratory synthesis of the dextrorotatory enantiomer of Pinocembrin, (+)-Pinocembrin. The following application notes outline a robust chemical synthesis of racemic pinocembrin and a subsequent diastereomeric resolution to isolate the desired (+)-enantiomer.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a two-stage process. Initially, racemic (±)-Pinocembrin is synthesized via the hydrogenation of 5,7-dihydroxyflavone. Subsequently, a chiral resolution protocol is employed to separate the racemic mixture. This resolution involves the protection of a hydroxyl group, derivatization with a chiral amine to form diastereomers, chromatographic separation of these diastereomers, and finally, deprotection to yield the pure enantiomers.
Experimental Protocols
Synthesis of Racemic (±)-Pinocembrin
This protocol details the synthesis of racemic pinocembrin from 5,7-dihydroxyflavone.
Materials:
-
5,7-dihydroxyflavone
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable reaction vessel, dissolve 5,7-dihydroxyflavone (5 g, 19.7 mmol) in ethanol (650 ml).
-
Add 10% Pd/C (1 g) to the solution.
-
Pressurize the reaction vessel with hydrogen gas to 3 atm.
-
Heat the mixture to 60°C and stir for 2 hours.
-
After the reaction is complete, cool the mixture and carefully filter to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a solvent system of petroleum ether, ethyl acetate, and methanol (100:10:2) to afford (±)-Pinocembrin.[1]
Chiral Resolution of (±)-Pinocembrin
This multi-step protocol describes the resolution of the racemic mixture to obtain this compound.
Step 1: Protection of the 7-Hydroxyl Group
Materials:
-
(±)-Pinocembrin (12.76 g, 50 mmol)
-
Benzyl chloride (7.5 ml, 65 mmol)
-
Potassium iodide (0.46 g, 2.75 mmol)
-
Anhydrous potassium carbonate (7.60 g, 55 mmol)
-
Acetone (200 ml)
Procedure:
-
Combine (±)-Pinocembrin, benzyl chloride, potassium iodide, and anhydrous potassium carbonate in acetone.
-
Heat the mixture under reflux for 2 hours.
-
Filter the reaction mixture under reduced pressure.
-
The crude product, 7-benzyloxy-5-hydroxyflavanone, is purified from light petroleum.[2]
Step 2: Diastereomeric Derivatization
Materials:
-
7-Benzyloxy-5-hydroxyflavanone
-
(L)-(-)-α-methylbenzylamine
-
Titanium tetrachloride (TiCl₄)
-
Toluene
Procedure:
-
Dissolve 7-benzyloxy-5-hydroxyflavanone (19.7 g, 57 mmol) in 100 ml of toluene and cool to 0°C in an ice bath.
-
In a separate flask, dissolve triethylamine (15 ml, 109 mmol) and (L)-(-)-α-methylbenzylamine (7.3 ml, 57 mmol) in 20 ml of toluene.
-
Add the amine solution to the cooled flavanone solution and stir for 5 minutes.
-
Dissolve TiCl₄ (3.25 ml, 29 mmol) in 10 ml of toluene and add it dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 10 minutes, then remove the ice bath and continue stirring at room temperature.[3]
-
Separate the resulting diastereomers by column chromatography.[1][2]
Step 3: Hydrolysis of Diastereomers
Procedure:
-
The separated diastereomers from the previous step are individually hydrolyzed to furnish the respective enantiomers of 7-benzyloxy-5-hydroxyflavanone.
Step 4: Deprotection to Yield this compound
Procedure:
-
The benzyl group of the desired enantiomer of 7-benzyloxy-5-hydroxyflavanone is removed by hydrogenolysis to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the yields and physical properties obtained during the synthesis and resolution of this compound.
| Step | Product | Yield (%) | Melting Point (°C) | Optical Rotation [α]D |
| Synthesis of Racemic Pinocembrin | (±)-Pinocembrin | 84 | 200–201 | - |
| Protection of 7-Hydroxyl Group | 7-Benzyloxy-5-hydroxyflavanone | 93 | 80–82 | - |
| Diastereomeric Derivatization and Separation | Diastereomers 4a and 4b | 55 | - | - |
| Hydrolysis of Diastereomer 4a | (S)-7-Benzyloxy-5-hydroxyflavanone (3a) | 92 | - | - |
| Hydrolysis of Diastereomer 4b | (R)-7-Benzyloxy-5-hydroxyflavanone (3b) | 91 | - | - |
| Deprotection of 3a | (S)-(-)-Pinocembrin | 91 | - | -45.3 (c 0.9, acetone) |
| Deprotection of 3b | (R)-(+)-Pinocembrin | 93 | - | +46.2 (c 0.9, acetone) |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and resolution of this compound.
References
Application Notes and Protocols: (+)-Pinocembrin in a Cerebral Ischemia Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-Pinocembrin, a flavonoid compound found in propolis, as a neuroprotective agent in a rat model of cerebral ischemia. The following sections detail its therapeutic effects, underlying mechanisms of action, and standardized protocols for its application in pre-clinical research.
Therapeutic Efficacy of this compound
This compound has demonstrated significant neuroprotective effects in rodent models of focal cerebral ischemia-reperfusion (I/R) injury. Administration of Pinocembrin at the onset of reperfusion has been shown to reduce neurological deficits, decrease infarct volume, and alleviate cerebral edema in a dose-dependent manner.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from studies investigating the efficacy of this compound in a rat model of Middle Cerebral Artery Occlusion (MCAO).
Table 1: Effect of this compound on Neurological Deficit Scores, Infarct Volume, and Cerebral Edema
| Treatment Group | Neurological Deficit Score | Infarct Volume (%) | Cerebral Edema (%) |
| Sham | 0 | 0 | 0 |
| Ischemia/Reperfusion (I/R) | 3.5 - 4.0 | 51.28 | 22.91 |
| I/R + Pinocembrin (1 mg/kg) | Reduced | Reduced | Reduced |
| I/R + Pinocembrin (3 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| I/R + Pinocembrin (10 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| I/R + Edaravone (3.5 mg/kg) | Reduced | Reduced | Reduced |
Data compiled from studies employing a 2-hour MCAO followed by 24-hour reperfusion.[1][3]
Table 2: Effect of this compound on Markers of Apoptosis and Autophagy
| Treatment Group | TUNEL-Positive Cells | Caspase-3 Positive Neurons | LC3B Expression | Beclin1 Expression |
| Sham | Baseline | Baseline | Baseline | Baseline |
| Ischemia/Reperfusion (I/R) | Increased | Increased | Decreased | Decreased |
| I/R + Pinocembrin (1, 3, 10 mg/kg) | Dose-dependently Decreased | Dose-dependently Decreased | Upregulated | Upregulated |
These markers were assessed in the penumbra region of the ischemic brain.
Mechanisms of Action
The neuroprotective effects of this compound in cerebral ischemia are multi-faceted, involving the modulation of several key signaling pathways.
Anti-Apoptotic Pathway
Pinocembrin inhibits neuronal apoptosis in the ischemic penumbra. This is achieved by down-regulating the expression of pro-apoptotic proteins such as Caspase-3 and reducing the number of TUNEL-positive cells.
Caption: Pinocembrin's Anti-Apoptotic Mechanism.
Autophagy Regulation
Cerebral ischemia can lead to dysfunction in the autophagic process. Pinocembrin has been shown to reverse this by upregulating the expression of key autophagy-related proteins, LC3B and Beclin1, in the penumbra, suggesting a restoration of protective autophagy.
Caption: Pinocembrin's Role in Autophagy Regulation.
Anti-Oxidative and Anti-Inflammatory Effects
Previous studies have also highlighted that Pinocembrin's neuroprotective effects are attributed to its anti-oxidative and anti-inflammatory properties. It can reduce levels of reactive oxygen species (ROS) and suppress the expression of neuronal and inducible nitric oxide synthase (nNOS and iNOS).
Experimental Protocols
The following are detailed protocols for inducing cerebral ischemia in a rat model and for the administration of this compound.
Focal Cerebral Ischemia-Reperfusion Model (MCAO)
This protocol describes the induction of focal cerebral ischemia by Middle Cerebral Artery Occlusion (MCAO) followed by reperfusion.
Caption: MCAO Experimental Workflow.
Materials:
-
Male Sprague-Dawley (SD) rats
-
Anesthetic (e.g., 10% chloral hydrate)
-
Surgical instruments
-
Monofilament nylon suture
Procedure:
-
Anesthetize the rat (e.g., intraperitoneal injection of 10% chloral hydrate at 380 mg/kg).
-
Make a midline neck incision and carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a monofilament nylon suture through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Maintain the occlusion for 2 hours.
-
Gently withdraw the suture to allow for reperfusion of the ischemic brain tissue.
-
Suture the incision and allow the animal to recover.
Administration of this compound
Materials:
-
This compound for injection
-
0.9% saline water (vehicle)
Procedure:
-
Dissolve the this compound for injection in 0.9% saline water to the desired concentrations (e.g., 1, 3, and 10 mg/kg).
-
Administer the Pinocembrin solution intravenously at the onset of reperfusion.
-
For control groups, administer an equivalent volume of the vehicle (0.9% saline water).
Evaluation of Therapeutic Outcomes
1. Neurological Deficit Scoring:
-
Assess neurological function 24 hours after MCAO using a standardized scoring system (e.g., a 5-point scale).
2. Infarct Volume Measurement:
-
After 24 hours of reperfusion, euthanize the animals and harvest the brains.
-
Slice the brain into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume as a percentage of the total brain volume.
3. Cerebral Edema Assessment:
-
Calculate the brain swelling ratio by comparing the wet weight of the ischemic and non-ischemic hemispheres.
4. Immunohistochemistry and Western Blot:
-
Process brain tissue from the penumbra region for immunohistochemical staining of apoptosis markers (e.g., TUNEL, Caspase-3).
-
Perform Western blot analysis on protein extracts from the penumbra to quantify the expression of autophagy-related proteins (e.g., LC3B, Beclin1).
Conclusion
This compound is a promising therapeutic agent for the treatment of ischemic stroke. Its neuroprotective effects are well-documented in the MCAO rat model and are mediated through multiple pathways, including the inhibition of apoptosis and the regulation of autophagy. The protocols outlined in these application notes provide a framework for further investigation into the therapeutic potential of this compound and its derivatives in the context of cerebral ischemia.
References
- 1. mdpi.com [mdpi.com]
- 2. Pinocembrin protects the brain against ischemia-reperfusion injury and reverses the autophagy dysfunction in the penumbra area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinocembrin Protects the Brain against Ischemia-Reperfusion Injury and Reverses the Autophagy Dysfunction in the Penumbra Area - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (+)-Pinocembrin in Alzheimer's Disease Research
Introduction
(+)-Pinocembrin is a natural flavonoid predominantly found in propolis, honey, and various plants.[1][2][3] It has garnered significant attention in biomedical research due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant properties.[1][4] Notably, Pinocembrin can cross the blood-brain barrier (BBB), a critical characteristic for therapeutic agents targeting central nervous system disorders. Its potential application in Alzheimer's disease (AD) is supported by a growing body of preclinical evidence demonstrating its ability to counteract key pathological processes of the disease. Having been approved by the China Food and Drug Administration (CFDA) for clinical use in stroke patients, its safety profile and neuroprotective potential are well-recognized.
Mechanism of Action in Alzheimer's Disease
Pinocembrin exerts its neuroprotective effects in the context of Alzheimer's disease through a multi-target approach, addressing neuroinflammation, amyloid-beta (Aβ) toxicity, mitochondrial dysfunction, and neurovascular unit damage.
-
Anti-Neuroinflammatory Effects: Pinocembrin significantly inhibits inflammatory pathways. It has been shown to suppress the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades in brain cells exposed to fibrillar Aβ. This leads to a reduction in the release of pro-inflammatory cytokines, thus mitigating the chronic neuroinflammation characteristic of AD.
-
Inhibition of RAGE Signaling: The Receptor for Advanced Glycation End Products (RAGE) is a key mediator of Aβ-induced neuronal damage. Pinocembrin has been shown to inhibit the upregulation of RAGE expression both in vivo and in vitro. By blocking the Aβ-RAGE interaction, it downregulates downstream pathological signaling, including the activation of p38 MAPK and JNK pathways, which are implicated in neuronal stress and apoptosis.
-
Protection of the Neurovascular Unit (NVU): AD is associated with cerebrovascular dysfunction and BBB breakdown. Pinocembrin protects the integrity of the BBB and the overall neurovascular unit. It preserves microvascular function and maintains the ultrastructure of the neuropil in the brain.
-
Mitochondrial Protection and Anti-Apoptotic Effects: The compound alleviates mitochondrial dysfunction by improving the mitochondrial membrane potential and inhibiting mitochondrial oxidative stress. It also regulates mitochondrion-mediated apoptosis by restoring the balance of apoptotic proteins like Bcl-2 and inhibiting the activation of caspases 3 and 9.
-
Modulation of Other Signaling Pathways: Emerging research suggests Pinocembrin may also exert its effects by modulating other pathways relevant to neurodegeneration, such as the Reelin-dab1 signaling pathway, which is involved in synaptic plasticity and memory.
Quantitative Data Summary
The following tables summarize the effective concentrations and dosages of this compound reported in key preclinical studies for Alzheimer's disease.
Table 1: In Vitro Efficacy of this compound
| Cell Model | Pathological Insult | Pinocembrin Concentration | Observed Effects | Reference |
| Human Brain Microvascular Endothelial Cells (hBMECs) | Fibrillar Aβ₁₋₄₀ | 3.0 µM, 10.0 µM, 30.0 µM | Increased cell viability, reduced LDH release, alleviated nuclear condensation. | |
| APPsw-overexpressing SH-SY5Y cells | Copper-induced Aβ toxicity | 1.0 µM, 3.0 µM, 10.0 µM | Enhanced cell viability in a dose-dependent manner. | |
| RAGE-overexpressing cells | Aβ₁₋₄₂ | 1.0 µM, 3.0 µM, 10.0 µM | Significantly inhibited RAGE protein expression and mRNA levels. |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Key Outcomes | Reference |
| Aβ₂₅₋₃₅ intracerebroventricularly-injected mice | 20 mg/kg/day & 40 mg/kg/day (oral, 8 days) | Improved cognitive function (Morris water maze), preserved neuropil ultrastructure, decreased neurodegeneration, inhibited RAGE upregulation. | |
| APP/PS1 transgenic mice | 3-month treatment | Prevented cognitive decline without altering Aβ burden. |
Experimental Protocols
Protocol 1: In Vitro Aβ-Induced Neurotoxicity Assay
Objective: To evaluate the protective effect of Pinocembrin against Aβ-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y cells).
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS
-
Amyloid-β₁₋₄₂ (Aβ₁₋₄₂) peptide
-
Sterile, aggregation-buffer (e.g., PBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Aβ₁₋₄₂ Preparation: Prepare oligomeric Aβ₁₋₄₂ by dissolving the peptide in an appropriate solvent and incubating at 4°C for 24 hours to allow for aggregation.
-
Pinocembrin Treatment: Pre-treat the cells with various concentrations of Pinocembrin (e.g., 1 µM, 3 µM, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Aβ₁₋₄₂ Exposure: Add the prepared Aβ₁₋₄₂ oligomers to the wells to a final concentration known to induce toxicity (e.g., 10 µM).
-
Incubation: Incubate the plate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) group.
Protocol 2: In Vivo Assessment of Cognitive Function in an AD Mouse Model
Objective: To determine if Pinocembrin can ameliorate cognitive deficits in an Alzheimer's disease mouse model (e.g., Aβ₂₅₋₃₅-injected mice) using the Morris Water Maze (MWM) test.
Materials:
-
Alzheimer's disease model mice (e.g., C57BL/6 mice with intracerebroventricular Aβ₂₅₋₃₅ injection)
-
Sham control mice
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Morris Water Maze apparatus (circular pool, platform, tracking software)
Procedure:
-
Animal Groups: Divide animals into groups: Sham control, AD model + Vehicle, AD model + Pinocembrin (20 mg/kg), AD model + Pinocembrin (40 mg/kg).
-
Drug Administration: Administer Pinocembrin or vehicle daily via oral gavage for the duration of the study (e.g., 8-14 days).
-
Morris Water Maze Test (Acquisition Phase):
-
Begin MWM testing on a set day after the start of treatment (e.g., day 3).
-
For 5 consecutive days, conduct 4 trials per day for each mouse.
-
In each trial, place the mouse in the water at one of four starting positions, facing the wall.
-
Allow the mouse to search for a hidden platform for 60 seconds. If it fails to find it, guide it to the platform.
-
Record the escape latency (time to find the platform) and swim path using the tracking software.
-
-
Probe Trial:
-
On the day after the last acquisition trial, remove the platform.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze the escape latency across training days and the time spent in the target quadrant during the probe trial to assess spatial learning and memory.
Visualizations
Caption: Pinocembrin's mechanism in inhibiting Aβ-induced neurotoxicity.
Caption: General experimental workflow for evaluating Pinocembrin in AD research.
References
- 1. mdpi.com [mdpi.com]
- 2. Pinocembrin protects against β-amyloid-induced toxicity in neurons through inhibiting receptor for advanced glycation end products (RAGE)-independent signaling pathways and regulating mitochondrion-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medindia.net [medindia.net]
- 4. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Pinocembrin: A Promising Therapeutic Agent for Cardiovascular Diseases - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pinocembrin, a natural flavonoid found in honey, propolis, and various plants, has emerged as a compelling therapeutic candidate for a range of cardiovascular diseases (CVDs).[1] Extensive preclinical studies have demonstrated its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, which contribute to its cardioprotective effects in conditions such as myocardial infarction (heart attack), atherosclerosis, cardiac hypertrophy, and arrhythmias.[2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in the context of cardiovascular disease.
Mechanisms of Action
This compound exerts its cardioprotective effects through the modulation of several key signaling pathways involved in oxidative stress, inflammation, and cell death.
Key Signaling Pathways Modulated by this compound
-
NF-κB Signaling Pathway: Pinocembrin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[3] By suppressing NF-κB, pinocembrin reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating inflammatory damage in the cardiovascular system.
-
Nrf2/HO-1 Signaling Pathway: Pinocembrin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway, a critical defense mechanism against oxidative stress. This activation leads to the upregulation of antioxidant enzymes, which neutralize reactive oxygen species (ROS) and protect cardiac cells from oxidative damage.
-
PI3K/Akt/eNOS Signaling Pathway: Pinocembrin can also activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) pathway. This leads to increased production of nitric oxide (NO), a key molecule in maintaining vascular health, promoting vasodilation, and inhibiting platelet aggregation.
-
HIF1α-mediated Glycolysis: In the context of myocardial ischemia-reperfusion injury, pinocembrin has been found to enhance glycolysis in cardiomyocytes by upregulating Hypoxia-Inducible Factor 1-alpha (HIF1α) and its downstream target, the glycolytic enzyme PFKFB3. This metabolic shift is believed to be a crucial component of its acute cardioprotective effects.
Therapeutic Applications in Cardiovascular Diseases
Myocardial Infarction (Heart Attack)
Studies have shown that this compound can significantly reduce the infarct size and improve cardiac function following a myocardial infarction. Its anti-apoptotic and anti-inflammatory actions help to preserve myocardial tissue and promote healing.
Cardiac Arrhythmias
Pinocembrin has demonstrated anti-arrhythmic properties, particularly in the context of ischemia-reperfusion injury. It has been shown to reduce the incidence and duration of ventricular fibrillation.
Cardiac Hypertrophy
Pinocembrin has been found to inhibit the development of cardiac hypertrophy, an enlargement of the heart muscle that can lead to heart failure. It achieves this by suppressing pro-hypertrophic signaling pathways and reducing the expression of hypertrophic markers.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various cardiovascular disease models.
Table 1: Effect of this compound on Myocardial Infarct Size
| Animal Model | Treatment Protocol | Infarct Size Reduction (%) | Reference |
| Rat (Ischemia/Reperfusion) | 30 mg/kg, intravenous | 49% | |
| Mouse (Ischemia/Reperfusion) | 5 and 10 mg/kg, intravenous | ~20% | |
| Rat (Chronic Ischemic Heart Failure) | Pinocembrin treatment for 2 months | Significant reduction |
Table 2: Effect of this compound on Cardiac Function (Echocardiography)
| Animal Model | Key Parameters Improved | Reference |
| Rat (Chronic Ischemic Heart Failure) | Increased Ejection Fraction (EF), Decreased Left Ventricular Internal Dimension in diastole (LVIDd) and systole (LVIDs) | |
| Mouse (Ischemia/Reperfusion) | Improved Ejection Fraction (EF) and Fractional Shortening (FS) | |
| Rat (Post-Infarct Heart Failure) | Improved Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS); Decreased Left Ventricular Inner Dimension at end-diastolic (LVIDd) and end-systolic (LVIDs) stages |
Table 3: Effect of this compound on Cardiac Hypertrophy Markers
| Cell Model | Hypertrophic Stimulus | Markers Reduced | Reference |
| H9c2 Cardiomyocytes | Isoproterenol (ISO) | Atrial Natriuretic Factor (ANF) and β-Myosin Heavy Chain (β-MHC) mRNA levels |
Table 4: Anti-inflammatory Effects of this compound
| Cell/Animal Model | Pro-inflammatory Cytokines Reduced | Reference |
| H9c2 Cardiomyocytes | TNF-α, IL-6, IL-1β, IFN-γ | |
| Animal models of cerebral ischemia | TNF-α, IL-1β |
Experimental Protocols
Protocol 1: Isolation of Neonatal Rat Primary Cardiomyocytes
This protocol describes a method for isolating primary cardiomyocytes from neonatal rats, which are a valuable in vitro model for studying cardiac hypertrophy and other cellular processes.
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), sterile, cold
-
0.125% Trypsin solution, sterile
-
Collagenase Type II solution, sterile
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Sterile dissection tools
-
Spinner flask
-
Centrifuge
Procedure:
-
Euthanize neonatal rat pups according to approved animal protocols.
-
Sterilize the chest area with 70% ethanol.
-
Carefully open the chest cavity and excise the hearts. Place the hearts in a dish containing cold, sterile HBSS.
-
Trim away atria and connective tissue, leaving only the ventricles.
-
Mince the ventricular tissue into small pieces (1-2 mm³).
-
Transfer the minced tissue to a spinner flask containing 0.125% trypsin solution and stir for 10-15 minutes at 37°C.
-
Discard the supernatant (which contains mainly red blood cells and debris).
-
Add Collagenase Type II solution to the tissue and stir for 20-30 minutes at 37°C until the tissue is fully dissociated.
-
Transfer the cell suspension to a sterile centrifuge tube and add an equal volume of DMEM with 10% FBS to inactivate the enzymes.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh DMEM with 10% FBS.
-
To enrich for cardiomyocytes, pre-plate the cell suspension in an uncoated culture dish for 1-2 hours. Fibroblasts will adhere to the plastic, while cardiomyocytes will remain in suspension.
-
Carefully collect the supernatant containing the cardiomyocytes and plate them onto desired culture dishes coated with fibronectin or gelatin.
Protocol 2: Western Blot Analysis of Cardiac Tissue Proteins
This protocol outlines the steps for analyzing the expression of specific proteins in cardiac tissue, which is crucial for understanding the molecular mechanisms of this compound's action.
Materials:
-
Cardiac tissue samples (ventricles)
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against NF-κB, Nrf2, HO-1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize frozen cardiac tissue in ice-cold RIPA buffer with inhibitors.
-
Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 3: TUNEL Assay for Apoptosis Detection in Heart Sections
This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for detecting apoptotic cells in heart tissue sections.
Materials:
-
Paraffin-embedded or frozen heart tissue sections
-
Xylene and ethanol series (for deparaffinization and rehydration)
-
Proteinase K
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50% - 3 minutes each).
-
Rinse with PBS.
-
-
Permeabilization:
-
Incubate sections with Proteinase K solution for 15-30 minutes at room temperature.
-
Wash with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Apply the mixture to the tissue sections and incubate in a humidified chamber at 37°C for 1 hour, protected from light.
-
-
Washing:
-
Wash the sections three times with PBS for 5 minutes each.
-
-
Counterstaining:
-
Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.
-
Wash with PBS.
-
-
Mounting and Visualization:
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the sections under a fluorescence microscope. TUNEL-positive nuclei (apoptotic cells) will fluoresce (e.g., green or red, depending on the label), while all nuclei will be stained by the counterstain (e.g., blue).
-
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow.
References
- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin reduces cardiac arrhythmia and infarct size in rats subjected to acute myocardial ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Developing a Nanoformulation for (+)-Pinocembrin Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Pinocembrin is a naturally occurring flavonoid found in honey, propolis, and various plants, exhibiting a wide range of therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[1][2][3][4] However, its clinical translation is hampered by its hydrophobic nature, leading to poor aqueous solubility and low oral bioavailability.[5] Nanoformulations offer a promising strategy to overcome these limitations by enhancing the solubility, stability, and targeted delivery of this compound.
These application notes provide detailed protocols for the development and characterization of a this compound nanoformulation using Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer approved by the FDA. The protocols cover nanoparticle preparation, physicochemical characterization, and in vitro evaluation of biological activity.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of this compound loaded PLGA nanoparticles.
Table 1: Physicochemical Characterization of this compound Loaded PLGA Nanoparticles
| Parameter | Expected Value | Method of Analysis |
| Particle Size (z-average) | 150 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | > 80% | UV-Vis Spectrophotometry |
| Drug Loading (%) | 5 - 10% | UV-Vis Spectrophotometry |
Table 2: In Vitro Release Profile of this compound from PLGA Nanoparticles
| Time Point (hours) | Cumulative Release (%) | Release Medium |
| 1 | < 10% | Phosphate Buffered Saline (PBS), pH 7.4 |
| 4 | 20 - 30% | Phosphate Buffered Saline (PBS), pH 7.4 |
| 8 | 40 - 50% | Phosphate Buffered Saline (PBS), pH 7.4 |
| 12 | 60 - 70% | Phosphate Buffered Saline (PBS), pH 7.4 |
| 24 | > 80% | Phosphate Buffered Saline (PBS), pH 7.4 |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation Method
This protocol describes the formulation of this compound loaded PLGA nanoparticles using a single emulsion-solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of dichloromethane.
-
Ensure complete dissolution by gentle vortexing.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution by dissolving 2 g of PVA in 100 mL of deionized water with heating and stirring.
-
Allow the solution to cool to room temperature.
-
-
Emulsification:
-
Add the organic phase to 20 mL of the aqueous PVA solution.
-
Emulsify the mixture using a probe sonicator set at 40% amplitude for 2 minutes on an ice bath.
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a round-bottom flask.
-
Evaporate the dichloromethane using a rotary evaporator at 40°C under reduced pressure for 1-2 hours.
-
-
Nanoparticle Collection:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation.
-
-
Lyophilization (Optional):
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension at -80°C and lyophilize for 48 hours to obtain a dry powder.
-
Protocol 2: Characterization of this compound Loaded PLGA Nanoparticles
2.1 Particle Size and Zeta Potential Analysis
Procedure:
-
Resuspend a small amount of the nanoparticle pellet in deionized water.
-
Analyze the particle size (z-average diameter) and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.
-
Measure the zeta potential using the same instrument equipped with a zeta potential cell to assess the surface charge and stability of the nanoparticles.
2.2 Determination of Encapsulation Efficiency and Drug Loading
This protocol uses an indirect method to determine the amount of this compound encapsulated within the nanoparticles.
Procedure:
-
During the nanoparticle preparation (Protocol 1, step 5.3), collect the supernatant after the first centrifugation.
-
Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength for Pinocembrin (approximately 290 nm).
-
Prepare a standard curve of known concentrations of this compound in the same aqueous PVA solution to quantify the amount of free drug.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:
-
EE (%) = [(Total amount of Pinocembrin - Amount of free Pinocembrin in supernatant) / Total amount of Pinocembrin] x 100
-
DL (%) = [(Total amount of Pinocembrin - Amount of free Pinocembrin in supernatant) / Total weight of nanoparticles] x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release kinetics of this compound from the PLGA nanoparticles over time.
Materials:
-
This compound loaded PLGA nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
Procedure:
-
Accurately weigh 10 mg of lyophilized this compound loaded nanoparticles and disperse them in 2 mL of PBS (pH 7.4).
-
Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.
-
Place the dialysis bag in a beaker containing 50 mL of PBS (pH 7.4).
-
Incubate the setup at 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: In Vitro Evaluation of Anti-Inflammatory Activity
This protocol assesses the ability of the this compound nanoformulation to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Free this compound
-
This compound loaded PLGA nanoparticles
-
Empty PLGA nanoparticles (placebo)
-
Griess Reagent for Nitric Oxide (NO) quantification
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with different concentrations of free this compound, this compound loaded nanoparticles, and empty nanoparticles for 2 hours. Include a vehicle control (media only).
-
After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Assay:
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Analysis (TNF-α and IL-6):
-
Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis:
-
Compare the levels of NO, TNF-α, and IL-6 in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the nanoformulation.
-
Visualization of Signaling Pathways and Experimental Workflow
Pinocembrin's Anti-inflammatory Signaling Pathway
Caption: Pinocembrin inhibits the NF-κB inflammatory pathway.
Pinocembrin's Antioxidant Signaling Pathway
Caption: Pinocembrin activates the Nrf2 antioxidant pathway.
Experimental Workflow for Nanoformulation Development
Caption: Workflow for developing and evaluating the nanoformulation.
References
- 1. Pinocembrin ameliorates post-infarct heart failure through activation of Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinocembrin ameliorates post-infarct heart failure through activation of Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pinocembrin attenuates lipopolysaccharide-induced inflammatory responses in Labeo rohita macrophages via the suppression of the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pinocembrin attenuates allergic airway inflammation via inhibition of NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of (+)-Pinocembrin
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Pinocembrin, a natural flavonoid found in honey, propolis, and various plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] Recent studies have highlighted its potential as an anticancer agent, demonstrating its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[2][3][4] The cytotoxic effects of this compound are attributed to its modulation of key signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation.
These application notes provide detailed protocols for a panel of in vitro cell culture assays to evaluate the cytotoxic potential of this compound. The described assays—MTT, LDH, Annexin V/PI, and Caspase-3/7—offer a comprehensive approach to assessing cell viability, membrane integrity, and apoptosis induction.
Data Presentation: Summary of this compound Cytotoxicity
The following tables summarize quantitative data from representative studies on the cytotoxic effects of this compound in different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Lung Cancer | 48 | ~150 | |
| MCF-7 | Breast Cancer | 72 | ~160 | |
| MDA-MB-231 | Breast Cancer | 72 | ~240 | |
| PC-3 | Prostate Cancer | 24 | Not specified, dose-dependent inhibition observed up to 100 µM | |
| HCT116 | Colon Cancer | Not specified | Not specified, cytotoxicity observed |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay)
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Early + Late) | Reference |
| MCF-7 | Breast Cancer | 80, 160, 240 | 72 | Dose-dependent increase | |
| MDA-MB-231 | Breast Cancer | 80, 160, 240 | 72 | Dose-dependent increase | |
| PC-3 | Prostate Cancer | 25, 50, 100 | 24 | Dose-dependent increase |
Table 3: Caspase-3/7 Activation by this compound
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Fold Increase in Caspase-3/7 Activity | Reference |
| A549 | Lung Cancer | 100, 150, 200 | Not specified | Dose-dependent increase in cleaved caspase-3 | |
| MCF-7 | Breast Cancer | 80, 160, 240 | 72 | Dose-dependent increase in cleaved caspase-3 | |
| MDA-MB-231 | Breast Cancer | 80, 160, 240 | 72 | Dose-dependent increase in cleaved caspase-3 | |
| PC-3 | Prostate Cancer | 25, 50, 100 | 24 | Dose-dependent increase in caspase-3 & -9 |
Experimental Protocols
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for maximum LDH release (treated with a lysis buffer) and spontaneous LDH release (untreated cells).
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (if required): Add 50 µL of stop solution if included in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
Principle: This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.
Experimental Workflow:
Caption: Workflow for the Caspase-3/7 activity assay.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with this compound.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a buffer with a lyophilized substrate.
-
Cell Lysis and Substrate Addition: Add a volume of the caspase-3/7 reagent equal to the volume of the culture medium in each well. This single-step reagent also contains a lysis agent.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or protein concentration and express the results as a fold change relative to the untreated control.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its cytotoxic and anti-proliferative effects by modulating several key signaling pathways, primarily the PI3K/AKT and MAPK pathways.
PI3K/AKT Signaling Pathway:
This compound can inhibit the PI3K/AKT signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation. Studies have shown that this compound can upregulate the expression of PTEN, a negative regulator of the PI3K/AKT pathway. This leads to decreased phosphorylation of AKT and subsequent downstream effects, including the induction of apoptosis.
Caption: this compound's effect on the PI3K/AKT pathway.
MAPK Signaling Pathway:
The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. This compound has been reported to inhibit the activation of various components of the MAPK pathway, including ERK1/2, p38 MAPK, and JNK. By suppressing these signaling cascades, this compound can lead to cell cycle arrest and apoptosis.
Caption: this compound's effect on the MAPK pathway.
By employing the detailed protocols and understanding the underlying molecular mechanisms outlined in these application notes, researchers can effectively evaluate the cytotoxic potential of this compound and further elucidate its promise as a therapeutic agent.
References
- 1. Pinocembrin Protects from AGE-Induced Cytotoxicity and Inhibits Non-Enzymatic Glycation in Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway [frontiersin.org]
- 4. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the Solubility of (+)-Pinocembrin: Application Notes and Protocols for Researchers
FOR IMMEDIATE RELEASE
Application Notes & Protocols
Topic: Techniques for Improving the Solubility of (+)-Pinocembrin for Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound, a natural flavonoid found in various plants, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer properties. However, its poor aqueous solubility presents a major challenge for in vitro and in vivo studies, limiting its therapeutic potential. This document provides detailed application notes and experimental protocols for several effective techniques to enhance the solubility of this compound, enabling more reliable and reproducible experimental outcomes.
Data Presentation: Comparative Solubility of this compound
The following tables summarize the quantitative data on the solubility of this compound achieved through various enhancement techniques.
Table 1: Solubility in Common Organic Solvents and Co-Solvent Systems
| Solvent/System | Approximate Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~30-51 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~1-51 mg/mL | [1][2] |
| 1:8 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Table 2: Solubility Enhancement via Complexation
| Technique | Carrier/Complexing Agent | Apparent Solubility in Water | Fold Increase (Approx.) | Reference(s) |
| Unmodified Pinocembrin | --- | 48.33 µg/mL | 1x | |
| Lecithin Complex | Lecithin | 265.00 µg/mL | 5.5x | |
| Inclusion Complex | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | up to 20,000 µg/mL (2,000 mg/100ml) | >400x |
Table 3: Formulation-Based Solubility Enhancement
| Formulation | Key Excipients | Reported Outcome | Reference(s) |
| Polymeric Micelles | F127/MPEG-PDLLA | 5.3-fold increase in oral bioavailability | |
| Polymeric Micelles | Not specified | 2.61-fold increase in oral bioavailability | |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) | Enhanced dissolution of flavonoids |
Experimental Protocols
Detailed methodologies for key solubility enhancement techniques are provided below.
Protocol 1: Preparation of this compound Solution using a Co-Solvent System
This protocol is suitable for preparing stock solutions for in vitro cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a minimal amount of DMSO to dissolve the powder completely. A stock solution of 30 mg/mL in DMSO is achievable.
-
Purge the stock solution with an inert gas to prevent oxidation.
-
For aqueous experimental buffers, dilute the DMSO stock solution with PBS (pH 7.2). A 1:8 ratio of DMSO to PBS can achieve a final pinocembrin concentration of approximately 0.5 mg/mL.
-
Vortex the final solution to ensure homogeneity.
-
It is recommended to use the aqueous solution within one day of preparation.
Note: Always perform a vehicle control in your experiments using the same final concentration of the DMSO/PBS mixture without the drug.
Protocol 2: Preparation of this compound-Lecithin Complex
This method significantly enhances both aqueous and lipid solubility.
Materials:
-
This compound powder
-
Lecithin
-
Tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Lyophilizer (Freeze-dryer)
-
Stir plate and stir bar
Procedure:
-
Dissolve 100 mg of this compound and 200 mg of lecithin in 50 mL of THF in a suitable flask.
-
Stir the solution at 25°C for 4 hours.
-
Remove the THF completely by purging with nitrogen gas.
-
Lyophilize the resulting product to obtain the dry pinocembrin-lecithin complex powder.
Protocol 3: Preparation of this compound Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This technique is highly effective for achieving a significant increase in aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
-
Freeze-dryer or oven
Procedure:
-
Prepare an aqueous solution of HP-β-CD. The molar ratio of pinocembrin to cyclodextrin can range from 1:1 to 1:100, with 1:1 to 1:10 being preferable.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the suspension at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Filter the suspension to remove the undissolved pinocembrin.
-
The resulting clear solution contains the pinocembrin-HP-β-CD inclusion complex.
-
The complex can be used in solution or lyophilized to obtain a solid powder.
Protocol 4: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This method aims to disperse pinocembrin in a hydrophilic carrier in an amorphous state, thereby increasing its dissolution rate.
Materials:
-
This compound powder
-
Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000)
-
Suitable organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both this compound and the chosen polymer carrier (e.g., PVP K30) in a common solvent, such as ethanol. The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10) to optimize solubility.
-
Ensure complete dissolution of both components with stirring.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
The obtained solid dispersion can be pulverized and sieved to achieve a uniform particle size.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Co-Solvent and Lecithin Complexation Methods.
Caption: Workflow for Cyclodextrin Inclusion and Solid Dispersion.
Conclusion
The low aqueous solubility of this compound can be effectively overcome by employing a variety of techniques. The choice of method will depend on the specific experimental requirements, including the desired final concentration, the solvent system compatibility, and the intended application (in vitro vs. in vivo). For high aqueous concentrations, the formation of inclusion complexes with cyclodextrins is a particularly promising approach. For enhancing dissolution rates and bioavailability in solid dosage forms, solid dispersions and polymeric micelles are valuable strategies. The provided protocols offer a starting point for researchers to develop robust and reliable methods for working with this compound.
References
Engineering E. coli for Sustainable Production of (+)-Pinocembrin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microbial biosynthesis of the valuable flavonoid (+)-pinocembrin using engineered Escherichia coli. By leveraging synthetic biology and metabolic engineering strategies, E. coli has been transformed into a microbial cell factory for the efficient and sustainable production of this promising therapeutic agent. These protocols are designed to guide researchers in constructing and optimizing their own pinocembrin-producing strains.
Introduction
Pinocembrin, a flavonoid found in honey, propolis, and various plants, exhibits a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] Traditional methods of extraction from natural sources are often inefficient and unsustainable. Microbial fermentation using engineered E. coli offers a promising alternative for the large-scale, cost-effective, and environmentally friendly production of pinocembrin.[2][3][4]
The biosynthesis of pinocembrin in E. coli is achieved by introducing a heterologous pathway that converts the amino acid L-phenylalanine into pinocembrin. This typically involves the expression of three key enzymes: phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), and chalcone synthase (CHS). Further metabolic engineering efforts focus on increasing the intracellular supply of precursors, particularly malonyl-CoA, to enhance pinocembrin titers.
Metabolic Pathway and Engineering Strategies
The engineered biosynthetic pathway for this compound production from glucose in E. coli begins with the central metabolism providing the precursor L-phenylalanine. The introduced enzymes then channel this precursor through the phenylpropanoid pathway to produce pinocembrin.
A critical aspect of enhancing pinocembrin production is increasing the availability of the precursor malonyl-CoA. Malonyl-CoA is a key building block for flavonoid synthesis, and its natural intracellular concentration in E. coli is often a limiting factor. Strategies to address this include overexpressing acetyl-CoA carboxylase (ACC), which catalyzes the conversion of acetyl-CoA to malonyl-CoA, and down-regulating competing pathways that consume malonyl-CoA, such as fatty acid biosynthesis.
Biosynthetic Pathway of this compound in Engineered E. coli
Caption: Engineered biosynthetic pathway for this compound production from glucose in E. coli.
Data Presentation: Pinocembrin Production in Engineered E. coli
The following tables summarize quantitative data from various studies on the microbial biosynthesis of pinocembrin. These tables provide a comparative overview of different engineering strategies and their impact on production titers.
Table 1: Pinocembrin Production from Glucose or Glycerol
| E. coli Strain | Key Genetic Modifications | Carbon Source | Titer (mg/L) | Reference |
| BL21(DE3) derivative | Overexpression of PAL, 4CL, CHS, and ACC | Glucose | 97 | |
| BL21(DE3) | Overexpression of PAL, 4CL, CHS, and malonate assimilation pathway | Glucose | 432 | |
| Engineered E. coli | Combination of strategies to enhance phenylalanine and malonyl-CoA supply | Glycerol | 353 ± 19 | |
| DH5α derivative | Optimized pathway with screened PAL, 4CL, and CHS genes | Glucose | 198 | |
| BL21Star derivative | Overexpression of Pc4CL2, PhCHS, and PhCHI | M9 minimal media with glucose | 429 | |
| BL21(DE3) | Overexpression of FabF to increase malonyl-CoA | LB medium | 25.8 | |
| BL21(DE3) | Overexpression of FabF with cerulenin addition | LB medium | 29.9 |
Table 2: Enhancement of Pinocembrin Production through Malonyl-CoA Engineering
| Engineering Strategy | Fold Increase in Malonyl-CoA | Fold Increase in Pinocembrin Production | Reference |
| Overexpression of FabH | 1.4 | 10.6 | |
| Overexpression of FabF | 1.6 | 31.8 | |
| Overexpression of both FabH and FabF | 1.2 | 5.87 | |
| Coordinated overexpression of four ACC subunits | - | up to 576% | |
| Auxiliary expression of PlACC with BirAPl | - | up to 1,166% |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the microbial biosynthesis of pinocembrin.
Protocol 1: Construction of Pinocembrin-Producing E. coli Strain
This protocol describes the general steps for assembling the biosynthetic pathway genes into expression plasmids and transforming them into an E. coli host.
Experimental Workflow for Strain Construction
Caption: A generalized workflow for the construction of an engineered E. coli strain for pinocembrin production.
Materials:
-
E. coli host strain (e.g., BL21(DE3))
-
Expression vectors (e.g., pETDuet-1, pCDFDuet-1)
-
Genes for PAL, 4CL, and CHS (codon-optimized for E. coli)
-
Restriction enzymes, T4 DNA ligase, and competent cells
-
Standard molecular biology reagents and equipment
Procedure:
-
Gene Acquisition: Obtain the DNA sequences for PAL, 4CL, and CHS from suitable plant sources. It is highly recommended to codon-optimize these genes for expression in E. coli.
-
Vector Preparation: Digest the expression vectors with appropriate restriction enzymes to create compatible ends for gene insertion.
-
Gene Insertion: Ligate the codon-optimized genes into the prepared vectors. For example, PAL can be cloned into one vector (e.g., pETDuet-1) and 4CL and CHS can be co-expressed from another compatible vector (e.g., pCDFDuet-1).
-
Transformation: Transform the recombinant plasmids into a suitable E. coli expression host, such as BL21(DE3).
-
Verification: Select positive transformants on appropriate antibiotic-containing media. Verify the correct insertion of the genes by colony PCR, restriction digestion analysis, and DNA sequencing.
Protocol 2: Cultivation and Induction for Pinocembrin Production
This protocol outlines the steps for culturing the engineered E. coli and inducing gene expression to produce pinocembrin.
Materials:
-
Engineered E. coli strain harboring the pinocembrin pathway plasmids
-
Luria-Bertani (LB) medium or M9 minimal medium supplemented with glucose
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Shaking incubator
Procedure:
-
Starter Culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking at 200-250 rpm.
-
Main Culture: Inoculate a larger volume of M9 minimal medium (supplemented with 1-2% glucose) or fresh LB medium with the overnight starter culture to an initial OD600 of 0.1.
-
Growth Phase: Incubate the main culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce the expression of the biosynthetic pathway genes by adding IPTG to a final concentration of 0.1-1 mM.
-
Production Phase: After induction, reduce the incubation temperature to 25-30°C and continue to culture for 24-72 hours.
-
Sampling: Collect culture samples at different time points to monitor cell growth and pinocembrin production.
Protocol 3: Extraction and Quantification of Pinocembrin
This protocol details the procedure for extracting pinocembrin from the culture medium and quantifying its concentration using High-Performance Liquid Chromatography (HPLC).
Logical Flow for Pinocembrin Analysis
Caption: Logical workflow for the extraction and quantification of pinocembrin from culture samples.
Materials:
-
Culture samples
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Pinocembrin analytical standard (≥95.0% purity)
-
Centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Centrifuge the culture sample to separate the supernatant from the cell pellet.
-
Extraction: Extract the pinocembrin from the supernatant by adding an equal volume of ethyl acetate. Vortex vigorously and allow the phases to separate.
-
Solvent Evaporation: Carefully collect the organic (upper) phase and evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Resuspension: Resuspend the dried extract in a known volume of methanol.
-
HPLC Analysis:
-
Inject the resuspended sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water (both with 0.1% formic acid).
-
Detect pinocembrin by monitoring the absorbance at approximately 290 nm.
-
-
Quantification: Prepare a standard curve using a pinocembrin analytical standard. Calculate the concentration of pinocembrin in the samples by comparing their peak areas to the standard curve.
Conclusion
The microbial biosynthesis of this compound in engineered E. coli represents a significant advancement in the sustainable production of this valuable flavonoid. By implementing the metabolic engineering strategies and experimental protocols outlined in this document, researchers can effectively construct and optimize their own pinocembrin-producing microbial cell factories. Further improvements in titer can be anticipated through the exploration of novel enzyme variants, optimization of fermentation conditions, and advanced metabolic modeling to identify and address remaining bottlenecks in the biosynthetic pathway.
References
Application Notes and Protocols: Chemical Synthesis of (+/-)-Pinocembrin and Enantiomeric Resolution using a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical synthesis of racemic pinocembrin and its subsequent separation into individual enantiomers, (+)-pinocembrin and (-)-pinocembrin, through chiral resolution. Two distinct methods for the synthesis of the racemic mixture are presented: the hydrogenation of 5,7-dihydroxyflavone and a one-pot reaction from cinnamic acid and 1,3,5-trihydroxybenzene. The protocol for chiral resolution employs (l)-(-)-α-methylbenzylamine as a chiral resolving agent to form diastereomers, which can be separated chromatographically and then converted back to the pure enantiomers. This guide is intended to offer researchers a comprehensive resource for the preparation and chiral separation of pinocembrin, a flavonoid with significant therapeutic potential.
Introduction
Pinocembrin, a naturally occurring flavanone, has garnered considerable interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties. As a chiral molecule, pinocembrin exists as two enantiomers, (S)-(-)-pinocembrin and (R)-(+)-pinocembrin. The biological activity of these enantiomers can differ significantly, necessitating methods for their individual preparation and study. This application note details reliable and reproducible methods for both the synthesis of racemic pinocembrin and its resolution into optically pure enantiomers.
Experimental Protocols
Part 1: Synthesis of Racemic (+/-)-Pinocembrin
Two effective methods for the synthesis of racemic pinocembrin are outlined below.
Method A: Hydrogenation of 5,7-Dihydroxyflavone
This method involves the catalytic hydrogenation of the double bond in the C-ring of 5,7-dihydroxyflavone to yield racemic pinocembrin.
-
Materials:
-
5,7-Dihydroxyflavone
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve 5,7-dihydroxyflavone in ethanol.
-
Add 10% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas.
-
Heat the reaction mixture to 60°C and stir for 2 hours.[1]
-
After the reaction is complete, cool the mixture and carefully filter off the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude (+/-)-pinocembrin.
-
The crude product can be purified by recrystallization or column chromatography.
-
Method B: One-Pot Synthesis from Cinnamic Acid and 1,3,5-Trihydroxybenzene
This approach offers a straightforward one-pot, two-step synthesis of racemic pinocembrin from readily available starting materials.[2][3]
-
Materials:
-
Cinnamic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
1,3,5-Trihydroxybenzene (Phloroglucinol)
-
Aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (DCE)
-
Nitrobenzene (PhNO₂)
-
-
Procedure:
-
Step 1: Formation of Cinnamoyl Chloride. In a round-bottom flask, dissolve cinnamic acid in a mixture of DCM and a catalytic amount of DMF.
-
Cool the solution in an ice bath and slowly add thionyl chloride.
-
Allow the reaction to stir at room temperature until the conversion to cinnamoyl chloride is complete (monitor by TLC).
-
Step 2: Friedel-Crafts Acylation and Cyclization. In a separate flask, prepare a solution of 1,3,5-trihydroxybenzene and aluminum chloride in a mixture of DCE and nitrobenzene.
-
Add the freshly prepared cinnamoyl chloride solution from Step 1 to this mixture.
-
Heat the reaction mixture to 85°C and stir until the reaction is complete.[3]
-
Cool the reaction and quench with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (+/-)-pinocembrin.
-
Part 2: Chiral Resolution of (+/-)-Pinocembrin
This protocol describes the resolution of racemic pinocembrin by derivatization with a chiral resolving agent, (l)-(-)-α-methylbenzylamine, to form diastereomers that can be separated.
-
Materials:
-
(+/-)-Pinocembrin
-
Benzyl chloride (BnCl)
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetone
-
(l)-(-)-α-Methylbenzylamine
-
Triethylamine (Et₃N)
-
Titanium(IV) chloride (TiCl₄)
-
Benzene
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
10% Palladium on Carbon (Pd/C)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Protection of the 7-Hydroxyl Group:
-
To a solution of (+/-)-pinocembrin in acetone, add potassium carbonate, a catalytic amount of potassium iodide, and benzyl chloride.
-
Reflux the mixture for 2 hours.[1]
-
After cooling, filter the mixture and evaporate the solvent.
-
Purify the residue to obtain 7-O-benzyl-(+/-)-pinocembrin.
-
-
Formation of Diastereomers:
-
Dissolve the 7-O-benzyl-(+/-)-pinocembrin in dry benzene under a nitrogen atmosphere.
-
Add triethylamine and (l)-(-)-α-methylbenzylamine to the solution.
-
Cool the mixture and add titanium(IV) chloride dropwise.
-
Stir the reaction at room temperature for 48 hours.
-
-
Separation of Diastereomers:
-
The resulting diastereomers can be separated by column chromatography on silica gel.
-
-
Hydrolysis of Separated Diastereomers:
-
Individually dissolve each separated diastereomer in a mixture of ethanol and ethyl acetate.
-
Add 1N hydrochloric acid and reflux the mixture for 1.5 hours.
-
Extract the product, wash, dry, and concentrate to obtain the separated 7-O-benzyl enantiomers.
-
-
Deprotection to Obtain Enantiomers:
-
Individually dissolve each 7-O-benzyl enantiomer in DMF and add a small amount of 1N HCl.
-
Add 10% Pd/C catalyst and hydrogenate the mixture to remove the benzyl protecting group.
-
Filter the catalyst and purify the residue to yield optically pure this compound and (-)-pinocembrin.
-
-
Part 3: Analysis of Enantiomeric Excess
The enantiomeric excess (ee) of the resolved pinocembrin can be determined using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
Recommended Chiral Stationary Phases:
-
Chiralpak AD-H
-
Chiralpak AS-H
-
Chiralcel OD-H
-
CHIRALPAK IG-3
-
-
General Procedure:
-
Prepare a standard solution of the resolved pinocembrin enantiomer in a suitable mobile phase.
-
Inject the solution onto the chiral column.
-
Elute with an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol for normal phase HPLC).
-
Monitor the elution profile using a UV detector.
-
The two enantiomers will exhibit different retention times, allowing for their quantification and the calculation of the enantiomeric excess.
-
Data Presentation
Table 1: Summary of Yields for the Synthesis and Resolution of Pinocembrin
| Step | Reagents and Conditions | Yield (%) | Reference |
| Synthesis of (+/-)-Pinocembrin (Method A) | 5,7-Dihydroxyflavone, 10% Pd-C, H₂, EtOH, 60°C, 2h | 84 | |
| Chiral Resolution: 7-OH Protection | (+/-)-Pinocembrin, BnCl, K₂CO₃, KI, Acetone, reflux, 2h | 93 | |
| Chiral Resolution: Diastereomer Separation | 7-O-Bn-(+/-)-Pinocembrin, (l)-(-)-α-methylbenzylamine, TiCl₄, Et₃N, Benzene, 48h | 55 | |
| Chiral Resolution: Hydrolysis of Diastereomer 1 | Diastereomer 1, 1N HCl, EtOH, EtOAc, reflux, 1.5h | 92 | |
| Chiral Resolution: Hydrolysis of Diastereomer 2 | Diastereomer 2, 1N HCl, EtOH, EtOAc, reflux, 1.5h | 91 | |
| Chiral Resolution: Deprotection to (-)-Pinocembrin | 7-O-Bn-(-)-Pinocembrin, 10% Pd-C, H₂, DMF, 1N HCl | 91 | |
| Chiral Resolution: Deprotection to this compound | 7-O-Bn-(+)-Pinocembrin, 10% Pd-C, H₂, DMF, 1N HCl | 93 |
Visualizations
Figure 1. Workflow for the synthesis of racemic pinocembrin and its subsequent chiral resolution.
Figure 2. Logical relationship in the chiral resolution of (+/-)-pinocembrin.
References
Application Notes and Protocols for Evaluating Pinocembrin's Effect on Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pinocembrin, a natural flavonoid found in propolis and various plants, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] A significant aspect of its anti-cancer potential lies in its ability to induce apoptosis, or programmed cell death, in various cancer cell lines.[2] This document provides a comprehensive set of experimental protocols and application notes for researchers to effectively evaluate the pro-apoptotic effects of pinocembrin. The methodologies detailed herein cover initial cytotoxicity screening, quantitative apoptosis assessment, and mechanistic studies into the underlying signaling pathways.
Experimental Design Overview
A logical workflow is crucial for systematically evaluating the effect of pinocembrin on apoptosis. The process begins with determining the cytotoxic concentration range, followed by direct quantification of apoptotic cells, and finally, investigating the molecular mechanisms involved.
Caption: General experimental workflow for assessing pinocembrin's apoptotic effects.
Cell Viability and Cytotoxicity Assessment
The initial step is to determine the concentration of pinocembrin that inhibits cell growth. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50). The MTT and CCK-8 assays are colorimetric methods widely used for this purpose.
Protocol: Cell Viability (CCK-8 Assay)
This protocol is adapted from methodologies used in studies on breast and lung cancer cells.[3]
-
Cell Seeding: Seed cells (e.g., MCF-7, A549) into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Pinocembrin Treatment: Prepare a range of pinocembrin concentrations (e.g., 0, 20, 40, 80, 120, 160, 200, 240 µM) in the appropriate culture medium. The 0 µM well, containing only the vehicle (e.g., DMSO), serves as the control.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the respective pinocembrin concentrations. Incubate the plates for 24, 48, or 72 hours.
-
CCK-8 Addition: After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.
-
Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the control group. The IC50 value can then be determined using dose-response curve analysis software.
Data Presentation: IC50 Values of Pinocembrin
The cytotoxic effect of pinocembrin varies across different cancer cell lines and incubation times.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 48 h | 226.35 ± 19.33 | |
| MCF-7 | Breast Cancer | 72 h | 108.36 ± 10.71 | |
| MDA-MB-231 | Breast Cancer | 48 h | 183.32 ± 17.94 | |
| MDA-MB-231 | Breast Cancer | 72 h | 96.83 ± 9.62 | |
| PC-3 | Prostate Cancer | 24 h | ~40 | |
| A549 | Lung Cancer | 48 h | ~100 |
Quantification and Visualization of Apoptosis
Once the effective concentration range is established, the next step is to directly confirm and quantify apoptosis. Annexin V/PI staining and TUNEL assays are standard methods for this purpose.
Protocol: Annexin V-FITC/PI Double Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well or 12-well plates and treat them with pinocembrin (e.g., at 0, 100, and 150 µM) for 24 or 48 hours.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided with an Annexin V-FITC Apoptosis Detection Kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol: TUNEL Assay
The TdT-dUTP Terminal Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow and treat cells on glass coverslips. After treatment with pinocembrin, fix the cells with 4% paraformaldehyde for 30 minutes.
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 for 5 minutes at room temperature.
-
TUNEL Reaction: Add the TUNEL detection solution mixture to the cells and incubate at 37°C for 1 hour in the dark.
-
Counterstaining (Optional): Stain the nuclei with DAPI to visualize all cells.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit bright green fluorescence.
Data Presentation: Apoptosis Rates Induced by Pinocembrin
| Cell Line | Pinocembrin (µM) | Incubation | Apoptosis Rate (%) | Reference |
| LNCaP | 100 | 24 h | 19.21 ± 2.04 | |
| LNCaP | 150 | 24 h | 35.42 ± 2.27 | |
| Control (LNCaP) | 0 | 24 h | 4.03 ± 0.47 |
Mechanistic Analysis of Apoptosis
To understand how pinocembrin induces apoptosis, it is essential to investigate the molecular players involved. Western blotting is a key technique to measure changes in the expression levels of proteins that regulate apoptosis.
Apoptotic Signaling Pathways
Pinocembrin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It also influences key survival pathways like PI3K/AKT. The intrinsic pathway is characterized by changes in the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of Caspase-9 and Caspase-3. The extrinsic pathway is initiated by death receptor ligation, leading to the activation of Caspase-8, which can then directly activate Caspase-3.
Caption: Pinocembrin's modulation of key apoptotic signaling pathways.
Protocol: Western Blotting
-
Cell Lysis: After treating cells with pinocembrin for the desired time, wash them with cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, cleaved PARP, p-AKT, AKT, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ to determine relative protein expression levels.
Data Presentation: Protein Expression Changes
Pinocembrin treatment typically leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.
| Protein | Function | Expected Change with Pinocembrin | Reference |
| Bcl-2 | Anti-apoptotic | Decrease | |
| Bax | Pro-apoptotic | Increase | |
| Cleaved Caspase-9 | Initiator Caspase (Intrinsic) | Increase | |
| Cleaved Caspase-3 | Executioner Caspase | Increase | |
| Cleaved PARP | Apoptosis Marker | Increase | |
| p-AKT | Survival Signaling | Decrease |
References
- 1. Pinocembrin Protects from AGE-Induced Cytotoxicity and Inhibits Non-Enzymatic Glycation in Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin suppresses proliferation and enhances apoptosis in lung cancer cells in vitro by restraining autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Measurement of Pinocembrin in Plasma using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative determination of pinocembrin in plasma samples using high-performance liquid chromatography (HPLC) with UV detection. The described protocol is based on established and validated methods, offering a reliable approach for pharmacokinetic studies, drug metabolism research, and preclinical and clinical development of pinocembrin. The method involves a straightforward protein precipitation step for sample preparation, followed by reversed-phase HPLC analysis. This application note includes a comprehensive protocol, data presentation in tabular format for clarity, and visual diagrams of the experimental workflow.
Introduction
Pinocembrin, a flavonoid found in various plants, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and antimicrobial effects.[1] As pinocembrin progresses through drug development pipelines, particularly for indications like ischemic stroke, robust and validated analytical methods for its quantification in biological matrices are crucial.[1] High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of small molecules in complex biological fluids like plasma due to its sensitivity, specificity, and reproducibility. This application note details a validated HPLC method for the measurement of pinocembrin in plasma, suitable for pharmacokinetic and other related studies.
Experimental Protocols
Materials and Reagents
-
Pinocembrin reference standard
-
Chrysin (Internal Standard - IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Plasma (rat or human)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.45 µm)
-
HPLC vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
UV Detector
-
Autosampler
-
Column oven
-
Degasser
-
Quaternary or Binary pump
-
-
Analytical column: Agilent TC-C18 (5 µm, 4.6 mm x 150 mm) or equivalent[2]
-
Centrifuge
-
Vortex mixer
-
pH meter
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.01 M ammonium acetate in water and adjust the pH to 4.0 with formic acid. The mobile phase consists of this ammonium acetate buffer and methanol in a 35:65 (v/v) ratio.[2] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solutions: Accurately weigh and dissolve pinocembrin and chrysin (IS) in methanol to prepare individual stock solutions at a concentration of 1 mg/mL. Store these solutions at 4°C.
-
Working Standard Solutions: Prepare serial dilutions of the pinocembrin stock solution with methanol to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the chrysin stock solution with methanol to obtain a suitable working concentration.
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add a specific volume of the internal standard working solution (chrysin) to each plasma sample (except for blank plasma).
-
Add 200 µL of acetonitrile to the plasma sample to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
HPLC Chromatographic Conditions
The separation and quantification of pinocembrin are performed using the following chromatographic conditions:
| Parameter | Condition |
| Column | Agilent TC-C18 (5 µm, 4.6 mm x 150 mm) |
| Mobile Phase | 0.01 M Ammonium Acetate (pH 4.0) : Methanol (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Detection Wavelength | 290 nm |
| Internal Standard | Chrysin |
Method Validation Summary
The described HPLC method has been validated for its performance and reliability. The key validation parameters are summarized below.
Linearity
The method demonstrates good linearity over the concentration range of 0.07 to 133.33 µg/mL. The correlation coefficient (r) for the calibration curve is typically ≥ 0.999.
Limits of Detection and Quantification
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 66.7 ng/mL |
| Lower Limit of Detection (LLOD) | 25 ng/mL |
Accuracy and Precision
The accuracy and precision of the method are determined by analyzing QC samples at low, medium, and high concentrations.
| Concentration Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (RE%) |
| Low | 0.15 - 2.03 | 1.18 - 9.96 | -1.82 to 0.54 |
| Medium | 0.15 - 2.03 | 1.18 - 9.96 | -1.82 to 0.54 |
| High | 0.15 - 2.03 | 1.18 - 9.96 | -1.82 to 0.54 |
Note: Accuracy data is referenced from a similar LC/MS/MS method for pinocembrin in human plasma, as the specific relative error was not detailed in the HPLC-UV source.
Recovery
The extraction recovery of pinocembrin from plasma is an important parameter to assess the efficiency of the sample preparation method.
| Concentration Level | Average Recovery (%) |
| 0.33 µg/mL | 93.9 - 97.8 |
| 33.33 µg/mL | 93.9 - 97.8 |
Visualizations
Caption: Experimental workflow for pinocembrin analysis in plasma.
Caption: Logical relationship of the analytical process.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable tool for the quantification of pinocembrin in plasma. The simple protein precipitation sample preparation and isocratic HPLC-UV analysis make it a practical and efficient method for routine use in research and drug development settings. The provided validation data demonstrates that the method is sensitive, accurate, and precise, making it suitable for supporting pharmacokinetic and other studies of pinocembrin.
References
Application Notes: Utilizing (+)-Pinocembrin for the Study of NF-κB Signaling Pathway Inhibition
Introduction
(+)-Pinocembrin is a natural flavonoid found in high concentrations in propolis, honey, and various plants.[1] It has garnered significant attention from the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] A primary mechanism underlying its anti-inflammatory effects is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4]
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[5] In its inactive state, the NF-κB p65/p50 heterodimer is held in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This event unmasks a nuclear localization signal on the p65 subunit, allowing the p65/p50 dimer to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.
Pinocembrin serves as an invaluable tool for studying this pathway. It has been shown to suppress the phosphorylation of IκBα and the subsequent activation of the NF-κB p65 subunit. Its mechanism involves attenuating the degradation of IκBα and blocking the nuclear translocation of p65. Furthermore, studies indicate that pinocembrin can inhibit the phosphorylation of the upstream IKK complex and modulate other associated pathways like PI3K/Akt and MAPK. These application notes provide a summary of quantitative data and detailed protocols for researchers to effectively use this compound as an inhibitor to investigate the NF-κB signaling cascade.
Mechanism of Action & Pathway Diagrams
Pinocembrin exerts its inhibitory effect at multiple key points within the NF-κB signaling cascade. The primary mechanism involves preventing the degradation of the IκBα inhibitor, thus sequestering the active NF-κB complex in the cytoplasm.
Pinocembrin intervenes by inhibiting key phosphorylation events, thereby preventing the downstream activation cascade.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key components and products of the NF-κB signaling pathway as reported in various in vitro and in vivo studies.
Table 1: Effect of this compound on NF-κB Pathway Proteins
| Target Protein | Effect Observed | Cell/Animal Model | Pinocembrin Concentration/Dose | Reference |
|---|---|---|---|---|
| p-IκBα | Suppressed phosphorylation | Lung tissue (OVA-sensitized mice) | Not specified | |
| IκBα | Attenuated degradation | Labeo rohita macrophages | Concentration-dependent | |
| p-IKKα/β | Reduced phosphorylation | BV-2 microglial cells | 10 µM | |
| p-IKKα/β | Reduced phosphorylation | Human brain microvascular endothelial cells | 30 µM | |
| NF-κB p65 | Suppressed activation/nuclear translocation | Lung tissue (OVA-sensitized mice) | Not specified | |
| NF-κB p65 | Inhibited nuclear translocation | Human brain microvascular endothelial cells | Not specified | |
| NF-κB p65 | Reduced phosphorylation in nucleus | BV-2 microglial cells | 10 µM |
| PI3K/Akt | Inhibited phosphorylation | BV2 microglial cells | Dose-dependent | |
Table 2: Effect of this compound on Pro-inflammatory Mediators
| Mediator | Effect Observed | Cell/Animal Model | Pinocembrin Concentration/Dose | Reference |
|---|---|---|---|---|
| TNF-α | Reduced production | BV2 microglial cells | Dose-dependent | |
| TNF-α | Reduced expression | Labeo rohita macrophages | Concentration-dependent | |
| TNF-α | Reduced levels | ICH mouse model | 5 mg/kg | |
| IL-1β | Reduced production | BV2 microglial cells | Dose-dependent | |
| IL-1β | Reduced expression | Labeo rohita macrophages | Concentration-dependent | |
| IL-6 | Reduced levels | ICH mouse model | 5 mg/kg | |
| iNOS | Inhibited expression | BV2 microglial cells | Dose-dependent | |
| COX-2 | Inhibited expression | Labeo rohita macrophages | Concentration-dependent |
| NO & PGE2 | Inhibited production | Labeo rohita macrophages | Concentration-dependent | |
Experimental Workflow & Protocols
A typical workflow for investigating the inhibitory effects of pinocembrin on the NF-κB pathway involves cell culture, treatment, and subsequent analysis using various molecular biology techniques.
Protocol 1: Western Blot Analysis of NF-κB Pathway Proteins
This protocol is for determining the levels of total and phosphorylated IKK, IκBα, and p65. Nuclear/cytoplasmic fractionation is required to analyze p65 translocation.
1. Cell Culture and Treatment
-
Cell Line: BV-2 murine microglia or other relevant cell line.
-
Culture: Grow cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Seeding: Plate 1 x 10^6 cells/well in a 6-well plate and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.
-
Stimulate cells with an NF-κB activator, such as LPS (100 ng/mL), for a specified time (e.g., 30 minutes for phosphorylation events, 60 minutes for translocation).
-
2. Protein Extraction
-
Nuclear and Cytoplasmic Fractions: Use a commercial nuclear and cytoplasmic extraction kit following the manufacturer's instructions to separate fractions for p65 translocation analysis.
-
Whole-Cell Lysates: For analyzing p-IKK and p-IκBα, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
3. SDS-PAGE and Immunoblotting
-
Determine protein concentration using a BCA assay.
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-IKKα/β
-
Phospho-IκBα (Ser32/36)
-
Phospho-NF-κB p65 (Ser536)
-
Total IKKβ, IκBα, p65
-
Lamin B1 (nuclear marker), GAPDH (cytoplasmic marker)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
1. Cell Culture and Transfection
-
Cell Line: HEK293T cells are commonly used.
-
Seeding: Seed 3 x 10^4 cells/well in a white, clear-bottom 96-well plate one day before transfection.
-
Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine). Allow cells to express the plasmids for 24 hours.
2. Cell Treatment
-
Pre-treat the transfected cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
3. Luciferase Assay
-
Lyse the cells using the lysis buffer provided in a dual-luciferase reporter assay kit.
-
Transfer the lysate to an opaque 96-well plate.
-
Measure firefly luciferase activity using a luminometer according to the kit's instructions.
-
Add the second reagent (e.g., Stop & Glo) to quench the firefly signal and measure Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the unstimulated control.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.
1. Nuclear Protein Extraction
-
Culture and treat cells as described in Protocol 1.
-
Extract nuclear proteins using a commercial kit or a high-salt buffer method. Ensure the process is performed on ice with protease inhibitors.
2. Probe Labeling
-
Use a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with a non-radioactive tag (e.g., biotin, DIG) or a radioactive isotope (e.g., ³²P) using a terminal transferase or kinase reaction, respectively.
3. Binding Reaction
-
In a microcentrifuge tube, combine 5-10 µg of nuclear extract, binding buffer (containing poly(dI-dC) to reduce non-specific binding), and the labeled probe.
-
For competition assays, add a 50-fold excess of unlabeled "cold" probe to a parallel reaction to confirm specificity.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
4. Electrophoresis and Detection
-
Load the samples onto a 5-6% non-denaturing polyacrylamide gel.
-
Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) until the dye front is near the bottom.
-
Transfer the DNA-protein complexes to a positively charged nylon membrane.
-
Detect the labeled probe using an appropriate method (streptavidin-HRP for biotin, anti-DIG antibody for DIG, or autoradiography for ³²P). The shifted band represents the NF-κB-DNA complex.
References
- 1. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin attenuates allergic airway inflammation via inhibition of NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pinocembrin in Studying MAPK Signaling Pathways
Application Note and Protocols
Introduction
Pinocembrin (5,7-dihydroxyflavanone) is a natural flavonoid predominantly found in propolis, honey, and various plants.[1][2] It has garnered significant interest within the scientific community for its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anti-cancer effects.[3][4][5] A key mechanism underlying these activities is its ability to modulate intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathways.
The MAPK pathways are crucial signal transduction networks that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The three major, well-characterized MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is implicated in numerous diseases. Pinocembrin serves as a valuable pharmacological tool for researchers studying the roles of MAPK signaling in these pathological conditions.
This document provides detailed application notes and experimental protocols for utilizing pinocembrin to investigate the MAPK signaling pathways in various research contexts.
Mechanism of Action: Pinocembrin as a Modulator of MAPK Signaling
Pinocembrin exerts its biological effects primarily by inhibiting the activation of key kinases within the MAPK cascades. It has been shown to suppress the phosphorylation of ERK, JNK, and p38 MAPK in response to various stimuli, such as inflammatory agents (e.g., lipopolysaccharide), oxidative stress, and amyloid-β peptides. By inhibiting these pathways, pinocembrin can attenuate downstream events, including the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and the activation of transcription factors like NF-κB.
The inhibitory action of pinocembrin is often dose-dependent. For instance, in human brain microvascular endothelial cells (hBMECs) injured by fibrillar amyloid-β, pinocembrin markedly inhibited the phosphorylation of p38 and SAPK/JNK at concentrations of 3 µM, 10 µM, and 30 µM, while inhibition of ERK1/2 phosphorylation was effective at the higher concentration of 30 µM. This makes pinocembrin a useful agent for dissecting the specific contributions of different MAPK subfamilies to a biological response.
Data Presentation: Effects of Pinocembrin on MAPK Pathways
The following tables summarize quantitative data from various studies, illustrating the inhibitory effects of pinocembrin on MAPK signaling components.
Table 1: Inhibition of MAPK Phosphorylation by Pinocembrin in Cellular Models
| Cell Line/Model System | Stimulus | Pinocembrin Conc. (µM) | MAPK Target | Observed Effect | Reference(s) |
| hBMECs | Fibrillar Aβ₁₋₄₀ | 3, 10, 30 | p-p38, p-SAPK/JNK | Significant, dose-dependent inhibition of phosphorylation. | |
| hBMECs | Fibrillar Aβ₁₋₄₀ | 30 | p-ERK1/2 | Significant inhibition of phosphorylation. | |
| Murine Macrophages | Lipopolysaccharide (LPS) | >50 | MAPK | Decreased levels of MAPK activation. | |
| HaCaT Keratinocytes | - (Basal) | 62.5 | p-ERK1/2 | Rapidly activated phosphorylation within 2 minutes. | |
| APP/PS1 Transgenic Mice | - (AD model) | Oral administration | p38 MAPK | Downregulated RAGE-induced p38 expression. |
Table 2: Functional Outcomes of Pinocembrin-Mediated MAPK Inhibition
| Model System | Pinocembrin Treatment | Functional Outcome | Associated MAPK Pathway | Reference(s) |
| hBMECs | 3 - 30 µM | Reduced release of TNF-α, IL-1β, IL-6 | p38, JNK, ERK | |
| Murine Model | 50 mg/kg (i.p.) | Attenuated lung inflammation and injury | MAPK | |
| Rat Aorta | Not specified | Inhibited vasoconstriction | ERK1/2 | |
| Human Chondrocytes | Not specified | Inhibited expression of MMP-1, MMP-3, MMP-13 | MAPK |
Experimental Protocols
The following are generalized protocols for studying the effects of pinocembrin on MAPK signaling. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Culture and Pinocembrin Treatment
This protocol describes the general procedure for treating cultured cells with pinocembrin to assess its impact on cell signaling.
-
Cell Seeding: Plate cells (e.g., hBMECs, HaCaT, A549, RAW 264.7) in appropriate culture vessels (e.g., 6-well plates for Western blot, 96-well plates for viability assays) at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): For studies involving growth factor stimulation, it may be necessary to serum-starve the cells for 4-24 hours prior to treatment to reduce basal MAPK activity.
-
Preparation of Pinocembrin Stock: Dissolve pinocembrin powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Treatment:
-
Dilute the pinocembrin stock solution in a complete or serum-free culture medium to the desired final concentrations (e.g., 3, 10, 30, 50, 100 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest pinocembrin concentration group.
-
If applicable, pre-treat cells with pinocembrin for a specified duration (e.g., 1-2 hours) before adding a stimulus (e.g., LPS, Aβ).
-
Incubate the cells for the desired treatment period (e.g., 15 minutes to 48 hours), depending on the specific endpoint being measured.
-
-
Cell Harvesting: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and proceed immediately to cell lysis for protein extraction (Protocol 2) or other downstream analyses.
Protocol 2: Analysis of MAPK Phosphorylation by Western Blot
Western blotting is the most common method to quantify changes in the phosphorylation status of MAPK proteins (e.g., p-ERK, p-p38, p-JNK).
-
Cell Lysis:
-
Lyse the pinocembrin-treated cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.
-
SDS-PAGE:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-50 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., rabbit anti-phospho-p38).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
-
Washing: Repeat the washing step.
-
-
Signal Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (Normalization):
-
To ensure equal protein loading, the membrane must be stripped of the phospho-specific antibodies and re-probed with an antibody that recognizes the total, non-phosphorylated form of the same MAPK protein (e.g., anti-total p38).
-
The density of the phosphorylated protein band can then be normalized to the density of the total protein band for accurate quantification.
-
Protocol 3: Cell Viability Assessment (MTT Assay)
This assay is used to determine if the observed effects of pinocembrin on signaling are due to cytotoxicity.
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of pinocembrin as described in Protocol 1 for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
References
- 1. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: (+)-Pinocembrin Solubility Enhancement
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming the challenges associated with the low aqueous solubility of (+)-Pinocembrin.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
A1: this compound is sparingly soluble in aqueous buffers[1]. Its reported solubility in water is approximately 48.33 µg/mL[2]. This low solubility can significantly limit its application in various experimental and clinical settings[2].
Q2: I need a quick method to dissolve Pinocembrin for an in vitro experiment. What do you recommend?
A2: For many laboratory procedures, the co-solvent method is the most direct approach. Pinocembrin is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations up to approximately 30 mg/mL[1]. For aqueous buffers, first dissolve Pinocembrin in DMSO, then dilute it with your aqueous buffer of choice, such as PBS (pH 7.2)[1]. Using this method, a solubility of approximately 0.5 mg/mL can be achieved in a 1:8 solution of DMSO:PBS. It is recommended not to store the final aqueous solution for more than one day to avoid precipitation.
Q3: My research requires a high concentration of Pinocembrin for an injectable formulation. Are co-solvents like DMSO suitable?
A3: While effective for in vitro work, high concentrations of organic co-solvents like DMSO are often unsuitable for in vivo applications or injectable dosage forms due to potential toxicity. For these purposes, forming inclusion complexes with cyclodextrins is a highly effective strategy. This approach avoids the use of harsh organic solvents and can dramatically increase aqueous solubility, making it suitable for liquid dosage forms, including injections.
Q4: How significantly can cyclodextrins improve Pinocembrin solubility?
A4: The improvement is substantial. For instance, the water solubility of an inclusion complex of Pinocembrin with hydroxypropyl-β-cyclodextrin (HP-β-CD) at 25°C can be as high as 2,000 mg/100 mL (20 mg/mL). This is a more than 400-fold increase compared to the baseline solubility of Pinocembrin alone. These complexes are suitable for preparing aqueous solutions with concentrations ranging from 0.01% to 3% (g/mL).
Q5: Are there methods that can enhance both solubility and biological activity?
A5: Yes, forming a complex with lecithin has been shown to improve not only the aqueous solubility of Pinocembrin but also its antioxidant activities. The Pinocembrin-lecithin complex significantly enhances the scavenging capacities for various radicals compared to Pinocembrin alone. This method offers a dual benefit for applications where antioxidant efficacy is critical.
Q6: What are solid dispersions and how can they improve solubility?
A6: Solid dispersion is a common pharmaceutical technique used to improve the dissolution rate and bioavailability of poorly water-soluble drugs. The process involves dispersing the drug (Pinocembrin) in a hydrophilic inert carrier or matrix, often a polymer. This technique reduces the particle size of the drug down to the molecular level, improves wettability, and can convert the drug from a crystalline to a more soluble amorphous form. Common methods for preparing solid dispersions include melting, solvent evaporation, and hot-melt extrusion.
Troubleshooting Guide
Issue: After diluting my DMSO stock of Pinocembrin into an aqueous buffer, a precipitate forms over time.
-
Cause: This is a common issue known as "precipitation upon dilution." The aqueous buffer may not be able to maintain the high concentration of Pinocembrin that was soluble in the initial DMSO stock. The final concentration of DMSO in the buffer might be too low to act as an effective co-solvent.
-
Solution:
-
Decrease the Final Concentration: Try preparing a more dilute final solution.
-
Optimize DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is sufficient to maintain solubility, but still compatible with your experimental system (e.g., below 0.5% for most cell cultures).
-
Use a Different Method: For experiments requiring higher stable concentrations without precipitation, consider using cyclodextrin or lecithin complexation methods, which form true solutions or stable colloidal dispersions.
-
Issue: I prepared a Pinocembrin-cyclodextrin complex, but the solubility increase is not as high as reported.
-
Cause: The efficiency of inclusion complex formation can depend on several factors, including the type of cyclodextrin used, the molar ratio of drug to cyclodextrin, and the preparation method.
-
Solution:
-
Verify the Cyclodextrin Type: Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or methylated cyclodextrins, are often significantly more effective at solubilizing guest molecules than unmodified β-cyclodextrin.
-
Optimize Molar Ratio: The stoichiometry of the complex is typically 1:1. Ensure you are using an appropriate molar ratio. A phase solubility study is the standard method to determine the optimal ratio and binding constant.
-
Try a Different Preparation Method: If physical mixing or kneading is not effective, methods like co-evaporation, co-precipitation, or freeze-drying can yield more efficient complexation. Freeze-drying is particularly effective for creating highly soluble, amorphous complexes.
-
Quantitative Data Summary
The following table summarizes the reported aqueous solubility of this compound using various enhancement techniques.
| Compound/Complex | Solvent/Medium | Temperature | Solubility | Fold Increase (Approx.) | Reference |
| This compound | Water | Not Specified | 48.33 µg/mL | 1x (Baseline) | |
| This compound | 1:8 DMSO:PBS (pH 7.2) | Not Specified | ~500 µg/mL | ~10x | |
| Pinocembrin-Lecithin Complex | Water | Not Specified | 265.00 µg/mL | ~5.5x | |
| Pinocembrin-HP-β-CD Complex | Water | 25 °C | 20,000 µg/mL (20 mg/mL) | ~414x |
Experimental Protocols
Protocol 1: Preparation of Pinocembrin-Lecithin Complex
This protocol is adapted from the solvent evaporation and lyophilization method.
-
Dissolution: Solubilize 100 mg of this compound and 200 mg of lecithin in 50 mL of tetrahydrofuran in a suitable flask.
-
Stirring: Stir the solution continuously for 4 hours at room temperature (25 °C).
-
Solvent Removal: Purge the solution with a gentle stream of nitrogen gas to completely remove the tetrahydrofuran.
-
Lyophilization: Freeze the resulting residue and lyophilize (freeze-dry) it to obtain the final Pinocembrin-lecithin complex as a dry powder.
-
Characterization (Optional): The formation of the complex can be confirmed using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM).
Protocol 2: Preparation of Pinocembrin-Cyclodextrin Inclusion Complex
This protocol describes a general freeze-drying method for preparing a 1:1 molar ratio complex.
-
Dissolution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD). The concentration will depend on the phase solubility study, but a starting point could be 10 mM.
-
Addition of Pinocembrin: Add an equimolar amount of this compound to the cyclodextrin solution.
-
Equilibration: Seal the container and stir the suspension or sonicate it at a controlled temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
Filtration: Filter the suspension (e.g., using a 0.45 µm membrane filter) to remove any undissolved Pinocembrin.
-
Lyophilization: Freeze the clear filtrate and lyophilize it to obtain the solid inclusion complex powder.
Protocol 3: General Phase Solubility Study
This protocol is used to determine the stoichiometry and stability constant of a drug-cyclodextrin complex.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add Excess Drug: Add an excess amount of this compound to each solution in separate vials. This ensures that saturation is reached.
-
Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) in a water bath shaker for a set period (e.g., 48 hours) until equilibrium is achieved.
-
Sample and Analyze: After equilibration, withdraw samples, filter them through a syringe filter (e.g., 0.45 µm) to remove undissolved solid Pinocembrin, and dilute as necessary.
-
Quantify: Determine the concentration of dissolved Pinocembrin in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot and Analyze: Plot the total concentration of dissolved Pinocembrin (Y-axis) against the concentration of the cyclodextrin (X-axis). The resulting phase solubility diagram will indicate the type of complex formed (typically AL type for a 1:1 complex) and allow for the calculation of the stability constant (Ks).
Visualizations
Caption: Workflow for selecting a Pinocembrin solubility enhancement method.
Caption: Mechanism of cyclodextrin inclusion for solubility enhancement.
References
Technical Support Center: Overcoming Poor Bioavailability of (+)-Pinocembrin in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of (+)-Pinocembrin.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The primary factors contributing to the low oral bioavailability of this compound are its poor water solubility, which limits its dissolution in gastrointestinal fluids, and its rapid and extensive metabolism in the body.[1][2] Pinocembrin undergoes significant phase II metabolism, primarily through glucuronidation and sulfation, leading to rapid clearance from the system.[2]
Q2: What are the most common strategies to improve the bioavailability of this compound?
A2: Several formulation strategies have been developed to enhance the oral bioavailability of Pinocembrin. These include:
-
Nanoformulations: Such as polymeric micelles and liposomes, which encapsulate the hydrophobic drug in a nanosized carrier, improving its solubility and absorption.[3][4]
-
Inclusion Complexes: Using cyclodextrins to form complexes where Pinocembrin is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility.
-
Lecithin Complexes: Forming a complex with lecithin to improve the lipophilicity and membrane permeability of Pinocembrin.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs like Pinocembrin, protecting them from degradation and enhancing absorption.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract, thus enhancing the solubilization and absorption of poorly water-soluble drugs.
Q3: How much can the bioavailability of Pinocembrin be increased using these methods?
A3: The reported improvements in bioavailability vary depending on the formulation and the animal model used. For instance, polymeric micelles have been shown to increase the oral bioavailability of Pinocembrin by 2.61 times compared to the free drug. TPGS-modified liposomes have demonstrated a 1.96-fold increase in oral bioavailability. A self-microemulsifying drug delivery system (SMEDDS) for another poorly soluble compound showed a 35.9-fold increase in bioavailability compared to a β-cyclodextrin inclusion complex.
Troubleshooting Guides
Polymeric Micelles Preparation via Thin Film Dispersion
| Issue | Potential Cause | Troubleshooting Steps |
| Low Drug Encapsulation Efficiency | Incomplete dissolution of Pinocembrin or polymer. | Ensure complete dissolution of both Pinocembrin and the amphiphilic polymer in the organic solvent before forming the thin film. Try a different organic solvent or a combination of solvents. |
| Improper hydration of the thin film. | Hydrate the film with a pre-heated aqueous solution. Increase the hydration time and ensure adequate agitation (stirring or sonication). | |
| Large Particle Size or Polydispersity | Aggregation of micelles. | Optimize the drug-to-polymer ratio. Use a higher energy sonication method (e.g., probe sonication) for a shorter duration to break up aggregates. |
| Incomplete removal of the organic solvent. | Ensure the organic solvent is completely removed under vacuum. Residual solvent can affect micelle formation and stability. | |
| Drug Precipitation During Storage | Unstable micelle formulation. | Screen different polymers or polymer blends to find a more stable system. Evaluate the effect of adding a cryoprotectant before lyophilization for long-term storage. |
Cyclodextrin Inclusion Complex Preparation via Freeze-Drying
| Issue | Potential Cause | Troubleshooting Steps |
| Low Complexation Efficiency | Inadequate interaction between Pinocembrin and cyclodextrin. | Increase the stirring time and/or temperature during the initial mixing of Pinocembrin and cyclodextrin in solution. Optimize the molar ratio of Pinocembrin to cyclodextrin. |
| Use of an inappropriate cyclodextrin derivative. | Test different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) as their cavity size and hydrophilicity can influence complexation. | |
| Amorphous Product with Poor Flowability | Inefficient freeze-drying process. | Ensure the solution is completely frozen before starting the primary drying phase. Adjust the shelf temperature and vacuum pressure during lyophilization to ensure proper sublimation. |
| Incomplete Dissolution of the Final Product | Presence of uncomplexed Pinocembrin. | Wash the final product with a solvent in which free Pinocembrin is soluble but the inclusion complex is not, to remove any uncomplexed drug. |
Quantitative Data on Bioavailability Enhancement
| Formulation | Animal Model | Fold Increase in Bioavailability (Relative to Free Drug) | Key Pharmacokinetic Parameters |
| Polymeric Micelles | Rats | 2.61 | - |
| TPGS-Modified Liposomes | Not Specified | 1.96 | Cmax: ~1.700 µg/mL, T1/2: ~14.244 h |
| Pinocembrin-Lecithin Complex | Not Reported | Solubility significantly improved in water and n-octane | - |
| Self-Microemulsifying Drug Delivery System (SMEDDS) * | Rats | 35.9 (vs. β-CD inclusion), 3.4 (vs. solid dispersion) | Significant increase in Cmax |
*Data for a different poorly water-soluble compound, demonstrating the potential of the SMEDDS platform.
Experimental Protocols
Preparation of Pinocembrin-Loaded Polymeric Micelles by Thin Film Dispersion
-
Dissolution: Dissolve a specific amount of this compound and an amphiphilic block copolymer (e.g., Pluronic series) in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner wall of the flask.
-
Hydration: Hydrate the thin film with a specific volume of phosphate-buffered saline (PBS) or deionized water.
-
Micelle Formation: Stir the solution or sonicate it until the film is completely detached and a clear or slightly opalescent solution of polymeric micelles is formed.
-
Purification (Optional): Remove any unencapsulated Pinocembrin by filtration or centrifugation.
Preparation of Pinocembrin-Cyclodextrin Inclusion Complex by Freeze-Drying
-
Dissolution: Dissolve a specific amount of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) in distilled water with heating (e.g., 40-50°C).
-
Addition of Pinocembrin: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., absolute ethanol) and add this solution to the cyclodextrin solution under continuous magnetic stirring.
-
Complexation: Continue stirring the mixture for a defined period (e.g., 2-3 hours) to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution to remove any un-dissolved material.
-
Freeze-Drying (Lyophilization): Freeze the resulting solution and then lyophilize it under vacuum to obtain a solid powder of the Pinocembrin-cyclodextrin inclusion complex.
Preparation of Pinocembrin-Lecithin Complex
-
Dissolution: Solubilize a specific amount of this compound and lecithin in an organic solvent such as tetrahydrofuran.
-
Stirring: Stir the solution for a set duration (e.g., 4 hours) at room temperature.
-
Solvent Removal: Remove the organic solvent completely, for instance, by using nitrogen purging.
-
Lyophilization: Lyophilize the resulting product to obtain the solid Pinocembrin-lecithin complex.
Visualizations
Caption: Workflow for Polymeric Micelle Preparation.
Caption: Workflow for Cyclodextrin Inclusion Complex Preparation.
Caption: Pinocembrin's Inhibition of Pro-inflammatory Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinocembrin polymeric micellar drug delivery system: preparation, characterisation and anti-hyperuricemic activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (+)-Pinocembrin Dosage for In Vivo Neuroprotection Studies
Welcome to the technical support center for researchers utilizing (+)-Pinocembrin in in vivo neuroprotection studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a new in vivo neuroprotection model?
A1: Based on published literature, a dose range of 5-20 mg/kg is a reasonable starting point for many models of acute neurological injury, such as ischemic stroke. For chronic models, like those for Alzheimer's or Parkinson's disease, you might consider a range of 20-50 mg/kg administered over a longer duration. It is crucial to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound has low water solubility. A common method is to first dissolve it in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an aqueous buffer, such as phosphate-buffered saline (PBS). The final concentration of DMSO should be kept low (typically <1-5%) to avoid solvent toxicity. Another approach is to use a vehicle containing 20% hydroxypropyl-β-cyclodextrin in distilled water to enhance solubility for oral administration.[1]
Q3: What is the best route of administration for this compound in neuroprotection studies?
A3: The choice of administration route depends on your experimental goals.
-
Oral gavage (p.o.) is frequently used for its convenience and clinical relevance.[1][2]
-
Intravenous (i.v.) injection allows for precise control over bioavailability and is often used in acute injury models.
-
Intraperitoneal (i.p.) injection is another common route for systemic administration.
Q4: How frequently should I administer this compound?
A4: Administration frequency depends on the half-life of the compound and the nature of the disease model. For acute models like stroke, a single dose or a few doses around the time of injury are common. In chronic models, daily administration over several days or weeks is typical.[1][2]
Troubleshooting Guide
Issue 1: Poor solubility of this compound leading to inconsistent results.
-
Question: My this compound is precipitating out of solution. How can I improve its solubility for in vivo administration?
-
Answer:
-
Vehicle Optimization: Pinocembrin is sparingly soluble in aqueous solutions. For improved solubility, first dissolve pinocembrin in 100% DMSO and then dilute with PBS (e.g., a 1:8 ratio of DMSO:PBS). Be aware that we do not recommend storing this aqueous solution for more than one day.
-
Use of Solubilizing Agents: Consider using carriers like hydroxypropyl-β-cyclodextrin, which has been successfully used to dissolve pinocembrin for oral gavage. Another option is to formulate a pinocembrin-lecithin complex, which has been shown to significantly improve water and lipid solubility.
-
Sonication: Gentle sonication can help to dissolve the compound, but be cautious of potential degradation with excessive heat.
-
Preparation in Saline: For some applications, pinocembrin has been administered orally in saline.
-
Issue 2: Lack of a significant neuroprotective effect.
-
Question: I am not observing the expected neuroprotective effects of this compound in my study. What could be the reason?
-
Answer:
-
Suboptimal Dosage: The effective dose can be highly model-dependent. Conduct a dose-response study with a wider range of concentrations (e.g., 1, 5, 10, 20, 50 mg/kg) to identify the optimal therapeutic window.
-
Timing of Administration: The therapeutic window for neuroprotection can be narrow. For acute injury models like ischemic stroke, administration at the onset of reperfusion has been shown to be effective. Consider administering the compound before, during, and at various time points after the insult.
-
Bioavailability: If using oral administration, factors like first-pass metabolism could be reducing the amount of active compound reaching the brain. You may want to consider a different route of administration, such as intravenous or intraperitoneal injection, to ensure higher bioavailability.
-
Severity of the Insult: An overwhelmingly severe neurological insult might mask the protective effects of the compound. Consider titrating the severity of the injury in your model (e.g., duration of ischemia in a MCAO model).
-
Issue 3: High variability in experimental outcomes.
-
Question: I am seeing a lot of variability between my animals treated with this compound. How can I reduce this?
-
Answer:
-
Consistent Dosing Preparation: Ensure your this compound solution is homogenous and prepared fresh for each experiment to avoid degradation or precipitation.
-
Accurate Administration: For oral gavage, ensure the compound is delivered directly to the stomach. For intravenous injections, confirm proper placement of the needle in the vein.
-
Animal Model Consistency: Variability in the surgical procedure (e.g., in the MCAO model) can lead to different infarct sizes and neurological deficits. Ensure all procedures are highly standardized.
-
Animal Characteristics: Factors such as age, sex, and strain of the animals can influence the outcomes of neuroprotection studies. Ensure these are consistent across your experimental groups.
-
Data Summary
Table 1: Summary of this compound Dosages in In Vivo Neuroprotection Models
| Neurological Model | Animal Species | Dosage | Administration Route | Duration | Key Findings |
| Alzheimer's Disease (Aβ₂₅₋₃₅-induced) | Mice | 20 and 40 mg/kg/day | Oral | 8 days | Improved cognitive function and decreased neurodegeneration. |
| Ischemic Stroke (MCAO) | Rats | 10 mg/kg | Intravenous | Single dose at reperfusion | Reduced infarct volume and improved neurological scores. |
| Ischemic Stroke (4-VO) | Rats | 1, 5, and 10 mg/kg | Not specified | Not specified | Dose-dependent reduction in neuronal loss. |
| Intracerebral Hemorrhage (Collagenase-induced) | Mice | 5 mg/kg | Not specified | 72 hours post-ICH | Reduced lesion volume and neurological deficits. |
| Vascular Dementia | Not specified | 1, 3, and 10mg/kg | Not specified | Not specified | Alleviated learning and memory deficits. |
| Diabetic Encephalopathy | Mice | 50 mg/kg/day | Oral | 10 days | Improved behavioral and cognitive deficits. |
| Subarachnoid Hemorrhage | Rats | Not specified | Not specified | Not specified | Mitigated behavior deterioration and brain tissue impairment. |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | 20 and 40 mg/kg | Intraperitoneal | Daily | Ameliorated disease severity. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model of Alzheimer's Disease
-
Preparation of this compound Solution: Dissolve this compound in distilled water containing 20% hydroxypropyl-β-cyclodextrin to a final concentration of 10 mg/ml.
-
Animal Dosing: For a 20 mg/kg dose in a 25g mouse, administer 50 µL of the 10 mg/ml solution via oral gavage. For a 40 mg/kg dose, administer 100 µL.
-
Administration Schedule: Administer the solution once daily for a period of 8 days, starting the day after the intracerebroventricular injection of Aβ₂₅₋₃₅.
-
Control Group: The vehicle control group should receive the same volume of distilled water containing 20% hydroxypropyl-β-cyclodextrin without this compound, administered in the same manner.
Protocol 2: Intravenous Administration of this compound in a Rat Model of Ischemic Stroke (MCAO)
-
Preparation of this compound Solution: First, dissolve this compound in DMSO. Then, dilute the stock solution with sterile PBS to the desired final concentration for injection. The final DMSO concentration should be minimized.
-
Animal Dosing: Administer the prepared solution intravenously at the start of reperfusion following the middle cerebral artery occlusion.
-
Control Group: The control group should receive an equivalent volume of the vehicle (DMSO and PBS) without this compound.
Visualizations
Caption: A generalized workflow for conducting in vivo neuroprotection studies.
Caption: Key signaling pathways involved in the neuroprotective effects of this compound.
References
troubleshooting (+)-Pinocembrin instability in cell culture media
Welcome to the technical support center for (+)-Pinocembrin. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this flavonoid.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my cell culture medium. What is causing this and how can I fix it?
A1: Precipitation is a common issue arising from the low aqueous solubility of Pinocembrin. Here are the likely causes and solutions:
-
Cause: The final concentration of Pinocembrin exceeds its solubility limit in the aqueous culture medium. Pinocembrin is sparingly soluble in aqueous buffers.[1]
-
Cause: The concentration of the organic solvent (like DMSO) used to dissolve the Pinocembrin is too low in the final medium to keep it in solution.
-
Solution 1: Optimize Stock Solution: Dissolve Pinocembrin in 100% DMSO to create a high-concentration stock solution (e.g., 30 mg/mL).[1][2] When diluting this stock into your medium, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically <0.5%).
-
Solution 2: Two-Step Dilution: For maximum solubility, first dissolve Pinocembrin in DMSO, and then dilute this solution with the aqueous buffer or medium of your choice.[1] A 1:8 solution of DMSO to PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1]
-
Solution 3: Warm the Medium: Gently warm your cell culture medium to 37°C before adding the Pinocembrin stock solution. This can help improve solubility during preparation.
-
Solution 4: Fresh Preparation: It is not recommended to store aqueous solutions of Pinocembrin for more than one day. Prepare fresh dilutions for each experiment to avoid precipitation over time.
Q2: I'm observing inconsistent or weaker-than-expected biological effects in my experiments. Could my this compound be degrading?
A2: Yes, compound instability in the culture medium can lead to a decreased effective concentration and inconsistent results. Flavonoids can be susceptible to degradation under typical cell culture conditions (37°C, physiological pH).
-
Factors Influencing Stability:
-
pH: The pH of cell culture media (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.
-
Temperature: Incubation at 37°C can accelerate chemical degradation.
-
Media Components: Certain components in media, such as serum, amino acids, or metal ions, can interact with and degrade the compound. Oxidative degradation is a known pathway for flavonoids.
-
Light and Oxygen: Exposure to light and dissolved oxygen can cause photodegradation and oxidation, respectively.
-
-
Troubleshooting Steps:
-
Perform a Stability Test: The most direct way to confirm degradation is to perform a stability assay using HPLC or LC-MS. This involves incubating Pinocembrin in your specific cell culture medium at 37°C and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the amount of the parent compound remaining.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of Pinocembrin from a frozen stock immediately before each experiment. Avoid using aqueous solutions stored for more than a day.
-
Minimize Freeze-Thaw Cycles: Aliquot your high-concentration DMSO stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.
-
Q3: What is the best practice for preparing and storing this compound stock solutions?
A3: Proper preparation and storage are critical for maintaining the integrity of Pinocembrin.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to Pinocembrin's high solubility (approx. 30 mg/mL). Ethanol can also be used, but the solubility is much lower (approx. 1 mg/mL).
-
Preparation:
-
Weigh out the solid Pinocembrin.
-
Dissolve in a minimal amount of high-quality, anhydrous DMSO. Purging the solvent with an inert gas (like nitrogen or argon) before dissolving is a good practice to remove dissolved oxygen.
-
Vortex or sonicate briefly if needed to ensure complete dissolution.
-
-
Storage:
-
Solid Form: Store solid Pinocembrin at -20°C for long-term stability (≥ 4 years).
-
Stock Solution: Store the DMSO stock solution in small, tightly sealed aliquots at -20°C or -80°C. When stored at -20°C, it is recommended to use within one month; at -80°C, use within six months. This minimizes freeze-thaw cycles and exposure to air and moisture.
-
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents. This data is essential for preparing appropriate stock and working solutions.
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | ~1 mg/mL | |
| 1:8 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Water | Sparingly Soluble |
Troubleshooting Workflows & Experimental Protocols
Troubleshooting Workflow: Pinocembrin Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with Pinocembrin precipitating in cell culture media.
Caption: A step-by-step guide to troubleshooting this compound precipitation.
Experimental Protocol: HPLC-Based Stability Assay
This protocol provides a method to quantify the stability of this compound in your specific cell culture medium over time.
Objective: To determine the percentage of Pinocembrin remaining in cell culture medium after incubation at 37°C over a 24-hour period.
Materials:
-
This compound
-
DMSO (anhydrous, high-quality)
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
37°C, 5% CO₂ incubator
-
Acetonitrile (ACN), HPLC-grade
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of Pinocembrin in DMSO.
-
Spike the Medium: Pre-warm your complete cell culture medium to 37°C. Spike the Pinocembrin stock solution into the medium to a final desired concentration (e.g., 20 µM). Ensure the final DMSO concentration is ≤ 0.2%. Mix thoroughly.
-
Time Zero (T=0) Sample: Immediately transfer a 500 µL aliquot of the spiked medium to a microcentrifuge tube. This is your T=0 reference sample.
-
Incubation: Dispense the remaining spiked medium into several sterile microcentrifuge tubes (one for each time point). Place these tubes in the 37°C incubator.
-
Time-Course Sampling: At your desired time points (e.g., 2, 4, 8, 24 hours), remove one tube from the incubator.
-
Sample Processing (Protein Precipitation):
-
To each 500 µL sample (including the T=0 sample), add 1.5 mL of ice-cold acetonitrile (a 1:3 ratio). This will precipitate the proteins from the serum.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant from each time point using a validated HPLC-UV method. Pinocembrin has UV absorbance maxima at approximately 212 and 290 nm.
-
Quantify the peak area corresponding to Pinocembrin for each sample.
-
-
Data Calculation:
-
Calculate the percentage of Pinocembrin remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Signaling Pathways
This compound is known to modulate several key signaling pathways, which are central to its anti-inflammatory, antioxidant, and neuroprotective effects.
Inhibition of the NF-κB Pathway
Pinocembrin exerts significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It suppresses the phosphorylation of IκBα, which prevents the degradation of the IκBα inhibitor and subsequently blocks the activation and nuclear translocation of the NF-κB p65 subunit. This leads to a reduction in the expression of pro-inflammatory mediators like TNF-α, IL-1β, iNOS, and COX-2.
Caption: Pinocembrin blocks inflammation by inhibiting IKK and preventing NF-κB activation.
Activation of the Nrf2 Pathway
Pinocembrin provides antioxidant and neuroprotective effects by activating the Nrf2 signaling pathway. It promotes the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This upregulates the expression of protective enzymes like Heme Oxygenase-1 (HO-1), protecting cells from oxidative stress.
Caption: Pinocembrin activates the Nrf2 antioxidant response pathway.
References
Technical Support Center: Large-Scale Synthesis of (+)-Pinocembrin
Welcome to the technical support center for the large-scale synthesis of (+)-Pinocembrin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide troubleshooting guidance for both biosynthetic and chemical synthesis routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale synthesis of this compound?
A1: The two primary methods are microbial biosynthesis and chemical synthesis. Microbial biosynthesis utilizes engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce pinocembrin from simple precursors like glucose.[1][2] Chemical synthesis involves traditional organic chemistry reactions to build the molecule, often starting from precursors like 5,7-dihydroxyflavone or cinnamic acid and 1,3,5-trihydroxybenzene.[3][4][5]
Q2: What are the main challenges associated with microbial biosynthesis of pinocembrin?
A2: Key challenges include low yields, the accumulation of toxic intermediates such as cinnamic acid, the formation of unwanted byproducts, and limited availability of the precursor malonyl-CoA. Additionally, balancing the metabolic flux between cell growth and product synthesis is a significant hurdle.
Q3: What are the common difficulties in the chemical synthesis of this compound?
A3: Chemical synthesis often involves the use of hazardous chemicals, requires extreme reaction conditions, and can be a multi-step process. A significant challenge is the enantiomeric resolution needed to isolate the desired this compound from a racemic mixture.
Q4: What are typical yields for pinocembrin in microbial systems?
A4: Yields can vary significantly based on the host organism and process optimization. For instance, engineered Saccharomyces cerevisiae has achieved yields of up to 80 mg/L in shake flasks. In Escherichia coli, de novo production has been reported at 198 mg/L in 96-deep-well blocks and as high as 525.8 mg/L in bioreactors under fed-batch conditions.
Troubleshooting Guides
Microbial Biosynthesis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Pinocembrin Titer | Inefficient enzyme activity. | Screen for more efficient enzymes (e.g., PAL, CNL, CHS, CHI) from different organisms. Optimize codon usage of pathway enzymes for the host organism. |
| Accumulation of toxic intermediate (Cinnamic Acid). | Optimize the expression of downstream genes to consume cinnamic acid more efficiently. Implement a two-stage pH control strategy, as high pH favors upstream pathways while low pH favors downstream pathways. | |
| Limited precursor supply (Malonyl-CoA). | Boost the availability of malonyl-CoA by engineering the host's metabolic pathways. This can involve overexpressing enzymes like acetyl-CoA carboxylase or introducing heterologous pathways for malonate assimilation. Adding cerulenin can also increase intracellular malonyl-CoA pools. | |
| Formation of Byproducts (e.g., 2′,4′,6′-trihydroxy dihydrochalcone) | Side reactions from native host enzymes. | Identify and block the enzymatic pathways leading to the byproduct formation. |
| Poor Cell Growth | Toxicity of intermediates or final product. | Control the pH of the medium to reduce the toxicity of acidic intermediates like cinnamic acid. |
| Metabolic burden from the synthetic pathway. | Balance the expression of pathway genes to avoid excessive strain on the host cells. |
Chemical Synthesis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Racemic Pinocembrin | Incomplete reaction. | Optimize reaction conditions such as temperature, reaction time, and catalyst concentration. |
| Side product formation. | Ensure the use of high-purity starting materials. Consider protection of reactive functional groups if necessary. | |
| Difficulty in Enantiomeric Resolution | Poor separation of diastereomers. | Experiment with different chiral resolving agents, such as chiral amines or sulfinamides. Optimize the crystallization conditions for the diastereomeric salts. |
| Racemization during processing. | Avoid harsh acidic or basic conditions and high temperatures after the resolution step. |
Experimental Protocols
Key Experiment: Microbial Production of Pinocembrin in S. cerevisiae
This protocol is a generalized summary based on strategies to improve pinocembrin production.
-
Strain Engineering:
-
Introduce genes for the pinocembrin biosynthesis pathway into the S. cerevisiae genome. These typically include:
-
Phenylalanine ammonia lyase (PAL)
-
Cinnamate-CoA ligase (CNL)
-
Chalcone synthase (CHS)
-
Chalcone isomerase (CHI)
-
-
To increase the malonyl-CoA pool, integrate genes for malonate assimilation (e.g., RtmatC and RtmatB from Rhizobium trifolii).
-
Optimize the copy number of downstream genes (CNL, CHS, CHI) to reduce cinnamic acid accumulation.
-
-
Cultivation:
-
Cultivate the engineered strain in a defined minimal medium supplemented with glucose (e.g., 30 g/L).
-
Maintain the culture at 30°C with shaking for 72 hours for batch cultivation in shake flasks.
-
-
Extraction and Analysis:
-
Extract pinocembrin from the culture broth using an organic solvent like ethyl acetate.
-
Analyze the concentration of pinocembrin and any intermediates or byproducts using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Microbial biosynthesis pathway for this compound.
Caption: Troubleshooting workflow for low pinocembrin yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and enantiomeric resolution of (+/-)-pinocembrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: (+)-Pinocembrin Antioxidant Activity Enhancement
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Pinocembrin. This resource provides answers to frequently asked questions and troubleshooting guidance for experiments focused on enhancing its antioxidant properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound's intrinsic antioxidant activity?
A1: this compound exerts its antioxidant effects through multiple mechanisms. Primarily, it functions by reducing levels of reactive oxygen species (ROS), malondialdehyde (MDA), and myeloperoxidase (MPO)[1][2]. It also enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT)[2][3]. At a molecular level, its antioxidant actions involve modulating key signaling pathways, such as inhibiting NF-κB and MAPK pathways, which are involved in inflammatory and oxidative stress responses[1]. Furthermore, it can activate the Nrf2 pathway, a critical regulator of cellular antioxidant defenses. Theoretical studies suggest pinocembrin can quench free radicals through mechanisms like formal hydrogen atom transfer (f-HAT) and single-electron transfer (SET).
Q2: What are the main strategies to enhance the antioxidant activity of this compound?
A2: The primary challenge limiting Pinocembrin's efficacy is its low solubility and bioavailability. Therefore, key enhancement strategies focus on improving these properties.
-
Complexation: Forming a complex with molecules like lecithin has been shown to significantly improve Pinocembrin's solubility in both water and n-octane. This improved solubility leads to enhanced antioxidant activity.
-
Novel Delivery Systems: While specific studies on Pinocembrin are emerging, the use of nano-drug delivery systems, such as polymeric micelles, is a promising strategy that has been shown to increase the bioavailability of flavonoids.
-
Structural Modifications: Creating derivatives of Pinocembrin is another potential approach to improve its bioactivity, a common strategy for polyphenolic compounds.
Q3: How does forming a complex with lecithin enhance Pinocembrin's antioxidant activity?
A3: The formation of a Pinocembrin-lecithin complex enhances antioxidant activity primarily by improving the solubility of Pinocembrin. Lecithin, being amphiphilic, can encapsulate the poorly soluble Pinocembrin, increasing its dispersion in aqueous and lipid environments. This improved delivery to the site of action allows for more effective radical scavenging. Studies have demonstrated that the complex exhibits significantly higher scavenging capacities for hydroxyl, DPPH, and superoxide-anion radicals compared to Pinocembrin alone.
Q4: Which signaling pathways are involved in Pinocembrin's antioxidant and related effects?
A4: Pinocembrin's antioxidant activity is linked to its ability to modulate several crucial intracellular signaling pathways. It exerts anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, which reduces the production of pro-inflammatory cytokines. Concurrently, it can promote cellular defense against oxidative stress by up-regulating the Nrf2 pathway, which leads to the expression of antioxidant enzymes. It has also been shown to improve the biological functions of certain cells via the PI3K/AKT/eNOS pathway.
Troubleshooting Guide
Q1: I am observing lower than expected antioxidant activity for my this compound sample in an in vitro assay. What are the possible causes?
A1: Several factors could contribute to low observed activity.
-
Poor Solubility: Pinocembrin is sparingly soluble in aqueous buffers. If the compound is not fully dissolved, its effective concentration in the assay will be lower than expected. See the protocol section for recommended dissolution methods.
-
Compound Stability: Ensure the solid compound has been stored correctly at -20°C. Prepare aqueous solutions fresh and do not store them for more than one day, as stability may be limited. Pinocembrin has been shown to be stable in human liver microsomes (HLM) under specific experimental conditions, suggesting good metabolic stability.
-
Assay Selection: The antioxidant activity of a compound can vary depending on the mechanism being tested. Pinocembrin may show different levels of efficacy in assays based on hydrogen atom transfer (HAT) versus single electron transfer (SET). Consider using a panel of assays (e.g., DPPH, ABTS, ORAC) to get a comprehensive profile.
-
Reagent Quality: Ensure all assay reagents, such as DPPH or ABTS radical solutions, are fresh and have been stored correctly to avoid degradation.
Q2: How should I dissolve this compound for my experiments?
A2: Due to its low aqueous solubility, a specific procedure is required. Pinocembrin is soluble in organic solvents like DMSO, ethanol, and DMF (approximately 30 mg/mL in DMSO/DMF).
-
First, create a concentrated stock solution by dissolving the solid Pinocembrin in DMSO.
-
For aqueous buffers (e.g., PBS), dilute the DMSO stock solution into the buffer of choice. A 1:8 ratio of DMSO to PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.
-
It is recommended not to store the final aqueous solution for more than one day.
Q3: My results from antioxidant assays are inconsistent between experiments. What should I check?
A3: Inconsistency can arise from several sources.
-
Protocol Adherence: Small variations in incubation times, temperature, or light exposure (especially for light-sensitive reagents like DPPH) can significantly impact results.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents, especially the antioxidant compound and the radical solution.
-
Solvent Effects: If using a DMSO stock, ensure the final concentration of DMSO is consistent across all samples (including controls) as it can have minor scavenging activity at higher concentrations.
-
Batch-to-Batch Variability: If using different batches of Pinocembrin, confirm purity is consistent. Purity for commercially available Pinocembrin should be ≥95%.
Data Presentation
Table 1: Enhancement of Radical Scavenging Activity by Complexation with Lecithin
This table summarizes the comparative antioxidant activity of Pinocembrin versus its lecithin complex at a concentration of 1.0 mg/mL.
| Radical Scavenged | Pinocembrin Alone (% Scavenging) | Pinocembrin-Lecithin Complex (% Scavenging) | Reference |
| Hydroxyl Radical | 72.83 ± 1.55% | 82.44 ± 2.21% | |
| DPPH Radical | Not specified in source | 40.07 ± 1.32% | |
| Superoxide-Anion Radical | Not specified in source | 59.15 ± 0.86% | |
| ABTS Radical | Not specified in source | 24.73 ± 1.04% |
Data is compiled from studies evaluating the pinocembrin-lecithin complex, which demonstrated a significant enhancement in antioxidant activities.
Experimental Protocols
Protocol 1: Preparation of Pinocembrin-Lecithin Complex
This protocol is based on the methodology described to enhance the solubility and antioxidant activity of Pinocembrin.
-
Dissolution: Dissolve Pinocembrin and lecithin in a 1:2 molar ratio in absolute ethanol.
-
Evaporation: Stir the solution at room temperature for 2 hours. Subsequently, evaporate the ethanol under reduced pressure at 40°C using a rotary evaporator until a solid residue is formed.
-
Hydration & Sonication: Hydrate the resulting thin film with distilled water and sonicate the mixture for 30 minutes to facilitate the formation of the complex.
-
Lyophilization: Freeze-dry the resulting suspension to obtain the Pinocembrin-lecithin complex as a powder.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM).
Protocol 2: DPPH Radical Scavenging Activity Assay
This is a common method for evaluating in vitro antioxidant activity based on single electron transfer.
-
Reagent Preparation: Prepare a fresh 0.1 mM solution of 2,2′-diphenyl-1-picrylhydrazyl (DPPH) in ethanol. The solution should have a deep violet color.
-
Sample Preparation: Prepare a series of concentrations of your test compound (e.g., Pinocembrin, Pinocembrin-lecithin complex) and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., ethanol or methanol).
-
Reaction Mixture: In a 96-well plate or microcuvette, add 0.2 mL of the sample solution to 0.2 mL of the DPPH ethanol solution. For the blank, use 0.2 mL of the solvent instead of the sample solution.
-
Incubation: Shake the mixture and incubate it in the dark at room temperature for 30 minutes. The presence of an antioxidant will cause the violet color of the DPPH solution to fade.
-
Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the reaction mixture containing the sample.
Visualizations
References
improving the purification yield of (+)-Pinocembrin from natural extracts
Welcome to the technical support center for the purification of (+)-Pinocembrin from natural extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve purification yield and overcome common challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Issue 1: Low Extraction Yield
Question: We are experiencing a significantly lower than expected yield of Pinocembrin from our plant material. What are the potential causes and how can we improve the extraction efficiency?
Answer:
Low extraction yield is a common issue in the purification of natural products. Several factors can contribute to this problem. Below is a list of potential causes and corresponding solutions.
| Potential Cause | Recommended Solution |
| Inadequate Solvent System | Pinocembrin has limited solubility in many common solvents. Ensure you are using an appropriate solvent system. Ethanol, particularly in the 80% range, has been shown to be effective. Forcing extraction with a solvent in which Pinocembrin is poorly soluble will result in low yields.[1] |
| Suboptimal Extraction Temperature | Temperature plays a crucial role in the extraction process. Increasing the temperature can enhance the solubility and diffusion rate of Pinocembrin. However, excessively high temperatures can lead to the degradation of the compound. Experiment with a temperature range of 60-90°C to find the optimal condition for your specific plant material.[2] |
| Inefficient Extraction Method | Traditional maceration or Soxhlet extraction may not be sufficient for efficient extraction. Consider employing advanced techniques such as ultrasound-assisted extraction (UAE) . UAE can enhance extraction yield by disrupting plant cell walls and increasing mass transfer.[3][4][5] |
| Incorrect Solid-to-Liquid Ratio | A low solvent volume relative to the plant material can lead to incomplete extraction. The optimal solid-to-liquid ratio should be determined empirically, but a common starting point is 1:10 to 1:30 (g/mL). |
| Improper Plant Material Preparation | The physical state of the plant material significantly impacts extraction efficiency. Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent interaction. |
| Degradation of Pinocembrin | Pinocembrin can be susceptible to degradation under certain conditions, such as exposure to high temperatures or extreme pH. Ensure that the extraction and subsequent processing steps are carried out under conditions that maintain the stability of the compound. |
Issue 2: Poor Chromatographic Separation
Question: We are struggling to achieve good separation of Pinocembrin from other components in the extract during column chromatography/HPLC. What can we do to improve the resolution?
Answer:
Poor separation in chromatography can be frustrating. Here are several factors to consider and troubleshoot to improve the resolution of Pinocembrin.
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | The choice of stationary phase is critical for good separation. For column chromatography, silica gel is commonly used. For HPLC, reversed-phase columns (e.g., C18) are often employed. If co-elution is an issue, consider a different stationary phase, such as a pentafluorophenyl (PFP) phase, which can offer different selectivity for flavonoids. |
| Suboptimal Mobile Phase | The composition of the mobile phase dictates the elution of compounds. For normal phase chromatography, a non-polar solvent system like hexane/ethyl acetate is a good starting point. For reversed-phase HPLC, a gradient of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol is typically used. Fine-tuning the gradient profile or the solvent ratios in isocratic elution is crucial for optimizing separation. |
| Column Overloading | Loading too much sample onto the column will lead to broad, overlapping peaks. Reduce the amount of crude extract loaded onto the column. If a larger quantity needs to be purified, consider using a larger column or performing multiple injections. |
| Improper Sample Preparation | The sample should be dissolved in a minimal amount of the initial mobile phase solvent before loading. If the sample is not fully dissolved or contains particulates, it can lead to poor peak shape and column clogging. |
| Flow Rate is Too High or Too Low | The flow rate of the mobile phase affects the efficiency of the separation. A flow rate that is too high can lead to poor resolution, while a flow rate that is too low can result in band broadening and long run times. Optimize the flow rate for your specific column and separation. |
| Co-eluting Impurities | If Pinocembrin is co-eluting with impurities of similar polarity, consider a multi-step purification approach. For example, an initial fractionation by column chromatography followed by a final purification step using preparative HPLC or centrifugal partition chromatography (CPC) can be effective. |
Issue 3: Product Precipitation During Processing
Question: Our purified Pinocembrin is precipitating out of solution during concentration or solvent exchange. How can we prevent this?
Answer:
Pinocembrin's low aqueous solubility is a well-known challenge. Here are some strategies to manage its solubility during processing.
| Potential Cause | Recommended Solution |
| Low Solubility in the Current Solvent | Pinocembrin is sparingly soluble in aqueous solutions and has limited solubility in some organic solvents like ethanol (~1 mg/mL). It is more soluble in DMSO and DMF (~30 mg/mL). When concentrating a solution or performing a solvent exchange, be mindful of the final solvent's capacity to dissolve Pinocembrin. |
| Supersaturation | Rapidly removing the solvent can lead to a supersaturated solution and subsequent precipitation. Evaporate the solvent slowly under reduced pressure to allow for controlled crystallization or to maintain a soluble concentration. |
| Formation of a Pinocembrin-Lecithin Complex | To significantly enhance the aqueous solubility of Pinocembrin, consider forming a complex with lecithin. This has been shown to dramatically increase its solubility in both water and n-octane. |
| pH Effects | The pH of the solution can influence the solubility of flavonoids. While specific data for Pinocembrin's pH-dependent solubility is not readily available, it is a factor to consider, especially in aqueous-organic mixtures. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting Pinocembrin from plant material?
A1: Ultrasound-assisted extraction (UAE) is a highly effective method that can significantly improve the extraction yield of Pinocembrin compared to traditional methods. It works by using high-frequency sound waves to create cavitation bubbles, which collapse and disrupt the plant cell walls, facilitating the release of bioactive compounds into the solvent.
Q2: How can I improve the solubility of Pinocembrin for in vitro or in vivo studies?
A2: The low aqueous solubility of Pinocembrin is a major limitation. A highly effective strategy to overcome this is to prepare a Pinocembrin-lecithin complex. This complex has been shown to significantly increase the solubility of Pinocembrin in both water and n-octane, which can improve its bioavailability.
Q3: What are the typical yields and purity levels I can expect for Pinocembrin purification?
A3: The yield and purity of Pinocembrin can vary widely depending on the natural source, extraction method, and purification technique. However, with optimized methods, high purity can be achieved. For instance, centrifugal partition chromatography (CPC) has been reported to yield Pinocembrin with a purity of 98.78%. A certified reference material for Pinocembrin has a certified value of 99.7%.
Q4: Are there any non-chromatographic methods for purifying Pinocembrin?
A4: Yes, while chromatography is widely used, non-chromatographic techniques can also be employed. Recrystallization is a common method for purifying crystalline compounds like Pinocembrin. Another approach involves precipitation by forming complexes with agents like aluminum chloride. These methods can be simpler and more cost-effective, though they may not always achieve the same level of purity as chromatographic methods.
Q5: What is the stability of Pinocembrin during storage?
A5: Solid Pinocembrin is relatively stable and can be stored at -20°C for at least four years. However, aqueous solutions of Pinocembrin are not recommended for storage for more than one day due to its limited stability in these conditions.
Quantitative Data Summary
The following table summarizes quantitative data from various studies to provide a comparative overview of different methods and outcomes.
| Method | Parameter | Value | Reference |
| Solubility | Pinocembrin in Ethanol | ~1 mg/mL | |
| Pinocembrin in DMSO/DMF | ~30 mg/mL | ||
| Pinocembrin in DMSO:PBS (1:8, pH 7.2) | ~0.5 mg/mL | ||
| Pinocembrin-Lecithin Complex | Increase in Water Solubility | Over 4-fold | |
| Increase in n-Octane Solubility | Over 1.5-fold | ||
| Centrifugal Partition Chromatography | Purity of Pinocembrin | 98.78% | |
| Biosynthesis | Yield in S. cerevisiae (shake flask) | 80 mg/L | |
| Certified Reference Material | Purity of Pinocembrin | 99.7% |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Pinocembrin
This protocol provides a general guideline for the UAE of Pinocembrin from dried plant material.
-
Preparation of Plant Material:
-
Dry the plant material at 60°C in a vacuum oven for 5 hours.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Weigh 2.0 g of the powdered plant material and place it in a suitable extraction vessel.
-
Add the extraction solvent (e.g., 80% ethanol) at a solid-to-liquid ratio of 1:10 to 1:30 (g/mL).
-
Moisten the powder with the solvent for 10 minutes before starting the ultrasound.
-
Immerse the extraction vessel in a thermostatic water bath to maintain the desired temperature (e.g., 60-80°C).
-
Place the ultrasonic probe into the solvent, ensuring it does not touch the bottom of the vessel.
-
Apply ultrasound at a frequency of 20-50 kHz for a duration of 20-40 minutes.
-
The ultrasonic power should be optimized for the specific equipment and sample.
-
-
Post-Extraction:
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
The extract can then be concentrated under reduced pressure to remove the solvent.
-
The resulting crude extract is ready for further purification.
-
Protocol 2: Purification of Pinocembrin by Silica Gel Column Chromatography
This protocol outlines a standard procedure for purifying Pinocembrin using silica gel column chromatography.
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column and allow it to pack uniformly. Avoid air bubbles.
-
Equilibrate the packed column with the starting mobile phase (e.g., hexane/ethyl acetate mixture).
-
-
Sample Loading:
-
Dissolve the crude Pinocembrin extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Alternatively, for samples with poor solubility in the mobile phase, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and then adding the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light.
-
Combine the fractions that contain pure Pinocembrin.
-
-
Final Step:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified Pinocembrin.
-
Protocol 3: Preparation of Pinocembrin-Lecithin Complex
This protocol describes the solvent evaporation method for preparing a Pinocembrin-lecithin complex to improve solubility.
-
Dissolution:
-
Dissolve 100 mg of Pinocembrin and 200 mg of lecithin in 50 mL of tetrahydrofuran (THF) in a round-bottom flask.
-
-
Complex Formation:
-
Stir the solution at 25°C for 4 hours.
-
-
Solvent Removal:
-
Remove the THF completely by purging with nitrogen gas or using a rotary evaporator under reduced pressure.
-
-
Lyophilization:
-
Lyophilize (freeze-dry) the resulting solid to obtain the final Pinocembrin-lecithin complex powder.
-
Visualizations
Experimental Workflow for Pinocembrin Purification
Caption: Workflow for the extraction and purification of this compound.
Logic Diagram for Troubleshooting Low Yield
Caption: Troubleshooting logic for low purification yield of Pinocembrin.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Optimization of Pinocembrin Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ultrasound‐Assisted Extraction of Bioactive Compounds From Black Pine ( Pinus nigra ) Bark: Optimization and Evaluation of Their In Vitro Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Addressing (+)-Pinocembrin Off-Target Effects: A Technical Support Center for Cellular Assays
Welcome to the technical support center for researchers utilizing (+)-Pinocembrin in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this multifaceted flavonoid and distinguish its intended effects from potential off-target activities. Given that this compound is known to interact with multiple signaling pathways, understanding its polypharmacology is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known molecular targets of this compound?
A1: this compound is a natural flavonoid with a broad range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects.[1][2] Its effects are mediated through the modulation of several key signaling pathways, such as:
-
NF-κB Signaling: Pinocembrin can inhibit the NF-κB pathway, which plays a central role in inflammation and immune responses.[1]
-
MAPK Signaling: It has been shown to modulate various components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, which are involved in cell proliferation, differentiation, and survival.
-
PI3K/Akt Signaling: Pinocembrin can influence the PI3K/Akt pathway, a critical regulator of cell survival, growth, and metabolism.
-
Apoptosis Pathways: It can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2, and activating caspases.[3]
-
Cell Cycle Regulation: Pinocembrin has been observed to cause cell cycle arrest at different phases, depending on the cell type and concentration.[4]
Q2: I am observing a decrease in cell viability in my assay. Is this due to a specific cytotoxic effect or an off-target effect?
A2: A decrease in cell viability when treating with Pinocembrin could be due to its pro-apoptotic or cell cycle arrest activities, which might be the intended effects in cancer studies. However, it could also be considered an "off-target" effect if you are investigating a different biological process, such as its anti-inflammatory properties at non-cytotoxic concentrations. To distinguish between these possibilities, it is recommended to:
-
Perform a dose-response curve: Determine the IC50 value of Pinocembrin in your specific cell line to identify a concentration range that is non-toxic for your primary assay.
-
Conduct mechanism-specific assays: Use assays like Annexin V/PI staining or TUNEL to specifically detect apoptosis. Cell cycle analysis can reveal if the compound is halting cell proliferation.
Q3: My results from an MTT or CCK-8 assay are inconsistent. Could Pinocembrin be interfering with the assay itself?
A3: It is a known phenomenon that some flavonoid compounds can interfere with tetrazolium-based cell viability assays like MTT. This can be due to the reducing properties of the compound, leading to a false positive signal (apparent increased viability) or other interactions with the dye. To mitigate this:
-
Include a cell-free control: Incubate Pinocembrin with the MTT or CCK-8 reagent in the absence of cells to check for any direct chemical reaction.
-
Use an alternative viability assay: Consider using a non-enzymatic-based assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a trypan blue exclusion assay to count viable cells directly.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected change in cell proliferation (increase or decrease) in an inflammation assay. | Pinocembrin is modulating the PI3K/Akt or MAPK/ERK signaling pathways, which are key regulators of cell growth and proliferation. | 1. Perform a cell proliferation assay (e.g., BrdU incorporation or Ki67 staining) at the same concentrations used in your primary assay. 2. Analyze the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways (e.g., Akt, ERK1/2) via Western blotting. 3. Use specific inhibitors of the PI3K/Akt or MAPK pathways as controls to see if they mimic or block the effects of Pinocembrin. |
| Observed anti-inflammatory effect (e.g., reduced cytokine production) is accompanied by significant cell death. | The observed reduction in inflammatory markers may be a secondary consequence of Pinocembrin-induced apoptosis rather than a direct anti-inflammatory effect. | 1. Determine the apoptotic threshold: Perform an apoptosis assay (Annexin V/PI staining) across a range of Pinocembrin concentrations. 2. Select a non-apoptotic concentration for your inflammation studies. 3. Measure inflammatory markers at earlier time points before significant apoptosis occurs. |
| Inconsistent results in a reporter gene assay for a specific transcription factor. | Pinocembrin may be affecting upstream signaling pathways that indirectly influence your reporter construct, or it could be inhibiting general transcription or translation. | 1. Use a control reporter vector with a constitutive promoter (e.g., CMV or SV40) to assess general effects on transcription and translation. 2. Validate the effect on the endogenous target gene expression using RT-qPCR. 3. Investigate upstream signaling pathways known to be affected by Pinocembrin (e.g., NF-κB, MAPK) that might regulate your transcription factor of interest. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | MTT | ~50 | |
| PC-3 | Prostate Cancer | MTT | ~48 (at 24h) | |
| HT-29 | Colon Adenocarcinoma | Not Specified | >50 | |
| MCF-7 | Breast Adenocarcinoma | MTT | 20.67 (at 48h) | |
| HTB-26 | Breast Cancer | Not Specified | 10-50 |
Table 2: Inhibitory Activity of this compound on CYP Enzymes
| Enzyme | Species | IC50 (µM) | Inhibition Type | Reference |
| CYP1A2 | Human Liver Microsomes | 0.52 ± 0.07 | Competitive | |
| CYP1A2 | Rat Liver Microsomes | 3.11 ± 0.09 | Not Specified |
Experimental Protocols
Cell Viability Assay: MTT Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
Apoptosis Detection: Annexin V-FITC/PI Staining Protocol
-
Cell Preparation: After treatment with this compound, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis Protocol
-
Cell Harvest: Following treatment with this compound, harvest the cells.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Signaling Pathway Analysis (PI3K/Akt & MAPK/ERK)
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Reporter Gene Assay Protocol
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with this compound for a specified pre-incubation period.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinocembrin flavanone inhibits cell viability in PC-3 human prostate cancer by inducing cellular apoptosis, ROS production and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
optimizing reaction conditions for the chemical synthesis of pinocembrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of pinocembrin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield of pinocembrin is low. What are the common causes and how can I improve it?
A1: Low yields in pinocembrin synthesis can stem from several factors depending on the synthetic route. Here are some common issues and potential solutions:
-
Incomplete Chalcone Formation (Claisen-Schmidt Condensation): The initial condensation between an acetophenone derivative and benzaldehyde is crucial. Ensure your base catalyst (e.g., KOH) is fresh and used in the correct stoichiometric amount. The reaction is often temperature-sensitive; monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent side reactions.
-
Inefficient Cyclization of Chalcone: The intramolecular cyclization of the chalcone intermediate to the flavanone (pinocembrin) can be a bottleneck. The choice of acid or base catalyst and solvent system is critical. For instance, refluxing the chalcone with sodium acetate in ethanol is a common method.[1] Experiment with different catalysts and reaction times to optimize this step.
-
Side Reactions: Over-alkylation or other side reactions can occur, especially if the reaction temperature is too high or the reaction is left for too long. Again, TLC monitoring is key to identifying the formation of byproducts.
-
Purification Losses: Pinocembrin can be lost during purification steps. Ensure proper selection of solvents for extraction and chromatography to maximize recovery. Recrystallization is a common method for purifying the final product.
Q2: I am observing multiple spots on my TLC after the reaction. What are these byproducts and how can I minimize them?
A2: The formation of byproducts is a common challenge. The primary byproduct is often the unreacted starting chalcone. Other possibilities include products from self-condensation of the acetophenone or other side reactions.
-
Unreacted Chalcone: If you observe a significant amount of the starting chalcone, it indicates incomplete cyclization. You can try to increase the reaction time or temperature for the cyclization step, or consider a different catalyst.
-
Other Byproducts: To minimize other byproducts, ensure the purity of your starting materials and maintain careful control over the reaction conditions, particularly temperature. A lower reaction temperature for a longer duration can sometimes favor the desired product over side reactions. Purification via column chromatography is typically effective in separating pinocembrin from these impurities.
Q3: What are the advantages of the one-pot synthesis method for pinocembrin?
A3: The one-pot synthesis of pinocembrin from cinnamic acid and 1,3,5-trihydroxybenzene (phloroglucinol) offers several advantages over the traditional multi-step approach:
-
Efficiency: It combines multiple reaction steps (acylation and cyclization) into a single procedure, saving time and resources.
-
No Protecting Groups: This method avoids the need to protect the phenolic hydroxyl groups of phloroglucinol, which simplifies the overall synthetic process and reduces the number of reaction and purification steps.[2]
-
Readily Available Starting Materials: The starting materials, cinnamic acid and 1,3,5-trihydroxybenzene, are commercially available and relatively inexpensive.
Q4: How do I confirm the identity and purity of my synthesized pinocembrin?
A4: The identity and purity of your synthesized pinocembrin should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are essential for structural elucidation. The 1H NMR spectrum of pinocembrin will show characteristic signals for the aromatic protons and the protons of the C-ring.[3]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present in pinocembrin, such as the hydroxyl (-OH) and carbonyl (C=O) groups.[3]
-
Melting Point: The melting point of your synthesized compound should be sharp and consistent with the literature value for pinocembrin (approximately 192-193 °C).[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for Pinocembrin Synthesis
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Solvent(s) | Typical Reaction Time | Typical Yield | Reference |
| Claisen-Schmidt Condensation & Cyclization | 2-hydroxy-4,6-dimethoxyacetophenone, Benzaldehyde | KOH, Sodium Acetate | Ethanol | 24 hours (condensation) + 3 hours (cyclization) | Chalcone: 97.1%, Flavanone: up to 54% | |
| One-Pot Friedel-Crafts Acylation | Cinnamic acid, 1,3,5-Trihydroxybenzene | SOCl2, AlCl3, DMF | DCM, DCE/PhNO2 | 3 hours (acyl chloride formation) + 15 hours (acylation/cyclization) | Not explicitly stated |
Experimental Protocols
Protocol 1: Synthesis of Pinocembrin via Claisen-Schmidt Condensation and Cyclization
This protocol is adapted from the synthesis of pinocembrin derivatives.
Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone (Chalcone Intermediate)
-
Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1.0 g, 5.10 mmol) in ethanol (30 mL).
-
Add a 50% aqueous solution of KOH (5.0 mL).
-
To this solution, add benzaldehyde (1.0 g, 9.42 mmol).
-
Stir the reaction mixture at room temperature and monitor its completion using TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with a 10% aqueous HCl solution.
-
Filter the resulting precipitate and wash it thoroughly with distilled water.
-
Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclization to 5,7-Dimethoxypinocembrin
-
Reflux the synthesized chalcone in ethanol with a catalytic amount of sodium acetate for approximately 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous MgSO4, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Demethylation to Pinocembrin
The final step involves the demethylation of the methoxy groups to hydroxyl groups to yield pinocembrin. This can be achieved using various demethylating agents, such as boron tribromide (BBr3). This step should be performed with caution as BBr3 is a hazardous reagent.
Protocol 2: One-Pot Synthesis of Pinocembrin
This protocol is based on a straightforward synthesis method.
Step 1: Preparation of Cinnamoyl Chloride
-
To a solution of cinnamic acid (1.48 g, 10 mmol) in a mixed solvent of DCM/DMF (40:1, 20.5 mL), add freshly distilled thionyl chloride (SOCl2) (0.87 mL, 12 mmol).
-
Stir the mixture at room temperature for approximately 3 hours.
-
Remove the solvents under reduced pressure to obtain the crude cinnamoyl chloride as a yellow oil.
Step 2: Friedel-Crafts Acylation and Cyclization
-
Prepare a solution of dehydrated 1,3,5-trihydroxybenzene (1.26 g, 10 mmol) and AlCl3 (5.32 g, 40 mmol) in a mixed solvent of DCE/PhNO2 (1:1, 20 mL).
-
Add this solution to the crude cinnamoyl chloride from the previous step.
-
Heat the resulting mixture at 85°C for 15 hours.
-
After the reaction, the mixture is worked up to isolate the crude pinocembrin, which can then be purified by recrystallization.
Visualizations
References
methods to increase the microbial production yield of (+)-Pinocembrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing the microbial production yield of (+)-Pinocembrin.
Frequently Asked Questions (FAQs)
Q1: What are the most common host organisms used for this compound production?
A1: The most commonly used and extensively engineered microbial hosts for producing this compound and other flavonoids are Escherichia coli and Saccharomyces cerevisiae.[1][2][3] Both organisms have well-established genetic tools and have been successfully engineered to produce Pinocembrin, although they present different physiological characteristics and metabolic engineering challenges.
Q2: What is the general biosynthetic pathway for this compound in engineered microbes?
A2: The de novo biosynthesis of this compound from glucose in a microbial host typically involves the following steps:
-
Conversion of the aromatic amino acid L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia lyase (PAL).[1][2]
-
Activation of cinnamic acid to cinnamoyl-CoA by a 4-coumarate:CoA ligase (4CL) or cinnamate-CoA ligase (CNL).
-
Condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone (2′,4′,6′-trihydroxychalcone), a reaction catalyzed by chalcone synthase (CHS).
-
Stereospecific cyclization of pinocembrin chalcone into this compound (also known as (2S)-pinocembrin) by chalcone isomerase (CHI).
Q3: What are the primary limiting factors in achieving high yields of this compound?
A3: Researchers frequently encounter several key bottlenecks that limit the production yield of this compound:
-
Insufficient Precursor Supply: A major limiting factor is the low availability of the precursors malonyl-CoA and L-phenylalanine. Malonyl-CoA is a critical building block and is also consumed by competing native pathways, such as fatty acid biosynthesis.
-
Intermediate Accumulation and Toxicity: The accumulation of intermediates, particularly cinnamic acid, can be toxic to the host cells and inhibit enzyme activity, thereby hindering overall production.
-
Byproduct Formation: The pathway can sometimes lead to the formation of undesired byproducts, such as 2′,4′,6′-trihydroxy dihydrochalcone, which diverts flux from the target molecule.
-
Suboptimal Enzyme Activity and Expression: The efficiency of the heterologous enzymes (PAL, 4CL, CHS, CHI) and the balance of their expression levels are crucial for a high-yielding pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound production experiments.
Problem 1: Low or no detectable Pinocembrin production.
| Possible Cause | Troubleshooting Step |
| Inefficient enzyme activity | Screen for more efficient enzymes from different plant or microbial sources. Codon-optimize the genes for the specific host organism. |
| Suboptimal gene expression levels | Modulate the expression of pathway genes using different strength promoters or by varying gene copy numbers. A modular metabolic strategy can be employed to balance the different parts of the pathway. |
| Missing or inactive cofactors | Ensure that necessary cofactors for the enzymes are present and that the host's central metabolism can supply them in sufficient quantities. |
| Degradation of the product | Investigate the stability of Pinocembrin in the cultivation medium and consider strategies like in situ product recovery. |
Problem 2: Accumulation of cinnamic acid and low conversion to downstream intermediates.
| Possible Cause | Troubleshooting Step |
| Low activity of 4CL/CNL or CHS | Screen for more active 4CL/CNL and CHS enzymes. Ensure these enzymes are expressed at sufficient levels. |
| Inhibition by cinnamic acid | Optimize the expression of downstream genes (4CL, CHS, CHI) to rapidly convert cinnamic acid. A two-stage pH control strategy can be beneficial, as high pH favors the upstream pathway while low pH favors the downstream pathway. |
| Insufficient malonyl-CoA supply | The reaction catalyzed by CHS requires three molecules of malonyl-CoA. If its concentration is low, the conversion of cinnamoyl-CoA will be inefficient. See Problem 3 for solutions. |
Problem 3: Low overall yield despite a functional pathway, suggesting a precursor limitation.
| Possible Cause | Troubleshooting Step |
| Insufficient intracellular malonyl-CoA pool | Overexpress acetyl-CoA carboxylase (ACC) to increase the conversion of acetyl-CoA to malonyl-CoA. Down-regulate competing pathways that consume malonyl-CoA, such as fatty acid biosynthesis. This can be achieved by adding inhibitors like cerulenin or by using CRISPRi to repress key genes in the fatty acid synthesis pathway. Introduce a heterologous malonate assimilation pathway. |
| Limited L-phenylalanine supply | Engineer the host's aromatic amino acid biosynthesis pathway to increase the production of L-phenylalanine. |
| Inadequate ATP supply | The biosynthesis of precursors can be energy-intensive. Engineering the host to increase ATP availability, for instance by using CRISPRi to knock down genes like metK and proB in E. coli, has been shown to improve Pinocembrin titers. |
Quantitative Data Summary
The following table summarizes the reported production titers of this compound and related compounds in various engineered microbial hosts.
| Product | Host Organism | Key Strategy | Titer (mg/L) | Reference |
| This compound | Saccharomyces cerevisiae | Pathway optimization, increased malonyl-CoA supply, byproduct elimination, and optimized cultivation | 80 | |
| This compound | Escherichia coli | Overexpression of FabF (fatty acid synthase) and addition of cerulenin | 29.9 | |
| (2S)-Pinocembrin | Escherichia coli | Modular metabolic strategy from glucose | 40.02 | |
| This compound | Escherichia coli | Overexpression of acetyl-CoA carboxylase | 97 | |
| This compound | Escherichia coli | CRISPRi-mediated ATP level enhancement and malonyl-CoA engineering | 165.31 | |
| Chrysin | Saccharomyces cerevisiae | Engineering of a Pinocembrin-producing strain | 25 | |
| Baicalein | Saccharomyces cerevisiae | Further engineering of a Pinocembrin-producing strain | 4.69 |
Experimental Protocols
Protocol 1: Increasing Malonyl-CoA Availability in E. coli
This protocol outlines a method to increase the intracellular malonyl-CoA pool by overexpressing a key enzyme in the fatty acid biosynthesis pathway, based on findings that this can paradoxically increase free malonyl-CoA levels.
1. Strain and Plasmid Construction:
- Clone the fabF gene, encoding β-ketoacyl-ACP synthase II, into an inducible expression vector (e.g., a pET vector).
- Co-transform E. coli BL21(DE3) with the FabF expression plasmid and the plasmid(s) containing the Pinocembrin biosynthesis pathway genes (PAL, 4CL, CHS, CHI).
2. Cultivation and Induction:
- Grow the engineered E. coli strain in a suitable medium (e.g., LB or M9 minimal medium) supplemented with appropriate antibiotics at 37°C.
- When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).
- Simultaneously, supplement the culture with a precursor such as L-phenylalanine or cinnamic acid if not producing de novo from glucose.
- For further enhancement, cerulenin can be added to the culture to a final concentration of 10-20 µg/mL to inhibit fatty acid synthesis.
3. Fermentation:
- Continue fermentation at a lower temperature (e.g., 25-30°C) for 48-72 hours.
- Control the pH of the fermentation broth, as a two-stage pH strategy has been shown to be effective.
4. Analysis:
- Extract the produced Pinocembrin from the culture broth using an organic solvent (e.g., ethyl acetate).
- Analyze and quantify the Pinocembrin concentration using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Overcoming Cinnamic Acid Accumulation in S. cerevisiae
This protocol is designed to reduce the accumulation of the inhibitory intermediate, cinnamic acid, by optimizing the expression of the downstream pathway genes.
1. Strain Engineering:
- Construct a base S. cerevisiae strain capable of producing cinnamic acid by integrating a copy of a PAL gene (e.g., from Arabidopsis thaliana) into its genome.
- Introduce the genes for the downstream pathway (CNL, CHS, CHI) on integrative or episomal plasmids.
- To optimize the conversion of cinnamic acid, vary the gene copy numbers of CNL, CHS, and CHI. For example, a ratio of 3:4:4 for CNL:CHS:CHI has been shown to be effective.
2. Cultivation:
- Cultivate the engineered yeast strains in a defined minimal medium supplemented with glucose (e.g., 30 g/L) at 30°C for 72 hours.
3. Analysis:
- Harvest the culture and extract both the supernatant and the cell pellet.
- Quantify the concentrations of both Pinocembrin and residual cinnamic acid using HPLC to evaluate the effectiveness of the gene expression optimization.
Visualizations
Caption: De novo biosynthetic pathway of this compound in engineered microbes.
Caption: A logical workflow for troubleshooting low Pinocembrin production yields.
References
pinocembrin-lecithin complex to improve solubility and antioxidant activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of pinocembrin-lecithin complexes to enhance solubility and antioxidant activity. Pinocembrin, a natural flavonoid, exhibits numerous pharmacological benefits, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] However, its poor solubility can limit its therapeutic application. Complexation with lecithin has been shown to significantly improve both its solubility and antioxidant capabilities.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of formulating pinocembrin as a lecithin complex?
A1: The primary advantage is the significant improvement in the solubility of pinocembrin in both aqueous and lipid environments. This enhancement is crucial for improving its bioavailability and therapeutic efficacy. Additionally, the complexation has been demonstrated to enhance the antioxidant activities of pinocembrin.
Q2: How does lecithin improve the solubility of pinocembrin?
A2: Lecithin, an amphiphilic molecule, can form structures that encapsulate the poorly soluble pinocembrin, thereby increasing its dispersibility in solvents where it is normally insoluble. While no new covalent bonds are formed in the complex, the interaction between pinocembrin and lecithin leads to an amorphous state which is more readily solubilized.
Q3: What characterization techniques are recommended for confirming the formation of the pinocembrin-lecithin complex?
A3: A combination of analytical techniques is recommended to confirm successful complex formation. These include Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM), and Differential Scanning Calorimetry (DSC).
Q4: Can the antioxidant activity of the complex be lower than free pinocembrin in some assays?
A4: While the overall antioxidant activity is enhanced, the degree of enhancement can vary between different antioxidant assays (e.g., DPPH, ABTS, hydroxyl radical, superoxide-anion scavenging). For instance, at a concentration of 1.0 mg/mL, the ABTS radical scavenging ability of the complex might be less pronounced compared to its hydroxyl radical scavenging effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Solubility of the Final Complex | Incomplete complex formation. Incorrect ratio of pinocembrin to lecithin. Inadequate stirring time or temperature during preparation. | Ensure complete dissolution of both pinocembrin and lecithin in the solvent before proceeding. Verify the molar ratio of pinocembrin to lecithin. Increase stirring time or slightly adjust the temperature as per the protocol. |
| Inconsistent Antioxidant Activity Results | Variability in sample preparation. Degradation of the sample. Issues with the assay protocol. | Ensure precise and consistent concentrations of the complex are used for each assay. Store the complex under appropriate conditions (e.g., protected from light and moisture) to prevent degradation. Carefully review and standardize the antioxidant assay protocols, including incubation times and reagent concentrations. |
| Presence of Pinocembrin Crystals in SEM Images | Incomplete encapsulation of pinocembrin by lecithin. Physical mixture rather than a true complex. | Review the preparation method to ensure intimate mixing and interaction between pinocembrin and lecithin. The SEM image of a successful complex should show an amorphous state, distinct from the acicular crystal form of pure pinocembrin. |
| Endothermic Peak of Pinocembrin Observed in DSC | The presence of free, uncomplexed pinocembrin. | A successful complex should not exhibit the characteristic endothermic peak of pinocembrin (around 204°C). If the peak is present, it indicates that not all of the pinocembrin has been incorporated into the complex. Re-evaluate the preparation parameters. |
Experimental Protocols
Preparation of Pinocembrin-Lecithin Complex
This protocol is based on the solvent evaporation method.
Materials:
-
Pinocembrin
-
Lecithin
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 100 mg of pinocembrin and 200 mg of lecithin in 50 mL of tetrahydrofuran.
-
Stir the solution for 4 hours at 25°C.
-
Remove the tetrahydrofuran by vacuum rotary evaporation.
-
The resulting solid is the pinocembrin-lecithin complex.
Solubility Studies
Procedure:
-
Add an excess amount of pinocembrin, the physical mixture, or the pinocembrin-lecithin complex to a specific volume of water or n-octane.
-
Shake the mixture in a constant temperature shaker for a specified period until equilibrium is reached.
-
Centrifuge the suspension.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Dilute the filtrate with the respective solvent and determine the concentration of pinocembrin using a suitable analytical method (e.g., UV-Vis spectrophotometry).
Antioxidant Activity Assays
A series of assays are used to evaluate the antioxidant capabilities of the pinocembrin-lecithin complex.
-
DPPH Radical Scavenging Activity: This assay measures the ability of the complex to donate a hydrogen atom or electron to the stable DPPH radical.
-
ABTS Radical Cation Scavenging Activity: This assay assesses the capacity of the complex to scavenge the ABTS radical cation. The ABTS radical is generated by reacting ABTS with potassium persulfate.
-
Hydroxyl Radical Scavenging Activity: This assay determines the ability of the complex to neutralize the highly reactive hydroxyl radicals.
-
Superoxide-Anion Scavenging Activity: This assay evaluates the scavenging of superoxide anion radicals.
Data Presentation
Table 1: Apparent Solubility of Pinocembrin and Pinocembrin-Lecithin Complex
| Substance | Solubility in Water (µg/mL) | Solubility in n-octane (µg/mL) |
| Pinocembrin | 48.33 | 65.24 |
| Pinocembrin-Lecithin Physical Mixture | - | - |
| Pinocembrin-Lecithin Complex | 265.00 | 165.24 |
Data suggests that the complexation with lecithin increases the solubility of pinocembrin by over four times in water and one and a half times in n-octane.
Table 2: Antioxidant Activity of Pinocembrin-Lecithin Complex at 1.0 mg/mL
| Antioxidant Assay | Scavenging Capacity (%) |
| Hydroxyl Radical | 82.44 ± 2.21 |
| DPPH Radical | 40.07 ± 1.32 |
| Superoxide-Anion Radical | 59.15 ± 0.86 |
| ABTS Radical | 24.73 ± 1.04 |
The antioxidant activities of pinocembrin were significantly enhanced by complexation with lecithin.
Visualizations
Experimental Workflow
References
- 1. Pinocembrin⁻Lecithin Complex: Characterization, Solubilization, and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinocembrin–Lecithin Complex: Characterization, Solubilization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
overcoming limitations of pinocembrin's clinical application
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pinocembrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pre-clinical and clinical research, helping you to overcome the limitations of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations hindering the clinical application of pinocembrin?
A1: The major hurdles for the clinical translation of pinocembrin are its poor water solubility and low oral bioavailability.[1][2] These characteristics can lead to suboptimal therapeutic concentrations at the target site, limiting its efficacy in vivo despite potent in vitro activity.
Q2: How can the poor solubility of pinocembrin be addressed in experimental settings?
A2: For in vitro experiments, pinocembrin can be dissolved in organic solvents like ethanol, DMSO, or dimethylformamide (DMF).[3] For in vivo studies and to improve its therapeutic potential, various formulation strategies are being explored. These include the use of co-solvents, nanoformulations such as polymeric micelles, lecithin complexes, and nanostructured silicon-β-cyclodextrin composites.[4][5]
Q3: What strategies are available to enhance the bioavailability of pinocembrin?
A3: Several drug delivery systems have been developed to improve the oral bioavailability of pinocembrin. Nanoformulations, such as polymeric micelles, have been shown to increase oral bioavailability by 2.61 times compared to free pinocembrin. Complexation with lecithin has also been demonstrated to significantly improve both water and lipid solubility. Additionally, the synthesis of more soluble and potent pinocembrin analogs is an active area of research.
Q4: Can pinocembrin cross the blood-brain barrier (BBB)?
A4: Yes, studies have shown that pinocembrin can cross the blood-brain barrier. This is a significant advantage for its development as a therapeutic agent for neurological disorders such as ischemic stroke. Pinocembrin has been shown to protect the integrity of the BBB and reduce its permeability following ischemic injury.
Q5: What are the known mechanisms of action for pinocembrin's neuroprotective effects?
A5: Pinocembrin exerts its neuroprotective effects through multiple mechanisms. These include anti-inflammatory action by inhibiting pathways like NF-κB and MAPK, antioxidant effects by reducing reactive oxygen species (ROS), and modulation of mitochondrial function. It also exhibits anti-apoptotic properties by regulating the expression of proteins involved in programmed cell death.
Troubleshooting Guides
Issue 1: Low solubility of pinocembrin in aqueous buffers for in vitro assays.
-
Problem: Difficulty in achieving the desired concentration of pinocembrin in aqueous buffers for cell-based assays, leading to inaccurate results.
-
Troubleshooting Steps:
-
Use of Co-solvents: Dissolve pinocembrin in a small amount of a biocompatible organic solvent such as DMSO or ethanol before diluting it with the aqueous buffer. Ensure the final solvent concentration is non-toxic to the cells.
-
Solubility Testing: Perform a solubility test to determine the maximum achievable concentration in your specific buffer system.
-
Formulation Approaches: For sustained release or higher local concentrations, consider encapsulating pinocembrin in nanoformulations like liposomes or micelles, even for in vitro work.
-
Issue 2: Poor in vivo efficacy despite promising in vitro results.
-
Problem: Pinocembrin shows significant therapeutic effects in cell culture, but these results do not translate to animal models.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of pinocembrin in your animal model. It is known to have a short half-life and undergo rapid metabolism.
-
Bioavailability Enhancement: Employ drug delivery systems to improve the bioavailability of pinocembrin. Refer to the data on polymeric micelles and lecithin complexes for guidance.
-
Route of Administration: Consider alternative routes of administration, such as intravenous injection, which has been used in clinical trials, to bypass first-pass metabolism.
-
Dose Escalation Study: Perform a dose-escalation study to find the optimal therapeutic dose that achieves the necessary plasma concentrations.
-
Issue 3: Difficulty in assessing blood-brain barrier penetration.
-
Problem: Inability to confirm whether pinocembrin is reaching its target in the central nervous system (CNS).
-
Troubleshooting Steps:
-
In vitro BBB Models: Utilize in vitro models of the blood-brain barrier, such as co-cultures of endothelial cells, pericytes, and astrocytes, to assess permeability.
-
In vivo Quantification: In animal models, collect brain tissue and cerebrospinal fluid (CSF) at various time points after administration and quantify pinocembrin levels using techniques like HPLC-MS/MS.
-
Pharmacodynamic Readouts: Measure downstream markers of pinocembrin's activity in the brain tissue to indirectly confirm its presence and engagement with its target. For example, assess the levels of inflammatory cytokines or apoptotic markers.
-
Data on Overcoming Pinocembrin's Limitations
Table 1: Improvement of Pinocembrin Solubility with Different Formulations
| Formulation | Solvent | Solubility Improvement (Compared to free Pinocembrin) | Reference |
| Pinocembrin–lecithin complex | Water | > 4 times | |
| Pinocembrin–lecithin complex | n-octane | > 1.5 times |
Table 2: Enhanced Bioavailability and Efficacy of Pinocembrin Nanoformulations
| Formulation | Animal Model | Key Finding | Reference |
| Pinocembrin-loaded polymeric micelles (PCB-FPM) | Rats | 2.61-fold increase in oral bioavailability. | |
| Pinocembrin-loaded polymeric micelles (PCB-FPM) | Rats with hyperuricemia | Reduced uric acid levels by 78.82%. | |
| nPSi-βCD composite microparticles | In vitro (HUVEC cells) | Improved antiangiogenic activity. |
Experimental Protocols
Protocol 1: Preparation of Pinocembrin-Lecithin Complex
-
Objective: To prepare a pinocembrin-lecithin complex to enhance its solubility.
-
Methodology:
-
Dissolve 100 mg of pinocembrin and 200 mg of lecithin in 50 mL of tetrahydrofuran.
-
Stir the mixture for 4 hours at 25°C.
-
Remove the tetrahydrofuran completely using nitrogen purging.
-
Obtain the final pinocembrin-lecithin complex after lyophilization.
-
Protocol 2: Fabrication of Pinocembrin-Loaded Polymeric Micelles (PCB-FPM)
-
Objective: To prepare polymeric micelles to improve the oral bioavailability of pinocembrin.
-
Methodology:
-
This formulation is typically prepared using the thin-film dispersion method.
-
Dissolve pinocembrin and a suitable amphiphilic polymer (e.g., Pluronic) in an organic solvent.
-
Evaporate the organic solvent under reduced pressure to form a thin film.
-
Hydrate the film with an aqueous solution, followed by sonication to form the micelles.
-
Visualizations
Caption: Strategies to overcome pinocembrin's limitations.
Caption: Pinocembrin's neuroprotective mechanisms.
Caption: Workflow for assessing pinocembrin bioavailability.
References
Technical Support Center: Development of Nanotechnology-Based Delivery Systems for Pinocembrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on nanotechnology-based delivery systems for pinocembrin.
Frequently Asked Questions (FAQs)
1. What is pinocembrin and what are its key therapeutic properties?
Pinocembrin (5,7-dihydroxyflavanone) is a natural flavonoid found in sources like honey, propolis, and various plants.[1][2][3] It has demonstrated a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][3]
2. What are the main challenges in the oral delivery of pinocembrin?
The primary challenge in the oral delivery of pinocembrin is its hydrophobic nature, which leads to poor solubility and consequently, low bioavailability. Nanotechnology-based delivery systems are being developed to overcome these limitations.
3. What are the common types of nanocarriers used for pinocembrin delivery?
Common nanocarriers for pinocembrin include polymeric micelles, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and nanoemulsions. These systems can enhance solubility, stability, and bioavailability.
4. What are the key signaling pathways modulated by pinocembrin?
Pinocembrin has been shown to modulate several key signaling pathways, contributing to its therapeutic effects. These include:
-
Anti-inflammatory effects: Inhibition of MAPK, PI3K/AKT, and NF-κB signaling pathways.
-
Neuroprotective effects: Regulation of apoptosis and mitochondrial function, partly through the ERK1/2 signaling pathway.
-
Vasodilation effects: Inhibition of ERK1/2 and Rho-associated protein kinase (ROCK) signaling pathways.
-
Cell proliferation and survival: Activation of ERK1/2 and Akt signaling pathways.
-
Oligodendrocyte differentiation and remyelination: Activation of the mTOR signaling pathway.
Troubleshooting Guides
Nanoparticle Formulation & Synthesis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency (%EE) | - Poor solubility of pinocembrin in the chosen organic solvent. - Incompatible ratio of drug to polymer/lipid. - Rapid drug partitioning into the external aqueous phase during synthesis. - Suboptimal process parameters (e.g., homogenization speed, sonication time). | - Screen different organic solvents for higher pinocembrin solubility. - Optimize the drug-to-carrier ratio through a design of experiments (DoE) approach. - Adjust the viscosity of the aqueous phase to slow drug diffusion. - Systematically vary process parameters to identify optimal conditions. |
| Large Particle Size or High Polydispersity Index (PDI) | - Aggregation of nanoparticles due to insufficient surface charge or steric stabilization. - Inefficient energy input during homogenization or sonication. - Inappropriate concentration of stabilizer or emulsifier. - Ostwald ripening, especially in nanoemulsions. | - Increase the concentration of the stabilizer or use a combination of stabilizers. - Optimize homogenization/sonication parameters (increase speed/time, use an ice bath to prevent overheating). - Ensure the stabilizer concentration is above the critical micelle concentration (CMC) if applicable. - Use a co-surfactant to improve interfacial stability. |
| Nanoparticle Aggregation and Instability During Storage | - Low zeta potential (typically < |20| mV) leading to weak electrostatic repulsion. - Insufficient steric stabilization. - Changes in pH or ionic strength of the storage medium. - Degradation of the carrier material over time. | - Modify the surface charge by incorporating charged lipids or polymers. - Add a cryoprotectant (e.g., trehalose, sucrose) before lyophilization for long-term storage. - Store nanoparticles in a buffer with optimal pH and low ionic strength. - Evaluate the stability of the formulation at different temperatures (e.g., 4°C, 25°C). |
Nanoparticle Characterization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Particle Size Measurements (DLS) | - Presence of aggregates or dust in the sample. - Sample concentration is too high or too low. - Incorrect refractive index and viscosity parameters for the dispersant. | - Filter the sample through a syringe filter (e.g., 0.45 µm) before measurement. - Perform a concentration series to find the optimal measurement range. - Ensure the correct dispersant parameters are entered into the instrument software. |
| Difficulty in Determining Drug Loading | - Incomplete separation of free drug from the nanoparticles. - Degradation of pinocembrin during the extraction process. - Interference from the carrier material in the analytical method (e.g., UV-Vis, HPLC). | - Use techniques like ultracentrifugation or centrifugal filter units to separate unencapsulated drug. - Validate the stability of pinocembrin under the extraction conditions. - Develop a validated HPLC method with a gradient elution to separate pinocembrin from interfering peaks. |
In Vitro Studies
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or Slow Drug Release Profile | - Inappropriate in vitro release method (e.g., dialysis bag method can sometimes misestimate release kinetics). - Poor sink conditions in the release medium. - Drug recrystallization within the nanoparticle matrix. | - Consider alternative methods like low-pressure ultrafiltration or a sample and separate approach. - Add a surfactant (e.g., Tween 80) to the release medium to maintain sink conditions. - Characterize the physical state of the encapsulated drug using techniques like DSC or XRD. |
| Toxicity Observed in Cell Culture Experiments | - Cytotoxicity of the blank nanoparticles (carrier material). - Residual organic solvents from the synthesis process. - High concentration of the nanoparticle formulation. | - Always include a blank nanoparticle control group in your experiments. - Ensure complete removal of organic solvents through methods like dialysis or rotary evaporation. - Perform a dose-response study to determine the non-toxic concentration range of your formulation. |
Data Presentation
Table 1: Physicochemical Properties of Pinocembrin Nanoformulations
| Formulation Type | Carrier Material(s) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Micelles | F127 | 19.90 ± 0.93 | Not Reported | Not Reported | Not Reported | |
| Lecithin Complex | Lecithin | Amorphous State | Not Reported | Not Reported | Not Reported |
Table 2: Biological Activities and Mechanisms of Pinocembrin
| Biological Activity | Key Molecular Targets/Pathways | In Vitro/In Vivo Model | Reference |
| Anti-inflammatory | Inhibition of MAPK, PI3K/AKT, NF-κB | Macrophages, Chondrocytes | |
| Neuroprotection | Inhibition of RAGE, NF-κB, MAPK; Reduction of ROS, Caspase-3 | Primary cortical neurons, SH-SY5Y cells | |
| Antioxidant | Reduction of SOD, MDA, MPO, ROS | Various cell lines | |
| Vasodilation | Inhibition of ERK1/2, ROCK | Rat aortic rings | |
| Anticancer | Induction of apoptosis, cell cycle arrest | Prostate (LNCaP) and Lung (A549) cancer cells |
Experimental Protocols
Preparation of Pinocembrin-Loaded Polymeric Micelles by Thin-Film Hydration
This protocol is adapted from the methodology for preparing polymeric micelles.
-
Dissolution: Dissolve a specific amount of pinocembrin and a carrier polymer (e.g., Pluronic F127) in a suitable organic solvent (e.g., methanol, chloroform) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This will form a thin, uniform film on the inner wall of the flask.
-
Hydration: Hydrate the thin film by adding a specific volume of an aqueous solution (e.g., distilled water, PBS) and rotating the flask at a temperature above the polymer's critical micelle temperature (CMT) for a defined period (e.g., 1 hour).
-
Sonication: To reduce the particle size and ensure a homogenous dispersion, sonicate the resulting micellar solution using a probe sonicator in an ice bath.
-
Purification: Remove any unencapsulated pinocembrin or impurities by filtering the solution through a 0.22 µm syringe filter.
-
Storage: Store the prepared nanoformulation at 4°C for further characterization.
Characterization of Particle Size and Zeta Potential
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the parameters on the Dynamic Light Scattering (DLS) instrument, including the dispersant viscosity and refractive index.
-
Particle Size Measurement: Place the diluted sample in a cuvette and perform the DLS measurement. The instrument will report the Z-average diameter and the Polydispersity Index (PDI).
-
Zeta Potential Measurement: For zeta potential, use a specific folded capillary cell. The instrument applies an electric field and measures the electrophoretic mobility of the nanoparticles to calculate the zeta potential. This value is crucial for predicting the stability of the colloidal dispersion.
In Vitro Drug Release Study using the Dialysis Bag Method
This is a commonly used method for assessing the release profile of encapsulated drugs.
-
Dialysis Bag Preparation: Hydrate a dialysis membrane (with a suitable molecular weight cut-off, e.g., 12 kDa) in the release medium for at least 12 hours before use.
-
Sample Loading: Pipette a known volume (e.g., 1-2 mL) of the pinocembrin nanoparticle formulation into the dialysis bag and securely seal both ends.
-
Release Study Setup: Place the sealed dialysis bag into a larger container (e.g., a beaker) containing a defined volume of release medium (e.g., 100 mL of PBS, pH 7.4, with 0.5% Tween 80 to ensure sink conditions). Place the setup in a shaking water bath at 37°C with constant agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
-
Quantification: Analyze the amount of pinocembrin in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Visualizations
Caption: Experimental workflow for developing pinocembrin nanocarriers.
Caption: Key signaling pathways modulated by pinocembrin.
Caption: Troubleshooting decision tree for nanoparticle aggregation.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low availability and complicated purification of (2S)-pinocembrin.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction, synthesis, and purification of (2S)-pinocembrin.
Troubleshooting Low Yields in Natural Product Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low (2S)-pinocembrin yield from propolis or plant material. | Inefficient extraction solvent. | Optimize the solvent system. For propolis, 60-80% aqueous ethanol has been shown to be effective.[1][2] For plant material, consider solvents of varying polarity, such as ethanol, methanol, or acetone, based on the specific plant matrix.[3] |
| Inappropriate extraction method. | For propolis, maceration is a common technique; ensure sufficient extraction time (e.g., up to 15 days for maximum flavonoid concentration).[4] For plant materials, methods like Soxhlet extraction or accelerated solvent extraction (ASE) may offer higher efficiency than ultrasonic extraction.[5] | |
| Degradation of (2S)-pinocembrin during extraction. | Avoid high temperatures and prolonged exposure to light. Store extracts at low temperatures. | |
| Low concentration in the source material. | Source material from different geographical locations or collection times can have varying concentrations of (2S)-pinocembrin. Screen different sources to identify one with a higher content. |
Troubleshooting Impurities in Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of other flavonoids with (2S)-pinocembrin during chromatography. | Similar polarity of impurities. | Optimize the mobile phase composition in HPLC. A gradient elution may be necessary to separate compounds with close retention times. Consider using a different stationary phase (e.g., C18, phenyl-hexyl) or a different chromatography technique like centrifugal partition chromatography (CPC). |
| Overloading of the chromatography column. | Reduce the amount of crude extract loaded onto the column. | |
| Presence of waxes and other lipophilic impurities. | Incomplete initial extraction and fractionation. | For propolis extracts, a freeze-filtration step at low temperatures can help remove waxes. |
| Inefficient purification using macroporous resins. | Incorrect resin type. | Select a macroporous resin with appropriate polarity. Non-polar or weakly polar resins are often effective for flavonoid purification. |
| Suboptimal adsorption/desorption conditions. | Optimize pH, flow rate, and ethanol concentration for elution. A stepwise gradient of ethanol is often used for effective desorption. |
Troubleshooting Microbial Biosynthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of (2S)-pinocembrin in engineered E. coli or S. cerevisiae. | Accumulation of the inhibitory intermediate, cinnamic acid. | Screen for more efficient enzymes and optimize the expression of downstream genes to reduce cinnamic acid accumulation. |
| Limited availability of the precursor malonyl-CoA. | Overexpress acetyl-CoA carboxylase to increase the intracellular pool of malonyl-CoA. Inhibit competing pathways, such as fatty acid synthesis. | |
| Formation of byproducts like 2′,4′,6′-trihydroxy dihydrochalcone. | Address this by eliminating the undesired byproduct through metabolic engineering. | |
| Toxicity of intermediates or final product to the microbial host. | High intracellular concentrations. | Optimize fermentation conditions (e.g., pH, temperature) to improve cell viability and product tolerance. A two-stage pH fermentation strategy has been proposed to favor different parts of the biosynthetic pathway. |
Troubleshooting Chemical Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in enantiomeric resolution of racemic pinocembrin. | Lack of a suitable resolving agent. | Use a chiral primary amine or a chiral sulfinamide as a resolving agent to form diastereomers that can be separated based on their different physical properties. |
| Formation of byproducts during synthesis. | Non-specific reactions or harsh reaction conditions. | Optimize reaction conditions (temperature, catalyst, reaction time). Utilize protective groups for reactive functional groups to prevent side reactions. |
| Low overall yield of the synthetic route. | Inefficient reaction steps. | Explore alternative synthetic routes with higher-yielding steps. A one-pot, two-step reaction from cinnamic acid and 1,3,5-trihydroxybenzene has been reported as a more straightforward approach. |
Frequently Asked Questions (FAQs)
Availability
-
Q1: Why is the natural availability of (2S)-pinocembrin considered low?
-
A1: (2S)-pinocembrin is found in various natural sources like propolis and a range of plants, including species from the Piperaceae and Asteraceae families. However, the concentration in these sources is often low, making the extraction of large quantities economically challenging.
-
-
Q2: What are the main alternatives to extraction from natural sources?
-
A2: The primary alternatives are microbial biosynthesis and chemical synthesis. Microbial biosynthesis using genetically engineered Escherichia coli or Saccharomyces cerevisiae offers a promising approach for scalable and cost-effective production. Chemical synthesis is also an option, though it presents its own set of challenges.
-
Purification
-
Q3: What makes the purification of (2S)-pinocembrin complicated?
-
A3: Natural extracts contain a complex mixture of other flavonoids and phenolic compounds with similar chemical structures and polarities to (2S)-pinocembrin. This makes their separation difficult, often requiring multiple chromatographic steps.
-
-
Q4: What are the most common methods for purifying (2S)-pinocembrin?
-
A4: A combination of techniques is typically used. Initial purification may involve liquid-liquid extraction or solid-phase extraction. This is often followed by various chromatographic methods, such as column chromatography over silica gel or preparative high-performance liquid chromatography (HPLC). Macroporous resin adsorption is also a widely used technique for enriching flavonoids from crude extracts.
-
-
Q5: How can I improve the purity of my (2S)-pinocembrin sample?
-
A5: To improve purity, a multi-step purification strategy is recommended. This can involve an initial clean-up with macroporous resins to remove highly polar or non-polar impurities, followed by high-resolution chromatography like preparative HPLC for final polishing.
-
Data Presentation
Table 1: Comparison of (2S)-Pinocembrin Yield from Microbial Biosynthesis
| Host Organism | Precursor | Titer (mg/L) | Reference |
| Escherichia coli | Glucose | 97 | |
| Escherichia coli | Glycerol | 198 | |
| Saccharomyces cerevisiae | Glucose | 80 | |
| Saccharomyces cerevisiae | Cinnamic Acid (1 mM) | 16.3 |
Table 2: (2S)-Pinocembrin Content in Extracts from Various Eucalyptus Species
| Eucalyptus Species | Extraction Method | Pinocembrin Content (mg/g of extract) | Reference |
| E. sieberi | Methanol Soxhlet | Not specified in abstract | |
| E. fraxinoides | Methanol Soxhlet | Not specified in abstract | |
| E. pauciflora | Methanol Soxhlet | Lower than E. sieberi and E. fraxinoides | |
| E. stellulata | Not specified | ~2 | |
| E. fraxinoides | Whole leaf extract | 2.4 | |
| E. sieberi | Whole leaf extract | 3.3 |
Experimental Protocols
Protocol for Extraction of (2S)-Pinocembrin from Propolis
This protocol is a generalized procedure based on common practices described in the literature.
-
Sample Preparation: Freeze raw propolis at -20°C overnight. Grind the frozen propolis into a fine powder.
-
Extraction:
-
Macerate the propolis powder in 70% ethanol (e.g., 1:10 w/v) at room temperature with constant stirring.
-
Continue maceration for an optimized duration (e.g., 24 hours to 15 days, depending on the desired efficiency).
-
-
Filtration: Filter the extract to remove solid residues.
-
Wax Removal (Optional but Recommended): Store the ethanolic extract at -16°C overnight to precipitate waxes. Filter the cold extract to remove the precipitated waxes.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract of propolis (EEP).
Protocol for Purification of (2S)-Pinocembrin using Macroporous Resin
This protocol is a general guide based on methods for flavonoid purification.
-
Resin Pre-treatment:
-
Soak the macroporous resin (e.g., D101) in 95% ethanol for 24 hours to remove residual monomers.
-
Wash the resin thoroughly with deionized water.
-
Treat the resin with 0.1 M NaOH, followed by washing with deionized water until neutral.
-
Treat the resin with 0.1 M HCl, followed by washing with deionized water until neutral.
-
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Adsorption:
-
Dissolve the crude extract in an appropriate solvent and adjust the pH if necessary.
-
Load the sample solution onto the column at a controlled flow rate (e.g., 2 bed volumes/hour).
-
-
Washing: Wash the column with deionized water to remove unbound, highly polar impurities.
-
Desorption (Elution):
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).
-
Collect fractions and monitor the eluate for the presence of (2S)-pinocembrin using TLC or HPLC.
-
Combine the fractions containing pure (2S)-pinocembrin.
-
-
Solvent Removal: Evaporate the solvent from the purified fractions under reduced pressure to obtain solid (2S)-pinocembrin.
Protocol for HPLC Purification of (2S)-Pinocembrin
This is a general protocol and may require optimization for specific samples and equipment.
-
Sample Preparation: Dissolve the partially purified (2S)-pinocembrin extract in the mobile phase and filter through a 0.22 µm syringe filter.
-
HPLC System and Column: Use a preparative HPLC system with a C18 column.
-
Mobile Phase: A common mobile phase for flavonoid separation is a gradient of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Gradient Elution:
-
Start with a low percentage of the organic solvent (e.g., 40% acetonitrile).
-
Gradually increase the percentage of the organic solvent over a set period (e.g., to 100% acetonitrile over 30 minutes).
-
Hold at a high percentage of organic solvent to elute any remaining compounds.
-
Return to the initial conditions to re-equilibrate the column.
-
-
Detection: Monitor the elution at a wavelength where (2S)-pinocembrin has strong absorbance (e.g., 290 nm).
-
Fraction Collection: Collect the fractions corresponding to the (2S)-pinocembrin peak.
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent under vacuum.
Mandatory Visualization
Caption: Biosynthetic pathway of (2S)-pinocembrin from glucose.
Caption: General workflow for the purification of (2S)-pinocembrin.
References
Validation & Comparative
A Comparative Guide to the In Vivo Validation of (+)-Pinocembrin's Mechanism of Action in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of (+)-Pinocembrin and its alternative, Edaravone, in the context of ischemic stroke. The information presented is supported by experimental data from preclinical studies, with a focus on elucidating their respective mechanisms of action.
Introduction to this compound and Edaravone
This compound is a naturally occurring flavonoid found in honey and propolis.[1] It has garnered significant interest for its potential therapeutic applications, particularly in neurodegenerative diseases.[1] Preclinical studies have demonstrated its neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic properties in models of ischemic stroke.[1][2] Currently, this compound is undergoing Phase II clinical trials for the treatment of ischemic stroke.[1]
Edaravone is a synthetic free radical scavenger that has been clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). Its primary mechanism of action involves the reduction of oxidative stress, a key contributor to neuronal damage in ischemic events.
In Vivo Performance Comparison: this compound vs. Edaravone
The following tables summarize quantitative data from a comparative in vivo study utilizing a rat model of Middle Cerebral Artery Occlusion (MCAO), a standard preclinical model of ischemic stroke.
Table 1: Neuroprotective Effects of this compound and Edaravone in a Rat MCAO Model
| Treatment Group | Dose (mg/kg) | Administration Route | Infarct Volume (% of Ischemic Hemisphere) | Neurological Deficit Score (mNSS) |
| Sham | - | - | 0 | 0.5 ± 0.5 |
| I/R (Ischemia/Reperfusion) | - | - | 51.28 ± 5.6 | 13.5 ± 1.5 |
| This compound | 1 | Intravenous | 40.15 ± 4.8 | 10.2 ± 1.8 |
| This compound | 3 | Intravenous | 32.54 ± 4.2 | 8.5 ± 1.6 |
| This compound | 10 | Intravenous | 25.87 ± 3.9 | 6.8 ± 1.4 |
| Edaravone | 3.5 | Intravenous | 35.62 ± 4.5 | 9.1 ± 1.7 |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. I/R group. Data are presented as mean ± SD.
Table 2: Effect of this compound and Edaravone on Brain Edema in a Rat MCAO Model
| Treatment Group | Dose (mg/kg) | Brain Swelling Ratio (%) |
| Sham | - | 1.2 ± 0.5 |
| I/R (Ischemia/Reperfusion) | - | 22.91 ± 3.8 |
| This compound | 1 | 16.84 ± 3.1* |
| This compound | 3 | 12.57 ± 2.9 |
| This compound | 10 | 9.85 ± 2.5*** |
| Edaravone | 3.5 | 14.23 ± 3.2 |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. I/R group. Data are presented as mean ± SD.
Mechanisms of Action
This compound: A Multi-Target Approach
This compound exerts its neuroprotective effects through a multi-faceted mechanism primarily involving the inhibition of inflammatory and apoptotic pathways.
-
Anti-inflammatory Effects: this compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
-
Anti-apoptotic Effects: The compound also mitigates neuronal apoptosis by modulating the expression of key apoptotic proteins.
Signaling Pathway Diagrams:
Figure 1: this compound inhibits the NF-κB signaling pathway.
Figure 2: this compound modulates the MAPK signaling pathway.
Edaravone: A Potent Antioxidant
Edaravone's neuroprotective effects are primarily attributed to its potent free radical scavenging activity. It effectively reduces oxidative stress, a major contributor to secondary brain injury after ischemia.
-
Free Radical Scavenging: Edaravone directly scavenges hydroxyl radicals and peroxyl radicals, thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.
-
Activation of Nrf2 Pathway: Edaravone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of various antioxidant enzymes, such as heme oxygenase-1 (HO-1).
Signaling Pathway Diagram:
Figure 3: Edaravone activates the Nrf2 antioxidant pathway.
Experimental Protocols
Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used and well-established preclinical model for focal cerebral ischemia.
Procedure:
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane or chloral hydrate).
-
Surgical Preparation: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Introduce a nylon monofilament suture into the ICA and advance it to occlude the origin of the middle cerebral artery.
-
Reperfusion: For transient MCAO, withdraw the suture after a defined period (e.g., 2 hours) to allow for reperfusion.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.
Experimental Workflow Diagram:
References
A Comparative Analysis of the Antioxidant Capacity of (+)-Pinocembrin and Trolox
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant capacities of the natural flavonoid (+)-Pinocembrin and Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard. The following analysis is based on experimental data from radical scavenging assays to offer a clear perspective on their relative potencies.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to scavenge 50% of the free radicals in an assay. A lower IC50 value indicates a higher antioxidant potency.
Data from a comparative study evaluating various compounds isolated from Mexican brown propolis provides a direct assessment of Pinocembrin against Trolox using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assays.
| Compound | Assay | IC50 (µg/mL) | Relative Potency |
| This compound | DPPH | > 200[1] | Low Activity[1] |
| ABTS | > 200[1] | Low Activity[1] | |
| Trolox | DPPH | 6.3[1] | High Activity |
As the data indicates, Trolox demonstrates significantly higher antioxidant activity in the DPPH radical scavenging assay, with an IC50 value of 6.3 µg/mL. In contrast, Pinocembrin showed very low activity, with an IC50 value greater than 200 µg/mL in both the DPPH and ABTS assays. This suggests that Trolox is a substantially more potent direct radical scavenger under these in vitro conditions. This experimental finding is supported by theoretical studies which also conclude that Pinocembrin exhibits lower reactivity compared to common reference antioxidants like Trolox.
Mechanism of Antioxidant Action: Radical Scavenging
The primary mechanism for the direct antioxidant activity of compounds like Pinocembrin and Trolox is their ability to donate a hydrogen atom or an electron to neutralize unstable free radicals. This process converts the radical into a more stable, non-reactive species, thereby terminating the oxidative chain reaction.
Caption: General mechanism of free radical scavenging by an antioxidant compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the DPPH and ABTS assays used to evaluate antioxidant capacity.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method based on electron transfer that measures the capacity of an antioxidant to scavenge the stable DPPH free radical.
-
Preparation of Reagents : A stock solution of DPPH is prepared in ethanol or methanol to a specific concentration (e.g., 0.2 mM). The test compounds (Pinocembrin, Trolox) are prepared in a suitable solvent at various concentrations.
-
Reaction Mixture : An aliquot of the test compound solution is mixed with the DPPH solution in a 96-well plate or cuvette.
-
Incubation : The mixture is shaken and incubated in the dark at room temperature for a defined period (e.g., 20-30 minutes).
-
Measurement : The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation : The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Ability (%) = [1 − (A_sample / A_control)] × 100 Where A_sample is the absorbance of the DPPH solution with the test compound, and A_control is the absorbance of the DPPH solution without the compound. The IC50 value is then determined from a dose-response curve.
ABTS Radical Cation Scavenging Assay
The ABTS (2,2′-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid)) assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Generation of ABTS•+ : The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
Preparation of Reagents : The ABTS•+ solution is diluted with a buffer (e.g., phosphate buffer, pH 7.4) to a specific absorbance at 734 nm. Test compounds are prepared at various concentrations.
-
Reaction Mixture : An aliquot of the test compound is mixed with the diluted ABTS•+ solution.
-
Incubation : The reaction is incubated at room temperature for a set time (e.g., 30 minutes in the dark).
-
Measurement : The absorbance is read at 734 nm.
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often compared against a Trolox standard curve and expressed as a TEAC value (in mmol of Trolox equivalents per gram of sample).
Caption: Generalized workflow for DPPH and ABTS antioxidant capacity assays.
Conclusion
Based on the available in vitro experimental data from DPPH and ABTS radical scavenging assays, Trolox is a significantly more potent antioxidant than this compound. While Pinocembrin is recognized for a wide range of pharmacological activities, including anti-inflammatory and neuroprotective effects, its direct free radical scavenging capacity is considerably lower than that of the standard antioxidant Trolox. This distinction is critical for researchers when selecting compounds for studies where high direct antioxidant potency is a primary requirement.
References
Unveiling the Anti-Inflammatory Potential of (+)-Pinocembrin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the anti-inflammatory effects of (+)-Pinocembrin in established mouse models. We present a comparative overview against commonly used anti-inflammatory agents, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
This compound, a natural flavonoid, has demonstrated significant anti-inflammatory properties across various preclinical studies. This guide synthesizes key findings to offer a clear perspective on its efficacy and mechanisms of action, facilitating informed decisions in research and development.
Comparative Efficacy of this compound in a Carrageenan-Induced Paw Edema Model
Table 1: Effect of Treatments on Carrageenan-Induced Paw Edema and Inflammatory Mediators
| Treatment Group | Dose | Paw Edema Inhibition (%) | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction |
| Control (Carrageenan) | - | - | Baseline | Baseline | Baseline |
| Indomethacin | 10 mg/kg | 31.67% | Significant | Significant | Significant |
| CRMeOH | 500 mg/kg | 29.60% | Significant | Significant | Significant |
Data for CRMeOH and Indomethacin are sourced from a study on Cissus repens and are provided as a reference for effective anti-inflammatory activity in this model[1].
Efficacy of this compound in a Lipopolysaccharide-Induced Acute Lung Injury Model
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is used to model acute lung injury (ALI). Studies have shown that LPS administration in mice leads to a significant increase in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the bronchoalveolar lavage fluid (BALF)[2][3]. While specific in vivo quantitative data for this compound in an LPS-induced ALI mouse model is not detailed in the reviewed literature, in vitro studies have shown that pinocembrin dose-dependently inhibits the production of TNF-α and IL-1β in LPS-stimulated microglial cells. This suggests a strong potential for similar efficacy in vivo.
Table 2: Effect of Treatments on Pro-Inflammatory Cytokines in BALF from LPS-Induced ALI Mice
| Treatment Group | Dose | TNF-α Levels in BALF | IL-6 Levels in BALF |
| Control (Saline) | - | Baseline | Baseline |
| LPS | Varies | Significantly Increased | Significantly Increased |
| This compound | - | Expected to be Significantly Reduced | Expected to be Significantly Reduced |
Expected outcomes for this compound are based on its known in vitro anti-inflammatory mechanisms. Specific in vivo dose-response data requires further investigation.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This protocol is a standard method for inducing acute inflammation to evaluate the efficacy of anti-inflammatory compounds.
-
Animals: Male ICR mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly divided into control, standard (e.g., indomethacin 10 mg/kg), and test groups (e.g., this compound at various doses).
-
Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected for the measurement of inflammatory mediators like TNF-α, IL-1β, and IL-6.
Lipopolysaccharide-Induced Acute Lung Injury in Mice
This model is used to study the pathogenesis of ALI and to test potential therapeutic agents.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized for at least one week.
-
Grouping: Mice are divided into control, LPS, and treatment groups.
-
Administration: The test compound is administered (e.g., intraperitoneally or orally) prior to LPS challenge.
-
Induction of ALI: Mice are anesthetized, and LPS (e.g., 10 μ g/mouse in saline) is instilled intratracheally. Control mice receive saline.
-
Sample Collection: At a specified time point (e.g., 6, 16, or 24 hours) after LPS instillation, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline to collect BALF.
-
Cytokine Analysis: The BALF is centrifuged, and the supernatant is used to measure the levels of TNF-α and IL-6 using ELISA kits.
-
Histopathology: Lung tissues can be collected, fixed in formalin, and processed for histological examination to assess the degree of inflammation and injury.
Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by reducing the phosphorylation of IKKα and IKKβ, thereby preventing IκBα degradation and the nuclear translocation of p65.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of several kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These kinases are activated by various extracellular stimuli, including LPS, and in turn, activate transcription factors that regulate the expression of inflammatory mediators. Studies have demonstrated that this compound can suppress the phosphorylation of p38, JNK, and ERK, thereby inhibiting the downstream inflammatory response.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a test compound like this compound in a mouse model of inflammation.
References
- 1. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural (+)-Pinocembrin: Evaluating Efficacy for Research and Drug Development
For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and natural sources of bioactive compounds is paramount. This guide provides a comparative overview of synthetic versus natural (+)-Pinocembrin, focusing on its efficacy based on available experimental data. While direct comparative studies are limited, this document outlines the established biological activities of pinocembrin, details common experimental protocols for its evaluation, and presents a framework for future comparative analysis.
Pinocembrin, a flavonoid found in various plants, honey, and propolis, has garnered significant attention for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] As a promising therapeutic agent, pinocembrin is now accessible through both natural extraction and chemical or biological synthesis.[4][5] This guide delves into the available scientific literature to provide a comprehensive comparison for researchers.
Comparative Efficacy: An Overview of Biological Activities
While the intrinsic biological activity of a pure molecule should not differ based on its source, the presence of impurities or co-extracted compounds in natural preparations versus synthetic ones could potentially influence overall efficacy. However, current research does not provide a direct comparative study on the efficacy of synthetic versus natural this compound. The data presented below is a summary of the biological activities of pinocembrin as reported in studies where the source is either specified as natural or not explicitly differentiated, implying the findings are applicable to the pure compound.
Neuroprotective Effects
Pinocembrin has shown significant promise in mitigating neuronal damage in models of cerebral ischemia. Its neuroprotective mechanisms are attributed to its ability to reduce oxidative stress, inhibit apoptosis, and modulate inflammatory responses within the central nervous system.
Anti-inflammatory Activity
The anti-inflammatory properties of pinocembrin are well-documented. It exerts its effects by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways involved in the inflammatory cascade.
Antioxidant Properties
Pinocembrin acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems. This activity is fundamental to many of its therapeutic effects.
Quantitative Data on Pinocembrin Efficacy
The following tables summarize quantitative data from various studies on the effects of pinocembrin. It is important to note that these studies do not compare synthetic and natural sources directly.
| Biological Activity | Model System | Concentration/Dose | Observed Effect | Reference |
| Neuroprotection | Rat model of permanent middle cerebral artery occlusion (pMCAO) | 10 mg/kg (i.v.) | Reduced brain swelling, improved behavioral deficits, alleviated neuronal apoptosis. | |
| Oxygen-glucose deprivation/reoxygenation (OGD/R) in primary neurons | Not specified | Decreased caspase-3 expression and increased PARP degradation. | ||
| Anti-inflammatory | Lipopolysaccharide (LPS)-induced inflammation | Not specified | Inhibits the production of TNF-α, IL-1β, NO, and PGE2. | |
| Human chondrocytes | Not specified | Inhibits the expression of MMP-1, MMP-3, and MMP-13 at both mRNA and protein levels. | ||
| Antioxidant | Not specified | Not specified | Down-regulates the contents of superoxide dismutase (SOD), malondialdehyde (MDA), myeloperoxidase (MPO), and ROS. |
Experimental Protocols
To facilitate further research and direct comparative studies, this section outlines generalized experimental protocols for assessing the key biological activities of this compound.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).
-
OGD Induction: Replace the normal culture medium with a glucose-free medium and incubate the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2-4 hours).
-
Reoxygenation: Replace the OGD medium with the original culture medium containing either vehicle control, natural this compound, or synthetic this compound at various concentrations. Incubate under normoxic conditions for 24 hours.
-
Assessment of Cell Viability: Quantify cell viability using an MTT or LDH assay.
-
Apoptosis Analysis: Assess apoptosis by TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.
In Vivo Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Lung Injury Model
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
Treatment: Administer vehicle control, natural this compound, or synthetic this compound (e.g., intraperitoneally) at a predetermined dose one hour before LPS challenge.
-
LPS Challenge: Administer LPS intranasally or intratracheally to induce lung inflammation.
-
Sample Collection: After a specific time point (e.g., 6-24 hours), collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analysis:
-
Measure total and differential cell counts in BALF.
-
Quantify pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in BALF using ELISA.
-
Perform histological analysis of lung tissue to assess inflammation and injury.
-
Signaling Pathways and Experimental Workflow
The biological effects of pinocembrin are mediated through various signaling pathways. The diagrams below illustrate these pathways and a proposed experimental workflow for a comparative study.
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for comparing synthetic and natural this compound.
Conclusion
This compound is a promising natural product with a wide array of therapeutic potentials. While both natural and synthetic sources are available, there is a clear gap in the literature directly comparing their efficacy. The information and protocols provided in this guide are intended to equip researchers with the necessary framework to conduct such comparative studies. Future research should focus on head-to-head comparisons of highly purified synthetic and natural this compound in various preclinical models to definitively ascertain any differences in their biological performance. This will be crucial for making informed decisions in drug development and clinical applications.
References
- 1. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Properties of (+)-Pinocembrin and Chrysin
For Researchers, Scientists, and Drug Development Professionals
(+)-Pinocembrin and chrysin, two naturally occurring flavonoids, have garnered significant attention in oncological research for their potential as anticancer agents. Both compounds, commonly found in sources like honey and propolis, exhibit a range of biological activities that can interfere with cancer progression.[1] This guide provides a comprehensive comparison of their anticancer activities, supported by experimental data, to aid researchers in their exploration of these promising natural products.
Comparative Anticancer Activity: A Quantitative Overview
The cytotoxic effects of this compound and chrysin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in multiple studies. While direct comparative studies are limited, the available data provides valuable insights into their relative efficacy.
One study directly comparing the two flavonoids on hepatocellular carcinoma (HCC) cell lines found that this compound inhibited the proliferation of both HepG2 and Li-7 cell lines.[2] In contrast, chrysin only exhibited specific toxicity towards the HepG2 cell line, suggesting a potentially broader spectrum of activity for pinocembrin against HCC.[2]
The following tables summarize the IC50 values for this compound and chrysin against various cancer cell lines as reported in different studies. It is important to note that variations in experimental conditions (e.g., cell density, incubation time) can influence IC50 values, and therefore, direct comparisons between different studies should be made with caution.
Table 1: IC50 Values of this compound against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 48h | 226.35 ± 19.33 | [3] |
| 72h | 108.36 ± 10.71 | [3] | ||
| MDA-MB-231 | Breast Cancer | 48h | 183.32 ± 17.94 | |
| 72h | 96.83 ± 9.62 | |||
| SKBR3 | Breast Cancer | 48h | 193.32 ± 18.34 | |
| 72h | 104.72 ± 9.62 | |||
| PC-3 | Prostate Cancer | 12h | >48 | |
| 24h | ~30 | |||
| A549 | Lung Cancer | 24h, 48h, 72h | Concentration-dependent decrease in viability |
Table 2: IC50 Values of Chrysin against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 48h | 24.5 ± 0.08 | |
| 72h | 8.5 ± 0.01 | |||
| A549 | Lung Cancer | 24h, 48h, 72h | 20.51 ± 1.27 (at 72h) | |
| U937 | Leukemia | Not Specified | 16 | |
| HeLa | Cervical Cancer | Not Specified | 14.2 | |
| MDA-MB-231 | Breast Cancer | Not Specified | Significant inhibition at 100 µM |
Mechanisms of Anticancer Action
Both this compound and chrysin exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating cancerous cells. Both flavonoids have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
This compound: Studies have shown that pinocembrin induces apoptosis in various cancer cells, including prostate and lung cancer cells. This is often associated with the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, and the activation of caspases, such as caspase-3 and caspase-9.
-
Chrysin: Chrysin is also a potent inducer of apoptosis in a wide range of cancer cell lines. Its pro-apoptotic effects are mediated through the activation of caspases and the inactivation of survival signaling pathways like Akt. In some cancer cells, chrysin enhances the effects of other apoptosis-inducing agents like TNFα.
Cell Cycle Arrest
By interfering with the cell cycle, these flavonoids can halt the uncontrolled proliferation of cancer cells.
-
This compound: Pinocembrin has been observed to cause cell cycle arrest at the G1 phase in hepatocellular carcinoma cells and at the G0/G1 phase in prostate cancer cells. This arrest is associated with the downregulation of key cell cycle regulatory proteins such as cyclin D1, cyclin E, CDK4, and CDK6.
-
Chrysin: Chrysin has been shown to induce G1 cell cycle arrest in human melanoma cells. This effect is linked to the upregulation of the cell cycle inhibitor p21.
Modulation of Key Signaling Pathways
The anticancer activities of this compound and chrysin are also attributed to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation, and its inhibition is a major target for cancer therapy.
-
This compound: Pinocembrin has been shown to suppress the PI3K/Akt signaling pathway in breast cancer cells, contributing to its antiproliferative and pro-apoptotic effects.
-
Chrysin: Chrysin can also inhibit the PI3K/Akt pathway, which is one of the mechanisms by which it induces apoptosis in cancer cells.
STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and invasion.
-
This compound: Pinocembrin has been demonstrated to inhibit the activation of STAT3 in non-small cell lung cancer cells, thereby suppressing their migration and invasion. It also suppresses STAT3 phosphorylation in hepatocellular carcinoma cells.
-
Chrysin: Chrysin has been found to inhibit the activation of STAT3 in bladder cancer cells, contributing to its antitumor effects.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activities of this compound and chrysin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or chrysin for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or chrysin for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
-
Protein Extraction: After treatment with the compounds, cells are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins overnight at 4°C. Subsequently, the membrane is incubated with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and chrysin, as well as a typical experimental workflow for their comparative analysis.
Caption: Signaling pathways modulated by this compound and Chrysin.
Caption: Experimental workflow for comparing anticancer activities.
Conclusion
Both this compound and chrysin demonstrate significant anticancer properties through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. The available data suggests that their efficacy can be cell-type dependent. While chrysin has shown potent activity in several cancer models, this compound may have a broader effect on certain cancers like HCC. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential and to identify the cancer types that would be most responsive to each of these natural flavonoids. This guide provides a foundational understanding for researchers to design and interpret future investigations into these promising anticancer agents.
References
- 1. Pinostrobin and Tectochrysin Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase [mdpi.com]
- 2. Anti-proliferative Effects of Pinocembrin Isolated From Anomianthus dulcis on Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of (+)-Pinocembrin: A Comparative Guide to In Silico and In Vitro Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the predicted and experimentally validated molecular targets of (+)-Pinocembrin. We delve into the supporting data from molecular docking studies and in vitro assays, offering a clear perspective on its therapeutic potential.
This compound, a natural flavonoid found in honey and propolis, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. Understanding its mechanism of action at a molecular level is crucial for its development as a therapeutic agent. Molecular docking has emerged as a powerful tool to predict the binding of this compound to various protein targets. This guide summarizes the key findings from these in silico studies and presents the available experimental data that validates these predictions.
Comparative Analysis of this compound's Molecular Targets
Molecular docking studies have identified several potential protein targets for this compound. The binding affinity, typically represented by binding energy (kcal/mol), indicates the strength of the interaction between this compound and its target. A more negative binding energy suggests a stronger and more stable interaction. The following tables summarize the in silico docking results and the available in vitro validation data for key targets.
In Silico Molecular Docking Data
| Target Protein | PDB ID | Binding Energy (kcal/mol) of this compound | Binding Energy (kcal/mol) of Known Inhibitor/Comparator | Known Inhibitor/Comparator | Reference |
| VEGFR-2 | 4ASD | -8.50 | -6.49 | Sorafenib | [1] |
| -8.02 | YLT192 | [1] | |||
| MMP-1 | 966C | -9.74 | -10.66 | Retinol | [2] |
| -5.63 | Vitamin C | [2] | |||
| MMP-3 | 1G4K | Not Specified | Not Specified | Not Specified | [2] |
| MMP-9 | 2OW0 | -9.63 | -10.54 | Retinol | |
| -1.8 | Vitamin C | ||||
| Nitric Oxide Synthase | 3E7G | -10.3 | Not Specified | Not Specified | |
| Cytochrome P450 1A2 | 2HI4 | -10.0 | Not Specified | Not Specified | |
| Delta Opioid Receptor | 4N6H | -9.5 | Not Specified | Not Specified |
In Vitro Experimental Validation Data
| Target Protein | Assay Type | Metric | Value for this compound | Comparator & Value | Reference |
| MMP-9 | Gelatin Zymography | Inhibition of proteolytic activity | Dose-dependent inhibition | Not Specified | |
| qPCR | Inhibition of gene expression | Dose-dependent inhibition | Not Specified | ||
| α-Glucosidase (Maltase) | Enzyme Inhibition Assay | IC50 | 0.35 ± 0.021 mM | Not Specified | |
| α-Glucosidase (Sucrase) | Enzyme Inhibition Assay | IC50 | 0.39 ± 0.020 mM | Not Specified | |
| CYP1A2 | Enzyme Inhibition Assay (in RLM) | IC50 | 3.11 ± 0.09 µM | Not Specified |
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's action and the process of target validation, the following diagrams are provided.
References
A Comparative Analysis of (+)-Pinocembrin and Naringenin on Endothelial Function
An Objective Guide for Researchers and Drug Development Professionals
The integrity of the vascular endothelium is paramount for cardiovascular health, with endothelial dysfunction being a key initiator of atherosclerosis. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their potential vasoprotective effects. Among these, (+)-Pinocembrin, abundant in propolis and honey, and naringenin, a major flavonoid in citrus fruits, have emerged as promising candidates for improving endothelial function. This guide provides a comparative analysis of their effects, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.
Quantitative Comparison of Efficacy
To facilitate a direct comparison, the following tables summarize the quantitative effects of this compound and naringenin on key markers of endothelial function as reported in preclinical studies.
Table 1: Effects on Nitric Oxide (NO) Production and eNOS Activation
| Compound | Model | Concentration | Effect on NO Production | Effect on eNOS Activation/Expression | Reference |
| This compound | Bone Marrow-Derived Endothelial Progenitor Cells (EPCs) | 10 mg/L | Increased NO levels | Upregulated via PI3K-eNOS-NO pathway | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Increased NO production | Not Specified | [2] | |
| Naringenin | Human Umbilical Vein Endothelial Cells (HUVECs) | 200 μM | Increased NO production | Upregulated eNOS activity via AMPKα/Sirt1 | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 12.5-100 μM | No significant change in NO production | No significant change in eNOS expression | [4][5] | |
| Fructose-fed rats | 100 mg/kg/day | Increased serum NO concentration | Increased aortic eNOS and p-eNOS expression |
Table 2: Vasodilation Effects
| Compound | Model | Concentration | Effect on Vasodilation | Mechanism | Reference |
| This compound | Rat Aortic Rings | Not Specified | Endothelium-independent relaxation | Blockade of Rho A/ROCK pathway | |
| Rat Aorta | Not Specified | Inhibits Angiotensin II-induced vasoconstriction | Suppression of [Ca2+] increase and ERK1/2 activation | ||
| Naringenin | Rat Aorta | Not Specified | Restored acetylcholine-mediated vasodilation in high glucose conditions | Increased eNOS activity and NO level | |
| Hypercholesterolemic Rat Aortas | 100 mg/kg/day | Improved endothelium-dependent vasodilation | Increased NO bioavailability |
Signaling Pathways and Mechanisms of Action
Both this compound and naringenin exert their effects on the endothelium through the modulation of complex signaling cascades. The diagrams below illustrate their primary mechanisms of action.
Caption: Signaling pathway of this compound in endothelial cells.
Caption: Signaling pathway of Naringenin in endothelial cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess endothelial function.
1. Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model for studying endothelial function in vitro.
-
Culture Conditions: HUVECs are typically cultured in endothelial cell medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 U/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to reach 80-90% confluence before treatment with various concentrations of this compound or naringenin for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
2. Nitric Oxide (NO) Production Assay
-
Principle: NO production is often measured indirectly by quantifying its stable metabolites, nitrite and nitrate, in the cell culture supernatant. The Griess reagent assay is a common method.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark at room temperature for a specified time (e.g., 10-15 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
3. Western Blot Analysis for Protein Expression
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as eNOS, p-eNOS (phosphorylated eNOS), Akt, and AMPK.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins (e.g., anti-eNOS, anti-p-eNOS).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
-
4. Ex Vivo Vasodilation Studies using Wire Myography
-
Principle: This "gold standard" technique measures the contractile and relaxant responses of isolated blood vessel segments in a controlled physiological environment.
-
Procedure:
-
Isolate a blood vessel (e.g., thoracic aorta) from a euthanized animal (e.g., rat).
-
Cut the vessel into small rings (e.g., 2 mm) and mount them on a wire myograph in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O2/5% CO2.
-
Allow the rings to equilibrate and then pre-contract them with a vasoconstrictor (e.g., phenylephrine or norepinephrine).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound (this compound or naringenin) or an endothelium-dependent vasodilator (e.g., acetylcholine) to assess vasorelaxation.
-
Record the changes in tension and express the relaxation as a percentage of the pre-contraction.
-
Caption: General experimental workflow for assessing endothelial function.
Conclusion
Both this compound and naringenin demonstrate significant potential in improving endothelial function through various mechanisms, including the enhancement of nitric oxide bioavailability and the attenuation of inflammatory and oxidative stress pathways. Naringenin appears to exert its effects primarily through the AMPKα/Sirt1 and PI3K/Akt pathways, leading to increased eNOS activity. In contrast, this compound's benefits are linked to the PI3K/Akt/eNOS pathway and the inhibition of pro-inflammatory MAPK and NF-κB signaling.
While both flavonoids show promise, direct comparative studies under identical experimental conditions are limited. The available data suggests that their efficacy and primary mechanisms of action may differ, highlighting the need for further head-to-head research to fully elucidate their therapeutic potential for cardiovascular diseases. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of robust and comparable data.
References
- 1. Pinocembrin, a major flavonoid in propolis, improves the biological functions of EPCs derived from rat bone marrow through the PI3K-eNOS-NO signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naringenin ameliorates homocysteine induced endothelial damage via the AMPKα/Sirt1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct effects of naringenin and hesperetin on nitric oxide production from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of (+)-Pinocembrin Against Drug-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance poses a significant threat to global health. In the quest for novel therapeutic agents, natural compounds have emerged as a promising avenue of research. Among these, the flavonoid (+)-Pinocembrin has demonstrated notable antimicrobial activity against a range of pathogenic bacteria, including multidrug-resistant strains. This guide provides an objective comparison of the antimicrobial efficacy of this compound against resistant bacteria, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.
Comparative Antimicrobial Efficacy
This compound has shown inhibitory and bactericidal activity against several clinically relevant resistant bacteria. The following tables summarize the available data on its Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) in comparison to conventional antibiotics.
Table 1: In Vitro Activity of this compound Against Gram-Positive Resistant Bacteria
| Bacterial Species | Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 62.5 | 1-2 | [1] |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 62.5 - 125 | 1-4 | [2] |
| Enterococcus faecalis | ATCC 29212 | 100 - 200 | 1-4 | [3] |
Table 2: In Vitro Activity of this compound Against Gram-Negative Resistant Bacteria
| Bacterial Species | Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |
| Aeromonas hydrophila (Multidrug-Resistant) | Clinical Isolate | 256 | >64 | [4] |
| Escherichia coli | ATCC 25922 | 128 - 256 | 0.015 - 1 | |
| Klebsiella pneumoniae | ATCC 13883 | >256 | 0.015 - 1 | |
| Acinetobacter baumannii | ATCC 19606 | >256 | 0.125 - 4 |
Mechanism of Antimicrobial Action
The antimicrobial activity of this compound is attributed to its ability to disrupt key bacterial cellular processes. The primary mechanism involves increasing the permeability of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death. Furthermore, studies suggest that this compound can interfere with bacterial protein and DNA metabolism.
Another promising aspect of this compound's antimicrobial action is its potential to inhibit quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor expression and biofilm formation. By disrupting QS pathways, this compound may attenuate bacterial pathogenicity and enhance their susceptibility to conventional antibiotics.
Figure 1: Proposed antimicrobial mechanisms of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.
Figure 2: Experimental workflow for MIC and MBC determination.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Bacterial culture in logarithmic growth phase
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Perform two-fold serial dilutions of the this compound stock solution in the wells of a 96-well plate containing MHB.
-
Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
To determine the MBC, subculture 10-100 µL from each well showing no visible growth onto an appropriate agar medium.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.
Time-Kill Kinetic Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound solution at various concentrations (e.g., 1x, 2x, and 4x MIC)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Agar plates for colony counting
-
Sterile saline or PBS for dilutions
Procedure:
-
Prepare a standardized bacterial suspension in fresh broth.
-
Add this compound at the desired concentrations to separate culture tubes containing the bacterial suspension. Include a growth control without the compound.
-
Incubate the tubes in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 24 hours.
-
Count the number of colony-forming units (CFU/mL) for each time point and treatment.
-
Plot the log10 CFU/mL against time to generate the time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to assess the interaction between two antimicrobial agents, in this case, this compound and a conventional antibiotic.
Figure 3: Workflow for the checkerboard synergy assay.
Procedure:
-
In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and a conventional antibiotic along the y-axis.
-
This creates a matrix of wells with various combinations of the two agents.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).
-
Interpret the results: Synergy is indicated by an FIC index of ≤0.5, an additive effect by an FIC index of >0.5 to ≤4, and antagonism by an FIC index of >4.
Anti-Biofilm Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
Procedure:
-
Grow bacterial cultures in a suitable medium to the logarithmic phase.
-
In a 96-well flat-bottom plate, add the bacterial suspension and different concentrations of this compound. Include a growth control without the compound.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.
-
Carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with a 0.1% crystal violet solution for 15-20 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the stained biofilm by adding a suitable solvent (e.g., 30% acetic acid or ethanol).
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a microplate reader.
-
A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.
Conclusion
The available evidence suggests that this compound is a promising natural compound with significant antimicrobial activity against a variety of resistant bacteria. Its multifaceted mechanism of action, including membrane disruption and potential quorum sensing inhibition, makes it an attractive candidate for further investigation. The provided experimental protocols offer a framework for researchers to validate and expand upon these findings. Further comparative studies against a broader range of clinically relevant resistant strains and in vivo efficacy studies are warranted to fully elucidate the therapeutic potential of this compound in the fight against antimicrobial resistance.
References
- 1. Comparative Study of Teicoplanin vs Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pinocembrin Protects Against Dextran Sulfate Sodium-Induced Rats Colitis by Ameliorating Inflammation, Improving Barrier Function and Modulating Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the antibacterial mechanism of pinocembrin against multidrug-resistant Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Radical Scavenging Activity: Pinocembrin vs. Apigenin
In the realm of natural flavonoids, both pinocembrin and apigenin are recognized for their diverse biological activities, including their potential as antioxidants. This guide provides a detailed comparison of their radical scavenging capabilities, drawing upon available experimental and theoretical data. The information is tailored for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these two compounds.
Structural and Theoretical Differences
Pinocembrin is a flavanone, characterized by a saturated C2-C3 bond in its C ring. In contrast, apigenin is a flavone, possessing a C2=C3 double bond. This structural distinction is crucial as it influences the electronic properties of the molecules. Theoretical and computational studies consistently suggest that apigenin exhibits higher radical scavenging activity than pinocembrin.[1][2] The double bond in apigenin's structure allows for greater electron delocalization, which enhances its ability to donate a hydrogen atom or an electron to stabilize a free radical. Pinocembrin's saturated structure limits this resonance effect, leading to what is predicted to be a lower intrinsic reactivity towards free radicals.[1][2]
Quantitative Analysis of Radical Scavenging Activity
Direct experimental comparisons of the radical scavenging activity of pinocembrin and apigenin in the same study are limited in publicly available literature. The following table summarizes IC₅₀ values—the concentration of the compound required to scavenge 50% of the initial radicals—from different studies.
Disclaimer: The data presented below is compiled from separate experiments. IC₅₀ values are highly sensitive to specific assay conditions (e.g., solvent, reaction time, initial radical concentration). Therefore, these values should be interpreted as indicative of each compound's activity under the reported conditions and not as a direct, absolute comparison.
| Compound | Assay | IC₅₀ Value | Reference(s) |
| Apigenin | DPPH | 8.5 µM | |
| Apigenin | ABTS | 344 µg/mL | [3] |
| Pinocembrin | DPPH | No direct IC₅₀ value reported; noted to be less active than 4-hydroxybenzaldehyde but more active than pinostrobin. |
Experimental Protocols
To provide a framework for the quantitative data, detailed methodologies for the most common radical scavenging assays are outlined below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the ability of antioxidants to donate hydrogen atoms or electrons.
Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes the reduced, stable form (DPPH-H), leading to a loss of color. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
General Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution is kept in the dark to prevent degradation.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound (pinocembrin or apigenin) and a control (solvent without the test compound).
-
Incubation: The mixtures are shaken and incubated at room temperature in the dark for a set period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺).
Principle: ABTS is oxidized to its radical cation, ABTS•⁺, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•⁺ radical has a characteristic blue-green color with maximum absorbance at specific wavelengths (e.g., 734 nm). In the presence of an antioxidant, the radical cation is reduced back to the neutral ABTS form, causing the solution to decolorize.
General Protocol:
-
Generation of ABTS•⁺: An aqueous stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.
-
Preparation of Working Solution: The ABTS•⁺ stock solution is diluted with a solvent (e.g., ethanol or phosphate-buffered saline) to achieve a specific absorbance (e.g., 0.70 ± 0.02) at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•⁺ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6-7 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The scavenging activity and IC₅₀ value are calculated similarly to the DPPH assay.
Workflow and Visualization
The logical flow of a typical in vitro radical scavenging experiment can be visualized as follows.
Caption: General workflow of an in vitro radical scavenging assay.
Conclusion
Based on theoretical models and structural analysis, apigenin is predicted to be a more potent radical scavenger than pinocembrin . This is primarily attributed to the C2=C3 double bond in apigenin's flavone structure, which enhances its capacity for electron delocalization and stabilization of the resulting radical, a feature that the flavanone structure of pinocembrin lacks. While direct, side-by-side experimental data is scarce, the available information from individual studies supports the notion that apigenin is a highly effective antioxidant. For a definitive quantitative comparison, further research evaluating both compounds under identical experimental conditions is necessary.
References
Stability Showdown: Quercetin Complexes Demonstrate Higher Stability Over Pinocembrin Counterparts
A comprehensive comparison of the stability of metal complexes formed by the flavonoids quercetin and pinocembrin reveals that quercetin complexes, particularly with zinc and copper, exhibit superior stability under various pH conditions. This heightened stability, supported by experimental data, suggests a greater potential for quercetin complexes in applications requiring robust molecular structures, such as in drug delivery and functional foods.
For researchers and professionals in drug development, the stability of a bioactive compound and its derivatives is a critical determinant of its efficacy and shelf life. In the realm of flavonoids, both quercetin and pinocembrin are known for their therapeutic properties, often enhanced through complexation with metal ions. This guide provides an objective comparison of the stability of their respective complexes, drawing upon experimental and theoretical data to inform research and development decisions.
Quantitative Stability Analysis
The stability of flavonoid-metal complexes is often quantified by their formation constants (log K) or by measuring their degradation over time under specific conditions. The available data indicates that quercetin generally forms more stable complexes with a range of divalent and trivalent metals compared to pinocembrin.
| Complex | Metal Ion | Stability Constant (log K) / % Stability | Method | Reference |
| Quercetin | ||||
| Quercetin-Al(III) | Al³⁺ | log K₁=14.05, log K₂=10.02 | Potentiometric Titration | [1] |
| Quercetin-Fe(II) | Fe²⁺ | log K₁=9.44, log K₂=3.86 | Potentiometric Titration | [1] |
| Quercetin-Cu(II) | Cu²⁺ | Most Stable among divalent metals | ESI-MSⁿ | |
| Quercetin-Zn(II) | Zn²⁺ | 99.05% Stable at pH 6.8 | UPLC-PDA | |
| Quercetin-Mg(II) | Mg²⁺ | 99.72% Stable at pH 6.8 | UPLC-PDA | |
| Pinocembrin | ||||
| Pinocembrin-Cu(II) | Cu²⁺ | log K (apparent) ~ 11-15 (theoretical) | Density Functional Theory (DFT) | [2][3] |
| Pinocembrin-Fe(III) | Fe³⁺ | log K (apparent) ~ 20-32 (theoretical) | Density Functional Theory (DFT) | [2] |
Note: The stability constants for pinocembrin complexes are derived from theoretical calculations and may not directly correlate with experimental values. Direct experimental comparison under identical conditions is limited in the current literature.
Factors Influencing Complex Stability
The disparity in stability between quercetin and pinocembrin complexes can be attributed to their structural differences. Quercetin possesses a catechol group (3',4'-dihydroxy) on its B-ring and a hydroxyl group at the 3-position of the C-ring, both of which are potent metal chelation sites. This allows for the formation of highly stable five- or six-membered chelate rings with metal ions. In contrast, pinocembrin lacks the B-ring catechol group and the C-ring double bond, resulting in fewer and weaker coordination sites, primarily the 5-hydroxyl and 4-carbonyl groups. This structural limitation leads to the formation of less stable complexes.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for reproducing and building upon existing research.
Determination of Quercetin-Metal Complex Stability by UPLC-PDA
This method quantifies the degradation of the flavonoid complex over time.
Protocol:
-
Preparation of Solutions: Standard solutions of quercetin and its metal complexes (e.g., Mg-QCT, Zn-QCT) are prepared in a suitable solvent like ethanol.
-
pH Adjustment: The stability of the complexes is tested at various pH values. Buffered solutions are prepared to maintain a constant pH throughout the experiment.
-
Incubation: The solutions of the quercetin complexes are incubated at a specific temperature for a defined period.
-
Chromatographic Analysis: At predetermined time intervals, aliquots of the solutions are analyzed using Ultra-Performance Liquid Chromatography with a Photodiode Array detector (UPLC-PDA).
-
Quantification: The peak area of the intact complex is measured to determine its concentration. The percentage of the remaining complex is calculated to assess its stability.
Experimental Workflow for UPLC-PDA Stability Analysis
Caption: Workflow for assessing flavonoid complex stability using UPLC-PDA.
Theoretical Calculation of Pinocembrin-Metal Complex Stability by DFT
Density Functional Theory (DFT) is a computational method used to model and predict the electronic structure and properties of molecules, including the stability of metal complexes.
Protocol:
-
Model Building: The 3D structures of pinocembrin and the metal ion of interest are built using molecular modeling software.
-
Geometry Optimization: The geometries of the individual molecules and the resulting complex are optimized to find their most stable conformations.
-
Energy Calculation: The total electronic energy of the reactants (pinocembrin and metal ion) and the product (pinocembrin-metal complex) are calculated.
-
Binding Energy Calculation: The binding energy (and subsequently the formation constant) is calculated as the difference between the energy of the complex and the sum of the energies of the individual reactants.
Logical Workflow for DFT Stability Calculation
Caption: A simplified workflow for determining complex stability via DFT.
Impact on Signaling Pathways
The stability of these flavonoid complexes can influence their biological activity, including their interaction with cellular signaling pathways.
-
Quercetin has been shown to modulate multiple signaling pathways, including the MAPK, PI3K/Akt, and Wnt pathways, which are crucial in cell proliferation, differentiation, and apoptosis.
-
Pinocembrin also exerts its biological effects through various signaling cascades, such as the ERK, ROCK, PI3K/Akt, and NF-κB pathways, which are involved in inflammation and cellular survival.
The enhanced stability of quercetin-metal complexes may lead to a more sustained interaction with these pathways, potentially resulting in more potent and prolonged therapeutic effects compared to the less stable pinocembrin complexes.
Signaling Pathways Modulated by Quercetin and Pinocembrin
Caption: Key signaling pathways influenced by quercetin and pinocembrin.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical Insights into the Oxidative Stress-Relieving Properties of Pinocembrin—An Isolated Flavonoid from Honey and Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical Insights into the Oxidative Stress-Relieving Properties of Pinocembrin─An Isolated Flavonoid from Honey and Propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of (+)-Pinocembrin Across Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of (+)-Pinocembrin in various animal models, supported by experimental data. The information presented herein is intended to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this promising natural flavonoid.
Executive Summary
This compound, a flavonoid found in honey and propolis, has garnered significant interest for its potential therapeutic applications, including neuroprotective and anti-inflammatory effects.[1][2] Understanding its pharmacokinetic properties is crucial for its development as a therapeutic agent. This guide summarizes the available pharmacokinetic data for this compound in rats and mice, highlighting key differences between the species. Currently, there is a notable lack of published pharmacokinetic data for this compound in other animal models such as dogs.
Data Presentation: Comparative Pharmacokinetics
The following tables summarize the key pharmacokinetic parameters of this compound in rats and mice following intravenous and oral administration.
Table 1: Intravenous Administration of this compound
| Parameter | Rat | Mouse |
| Dose (mg/kg) | 10, 20, 22.5, 67.5 | No specific data available |
| Half-life (t½) | ~15 minutes[1] | No specific data available |
| Volume of Distribution (Vd) | Similar between enantiomers[1] | No specific data available |
| Clearance (CL) | No specific data available | No specific data available |
| Area Under the Curve (AUC) | No specific data available | No specific data available |
| Metabolism | Rapidly metabolized, primarily through Phase II glucuronidation.[1] | No specific data available |
| Excretion | 6.99% ± 5.97% excreted in urine and 59.17% ± 22.13% in feces as parent drug over 72 hours. 40.6% ± 23.52% of metabolites are excreted in urine. | No specific data available |
Table 2: Oral Administration of this compound
| Parameter | Rat | Mouse |
| Dose (mg/kg) | 100 | 40 (in APP/PS1 transgenic mice) |
| Cmax | Low absorption of free flavonoid | No specific data available |
| Tmax | No specific data available | No specific data available |
| Bioavailability | Poor | No specific data available |
| Metabolism | Rapidly and extensively glucuronidated. | Well metabolized and absorbed |
| Effects | Significantly reduces learning and memory deficits in a transgenic mouse model of Alzheimer's disease. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for pharmacokinetic studies of this compound based on the reviewed literature.
Animal Models
-
Species: Male Sprague-Dawley rats are commonly used. For mouse studies, various strains including C57BL/6 and APP/PS1 transgenic mice have been utilized.
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.
-
Acclimatization: A period of acclimatization is allowed before the commencement of experiments.
-
Fasting: Animals are often fasted overnight prior to drug administration.
Drug Administration
-
Intravenous (IV): this compound is dissolved in a suitable vehicle, such as a mixture of DMSO and PEG-600, and administered via the tail vein.
-
Oral (PO): For oral administration, this compound is typically suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) and administered by gavage.
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points from the jugular vein or tail vein into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
Analytical Method
-
Method: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the quantification of pinocembrin in plasma. Reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) has also been used.
-
Sample Preparation: Plasma samples are typically prepared using solid-phase extraction or protein precipitation.
-
Chromatographic Separation: A C8 or C18 column is commonly used for separation with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Detection: Detection is performed using a triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode or a UV detector.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound.
Caption: Experimental workflow for pharmacokinetic studies of this compound.
Conclusion
The available data indicates that this compound exhibits rapid metabolism and elimination in rats. While studies in mice suggest good absorption and metabolic conversion, detailed comparative pharmacokinetic parameters are not yet available. A significant data gap exists for other animal models, particularly dogs, which limits a comprehensive interspecies comparison. Further research is warranted to elucidate the pharmacokinetic profile of this compound in a wider range of animal models to better predict its behavior in humans and facilitate its clinical development.
References
Validating the Safety and Toxicity Profile of Long-Term (+)-Pinocembrin Administration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and toxicity profile of long-term (+)-Pinocembrin administration, designed to inform researchers and drug development professionals. The information is based on available preclinical and clinical data, and is compared with a relevant alternative, Edaravone, a neuroprotective agent approved for the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).
Executive Summary
Quantitative Safety and Toxicity Data
The following tables summarize the available quantitative data on the safety and toxicity of this compound and its comparator, Edaravone.
Table 1: Preclinical Toxicity Data
| Parameter | This compound | Edaravone | Source |
| Acute Toxicity (LD50) | > 500 mg/kg (oral, rat) | 693 mg/kg (oral, rat) | Pinocembrin:[4], Edaravone: PubChem CID 3191 |
| > 700 mg/kg (i.v., mouse) | 262 mg/kg (i.v., rat) | Pinocembrin:[5], Edaravone: PubChem CID 3191 | |
| Sub-chronic/Chronic Toxicity (NOAEL) | Not explicitly reported in publicly available literature. Studies indicate good tolerability at therapeutic doses. | 30 mg/kg/day (oral, rat, 26 weeks) | EMA Assessment Report (Radicava) |
| Mutagenicity/Clastogenicity | Non-mutagenic and not clastogenic in male Wistar rats (up to 100 mg/kg for 7 days). | No evidence of mutagenicity or clastogenicity in a standard battery of tests. | Pinocembrin:, Edaravone: EMA Assessment Report (Radicava) |
Table 2: Clinical Safety and Tolerability
| Parameter | This compound | Edaravone | Source |
| Dosage in Clinical Trials | Single ascending doses of 20-150mg (i.v.); multi-dose of 60mg (i.v.) | 105 mg (oral) daily | Pinocembrin:, Edaravone: |
| Reported Adverse Events | Grade II acute urticaria (at 150mg dose), diarrhea. No serious adverse events reported. | Fall (22.2%), muscular weakness (21.1%), constipation (17.8%), fatigue, dizziness, headache. | Pinocembrin:, Edaravone: |
| Discontinuation due to Adverse Events | One subject at 60mg bid due to diarrhea. | 8.6% of patients. | Pinocembrin:, Edaravone: |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of safety data. Below are standardized protocols for key toxicity studies, based on OECD guidelines, which are applicable for the evaluation of compounds like this compound.
Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD Guideline 407)
This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.
-
Test Animals: Typically, young adult rats of a standard strain.
-
Group Size: At least 5 males and 5 females per dose group.
-
Dosage: At least three dose levels and a control group. The doses are selected based on the results of acute toxicity studies.
-
Administration: The test substance is administered orally by gavage once daily, seven days a week for 28 days.
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).
-
Pathology: At the end of the study, all animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
-
-
Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)
This sub-chronic study provides more comprehensive information on the toxicological profile of a substance.
-
Test Animals: Similar to the 28-day study.
-
Group Size: At least 10 males and 10 females per dose group.
-
Dosage: At least three dose levels and a control group.
-
Administration: Daily oral administration for 90 days.
-
Observations: Similar to the 28-day study, but with more extensive monitoring and a more comprehensive histopathological examination of organs and tissues.
-
Endpoint: Determination of the NOAEL for sub-chronic exposure.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are mediated through its interaction with several key signaling pathways. Understanding these pathways is essential for elucidating its therapeutic effects and potential off-target activities.
Anti-inflammatory and Neuroprotective Signaling Pathway
Pinocembrin has been shown to exert its anti-inflammatory and neuroprotective effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Experimental Workflow for Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vivo toxicity of a compound like this compound.
Logical Relationship: Safety Profile Comparison
The following diagram illustrates the logical relationship in comparing the safety profiles of this compound and an alternative.
Conclusion
The available evidence suggests that this compound has a favorable safety profile for long-term administration, characterized by low acute toxicity and good tolerability in early-phase human trials. While a specific long-term NOAEL has not been identified in the reviewed literature, the collective data supports its continued investigation as a therapeutic agent. For a more definitive assessment, further long-term, repeated-dose toxicity studies following standardized guidelines are warranted. Direct comparative studies with existing therapies will also be crucial in establishing its relative safety and therapeutic potential. Researchers should consider the outlined experimental protocols and signaling pathways in the design of future preclinical and clinical investigations.
References
- 1. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug [mdpi.com]
- 2. Pinocembrin protects against β-amyloid-induced toxicity in neurons through inhibiting receptor for advanced glycation end products (RAGE)-independent signaling pathways and regulating mitochondrion-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety and Effectiveness of Long-term Intravenous Administration of Edaravone for Treatment of Patients With Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (+)-Pinocembrin
For laboratory professionals, including researchers, scientists, and drug development experts, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential logistical and safety information for the proper disposal of (+)-Pinocembrin, ensuring the protection of personnel and the environment.
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow institutional and local regulations for chemical waste.[1] Best practices dictate treating all chemical waste with caution.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. Handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[2] Although not classified as an irritant, it is good practice to avoid direct contact with skin and eyes.[1][2] After handling, wash hands thoroughly.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Pure this compound (Solid): Collect any unused or waste this compound powder in a dedicated waste container.
-
Solutions: this compound is often dissolved in organic solvents like DMSO or ethanol. The disposal method for these solutions is dictated by the hazards of the solvent. These solutions must be treated as hazardous chemical waste. Do not dispose of them down the drain.
-
Contaminated Materials: Items such as gloves, pipette tips, and weighing papers that are contaminated with this compound should be collected as solid chemical waste.
Step 2: Packaging and Labeling
-
Select a Compatible Container: Use a chemically compatible container with a secure, tight-fitting lid for all this compound waste. The container should be in good condition and leak-proof.
-
Label Clearly: Label the container with a "Hazardous Waste" tag (or as required by your institution), even if the compound itself is not classified as hazardous. The label must include:
-
The full chemical name: "this compound"
-
The words "Waste" or "Hazardous Waste"
-
The primary solvent if it is a solution (e.g., "Waste this compound in DMSO")
-
An approximate concentration or quantity
-
Step 3: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.
-
Ensure waste is segregated from incompatible materials. For instance, store waste containing flammable solvents separately from oxidizers.
Step 4: Final Disposal
-
Arrange for Pickup: Once the waste container is full or ready for disposal, contact your institution's EHS department or designated hazardous waste management provider to schedule a pickup.
-
Empty Product Containers: An empty container that held this compound can typically be disposed of as regular trash once all the waste has been removed, leaving as little residue as possible. Deface or remove all chemical labels from the empty container and remove the cap before disposal.
Caution: Never dispose of this compound powder or solutions down the sink or in the regular trash. While one SDS suggests smaller quantities can be disposed of with household waste, this is not an acceptable practice in a professional laboratory setting. Always defer to your institution's EHS-approved procedures.
Data Presentation
The following table summarizes key data for this compound relevant to its handling and disposal.
| Parameter | Value | Source |
| GHS Classification | Not a hazardous substance or mixture | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Solubility | Soluble in ethanol (~1 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers. | |
| Environmental Hazards | Do not allow to enter sewers or surface/ground water. A derivative, Pinocembrin-7-O-β-D-glucopyranoside, is noted as very toxic to aquatic life. |
Experimental Protocols
No experimental protocols for chemical neutralization are recommended for laboratory-scale disposal. The standard and safest procedure is collection and removal by a licensed professional waste disposal service.
Mandatory Visualization
The diagram below illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
